molecular formula C93H173N5O20S5 B15574563 5A2-SC8

5A2-SC8

Número de catálogo: B15574563
Peso molecular: 1841.7 g/mol
Clave InChI: BYWPQQOQVPVCTC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5A2-SC8 is a useful research compound. Its molecular formula is C93H173N5O20S5 and its molecular weight is 1841.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C93H173N5O20S5

Peso molecular

1841.7 g/mol

Nombre IUPAC

2-[3-[2-[2-[2-[2-[bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate

InChI

InChI=1S/C93H173N5O20S5/c1-11-16-21-26-31-36-69-119-74-79(6)89(104)114-64-59-109-84(99)41-50-96(51-42-85(100)110-60-65-115-90(105)80(7)75-120-70-37-32-27-22-17-12-2)55-46-94-48-57-98(54-45-88(103)113-63-68-118-93(108)83(10)78-123-73-40-35-30-25-20-15-5)58-49-95-47-56-97(52-43-86(101)111-61-66-116-91(106)81(8)76-121-71-38-33-28-23-18-13-3)53-44-87(102)112-62-67-117-92(107)82(9)77-122-72-39-34-29-24-19-14-4/h79-83,94-95H,11-78H2,1-10H3

Clave InChI

BYWPQQOQVPVCTC-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

What is the mechanism of action of 5A2-SC8?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of 5A2-SC8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, ionizable dendrimer-based lipidoid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the systemic delivery of RNA-based therapeutics.[1][2] Its unique chemical structure provides a potent and well-tolerated vehicle for delivering small interfering RNA (siRNA), microRNA (miRNA), and messenger RNA (mRNA), primarily to hepatocytes.[1][3] The mechanism of action of this compound-containing LNPs is a multi-step process involving pH-dependent charge modulation, specific protein corona formation, receptor-mediated endocytosis, and endosomal escape to release the RNA payload into the cytoplasm. This guide provides a comprehensive overview of the core mechanism, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

The therapeutic efficacy of this compound is not derived from the molecule itself but from its function as a critical component of a lipid nanoparticle (LNP) delivery system. The mechanism can be dissected into four key stages:

  • LNP Formulation and RNA Encapsulation: this compound is formulated with helper lipids (a phospholipid like DSPC and cholesterol) and a PEGylated lipid to form LNPs.[1] During formulation in an acidic buffer (pH ~4), the tertiary amine head groups of this compound become protonated, conferring a positive charge that facilitates the electrostatic encapsulation of negatively charged RNA molecules.

  • Systemic Circulation and Protein Corona Formation: Upon intravenous administration and entry into the bloodstream (at physiological pH ~7.4), the this compound lipids become deprotonated and are nearly neutral. This neutrality helps to minimize non-specific interactions and aggregation. In circulation, proteins adsorb to the LNP surface, forming a "protein corona". For this compound LNPs, there is a notable and critical adsorption of Apolipoprotein E (ApoE).[4]

  • Hepatocyte Targeting and Cellular Uptake: The ApoE protein on the corona of the this compound LNP acts as an endogenous ligand for the Low-Density Lipoprotein Receptor (LDLR), which is highly expressed on the surface of hepatocytes.[4] The binding of ApoE to the LDLR triggers receptor-mediated endocytosis, leading to the internalization of the LNP into the liver cells within an endosome.[4]

  • Endosomal Escape and RNA Release: Inside the endosome, the environment becomes progressively more acidic. This drop in pH leads to the protonation of this compound's tertiary amines, resulting in a net positive charge. This charge is thought to interact with the negatively charged endosomal membrane, leading to its disruption and the subsequent release of the RNA cargo into the cytoplasm where it can exert its therapeutic effect (e.g., mRNA translation or siRNA-mediated gene silencing).

Signaling and Uptake Pathway Diagram

5A2_SC8_Mechanism cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Hepatocyte LNP This compound LNP (Neutral Charge) ApoE ApoE LNP_ApoE ApoE-Coated LNP ApoE->LNP_ApoE Forms Protein Corona LDLR LDL Receptor LNP_ApoE->LDLR Binding Endosome Endosome (Acidifying) LDLR->Endosome Receptor-Mediated Endocytosis RNA RNA Payload Endosome->RNA Endosomal Escape (pH-mediated) Cytoplasm Cytoplasm RNA->Cytoplasm Therapeutic Action (e.g., Gene Silencing)

Caption: Cellular uptake pathway of this compound LNPs.

Quantitative Data Summary

The efficacy and safety of this compound have been evaluated in preclinical models, primarily focusing on siRNA-mediated gene knockdown in the liver.

Table 1: In Vivo Efficacy of this compound LNP for siRNA Delivery
ParameterTarget GeneModelValueReference
EC50 Factor VII (FVII)C57BL/6 Mice< 0.02 mg/kg[1]
Toxicity N/AMYC-driven liver cancer mice> 75 mg/kg (repeated dosing)[1]
Table 2: Therapeutic Efficacy of this compound LNP for miRNA Delivery
Therapeutic AgentModelKey FindingReference
let-7g miRNA mimic MYC-driven liver cancer miceDramatically extended survival[1][4]

Detailed Experimental Protocols

The following protocols are based on methodologies described in the primary literature introducing this compound.

LNP Formulation and Characterization

This protocol describes the formulation of this compound LNPs for siRNA delivery using a microfluidic mixing method.

Materials:

  • This compound ionizable lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-lipid)

  • siRNA (e.g., targeting Factor VII)

  • Ethanol (B145695) (200 proof, RNase-free)

  • Acetate (B1210297) Buffer (25 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10K MWCO)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and PEG-lipid in ethanol at a molar ratio of 40:11.5:47.5:1 (example ratio, can be optimized). The total lipid concentration should be around 10 mM.

  • Prepare siRNA Solution: Dissolve the siRNA in 25 mM acetate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.

    • Set the microfluidic device to a 3:1 aqueous-to-ethanol flow rate ratio and a total flow rate of 2 mL/min.

    • Initiate mixing. The rapid mixing of the two phases causes the lipids to precipitate and self-assemble into LNPs, encapsulating the siRNA.

  • Dialysis:

    • Immediately dialyze the resulting LNP solution against sterile PBS (pH 7.4) for at least 18 hours to remove ethanol and exchange the buffer.

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using DLS.

    • Zeta Potential: Measure the surface charge of the LNPs in a low-ionic-strength buffer using the DLS instrument.

    • Encapsulation Efficiency: Quantify the amount of encapsulated siRNA using a fluorescent dye-based assay (e.g., RiboGreen) with and without a lysing agent like Triton X-100.

Experimental Workflow Diagram

Caption: Workflow for this compound LNP formulation and characterization.

In Vivo FVII siRNA Knockdown Study

This protocol outlines the procedure to assess the in vivo efficacy of this compound LNPs by measuring the knockdown of Factor VII in mice.

Materials:

  • This compound LNPs encapsulating anti-FVII siRNA

  • C57BL/6 mice (female, 6-8 weeks old)

  • Sterile PBS, pH 7.4

  • Blood collection supplies (e.g., retro-orbital sinus capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Factor VII activity assay kit (chromogenic or ELISA-based)

Procedure:

  • Dosing Preparation: Dilute the formulated this compound LNPs in sterile PBS to achieve the desired dose concentrations (e.g., for a dose-response curve from 0.01 mg/kg to 1 mg/kg).

  • Administration: Administer a single dose of the LNP solution to mice via intravenous (IV) tail vein injection. Include a control group receiving LNPs with a non-targeting control siRNA.

  • Blood Collection: At a predetermined time point (e.g., 72 hours post-injection), collect blood from the mice via the retro-orbital sinus into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • FVII Activity Assay:

    • Thaw the plasma samples on ice.

    • Perform the FVII activity assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence on a plate reader.

  • Data Analysis: Calculate the percentage of remaining FVII activity in the treated groups relative to the control group. Plot the dose-response curve and determine the EC50 value.

In Vivo miRNA Survival Study

This protocol describes a long-term study to evaluate the therapeutic benefit of delivering a tumor-suppressor miRNA in an aggressive liver cancer model.

Materials:

  • This compound LNPs encapsulating let-7g miRNA mimic

  • This compound LNPs encapsulating a control mimic

  • MYC-driven transgenic liver cancer mouse model

  • Standard animal housing and monitoring equipment

Procedure:

  • Animal Model: Use a transgenic mouse model that develops aggressive, MYC-driven liver cancer (e.g., LAP-tTA/TRE-MYC mice).

  • Treatment Groups:

    • Group 1: No treatment (or PBS control)

    • Group 2: this compound LNPs with control mimic

    • Group 3: this compound LNPs with let-7g mimic

  • Dosing Regimen: Beginning at a specific age (e.g., day 26, after tumor initiation), administer weekly IV injections of the LNP formulations (e.g., at a dose of 1 mg/kg).

  • Monitoring:

    • Monitor the body weight of the mice regularly (e.g., weekly).

    • Observe the mice daily for any signs of distress or adverse effects.

    • Record the date of death for each animal.

  • Data Analysis:

    • Generate Kaplan-Meier survival curves for each treatment group.

    • Perform statistical analysis (e.g., log-rank test) to determine if there is a significant difference in survival between the groups.

Conclusion

This compound is a highly effective ionizable lipid for the formulation of LNPs that mediate potent and specific delivery of RNA therapeutics to the liver. Its mechanism of action is well-defined, relying on a pH-sensitive structure for RNA encapsulation and release, and leveraging the endogenous ApoE-LDLR pathway for hepatocyte targeting. The quantitative data demonstrate a wide therapeutic window, with high potency and low toxicity. The detailed protocols provided herein offer a framework for the successful formulation and preclinical evaluation of this compound-based LNP systems, which hold significant promise for the development of novel treatments for a range of liver-associated diseases.

References

5A2-SC8: A Technical Guide to its Discovery, Synthesis, and Application in RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5A2-SC8 is a novel, ionizable amino lipid that has emerged as a potent vehicle for the delivery of small ribonucleic acids (RNAs), such as small interfering RNA (siRNA) and microRNA (miRNA), as well as messenger RNA (mRNA).[1][2] Structurally, it is an ester-based, degradable dendrimer, a unique architecture that contributes to its efficacy and favorable safety profile.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis pathway, and key experimental protocols related to this compound. It is designed to serve as a comprehensive resource for researchers and professionals in the field of drug delivery and nucleic acid therapeutics.

This compound is a key component of lipid nanoparticles (LNPs), which are advanced drug delivery systems that encapsulate and protect therapeutic RNA molecules, facilitating their delivery to target cells.[1] A significant advantage of this compound-containing LNPs is their high potential for delivery to the liver, specifically to hepatocytes, with low in vivo toxicity.[1][3] This has been demonstrated in preclinical models of aggressive liver cancer, where this compound LNPs carrying the tumor suppressor let-7g miRNA led to a significant extension in survival.[1][3][4]

Discovery and Synthesis Pathway of this compound

The discovery of this compound was the result of a large-scale screening of a library of over 1,500 modularly designed, degradable dendrimers.[1][3] The synthesis strategy employed sequential, orthogonal reactions, allowing for the systematic variation of the dendrimer's core, periphery, and generation.[1][3] This modular approach enabled the identification of this compound as a lead candidate with a broad therapeutic window, demonstrating high potency and low toxicity.[1][3]

While the precise, step-by-step synthesis protocol for this compound is not publicly detailed, the general principles of its modular dendrimer synthesis can be illustrated. This involves a divergent approach starting from a core molecule, with subsequent generations of branching units being added. The final structure is achieved by the addition of peripheral chemical moieties.

G cluster_synthesis Illustrative Synthesis Pathway of this compound Core Initiator Core (e.g., diamine) Gen0 Generation 0 Dendrimer (Michael Addition) Core->Gen0 Reactant A Gen1 Generation 1 Dendrimer (Amide Coupling) Gen0->Gen1 Reactant B Esterification Esterification of Terminal Groups Gen1->Esterification Reactant C (e.g., fatty acid) Final This compound (Final Product) Esterification->Final

Illustrative modular synthesis pathway for this compound.

Experimental Protocols

The successful application of this compound in preclinical research relies on robust experimental protocols for LNP formulation, characterization, and in vivo evaluation.

Lipid Nanoparticle (LNP) Formulation

This compound based LNPs are typically formulated using a microfluidic mixing technique. This method allows for the rapid and reproducible self-assembly of the nanoparticles. The standard components of the formulation include:

The lipids are dissolved in an organic solvent (e.g., ethanol) and rapidly mixed with an aqueous solution containing the RNA cargo at an acidic pH. The resulting nanoparticle suspension is then neutralized and purified.

G cluster_workflow Experimental Workflow for this compound LNP Evaluation Formulation LNP Formulation (Microfluidic Mixing) Characterization Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation) Formulation->Characterization InVitro In Vitro Studies (Cellular Uptake, Gene Knockdown) Characterization->InVitro InVivo In Vivo Studies (Animal Model, Dosing, Efficacy Assessment) Characterization->InVivo Data Data Analysis InVitro->Data InVivo->Data

General experimental workflow for this compound LNP studies.
In Vitro Characterization

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Determined by Laser Doppler Velocimetry.

  • RNA Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vivo Efficacy Studies

A common in vivo model for evaluating liver-targeted siRNA delivery is the assessment of Factor VII (FVII) knockdown in mice. FVII is a blood clotting factor produced exclusively in the liver.

  • Animal Model: C57BL/6 mice are typically used.

  • Dosing: this compound LNPs encapsulating anti-FVII siRNA are administered intravenously (i.v.).

  • Endpoint: Blood samples are collected at specified time points (e.g., 48 hours) post-injection.

  • Analysis: Serum FVII protein levels are quantified using a chromogenic assay.

For cancer studies, a MYC-driven transgenic mouse model of aggressive liver cancer is often employed.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data reported for this compound LNPs.

Table 1: Physicochemical Properties of this compound LNPs

ParameterValueReference
Hydrodynamic Diameter~80 nm[1]
Polydispersity Index (PDI)< 0.2[5]
siRNA Encapsulation Efficiency> 90%[5]
pKa6.5[6]

Table 2: In Vivo Efficacy of this compound LNPs

ParameterValueAnimal ModelReference
EC50 for FVII Knockdown< 0.02 mg/kgC57BL/6 mice[1][3]
Maximum Tolerated Dose> 75 mg/kg (repeated dosing)MYC-driven liver cancer mice[1][3]
FVII Knockdown at 0.5 mg/kg87%C57BL/6 mice[6]
Survival Benefit (let-7g delivery)Significant extension up to 121 daysMYC-driven liver cancer mice[6]

Signaling Pathways

LNP Uptake and Intracellular Trafficking

The delivery of RNA to the cytoplasm of hepatocytes by this compound LNPs is a multi-step process. A key aspect is the interaction of the LNP with apolipoprotein E (ApoE) in the bloodstream, which forms a protein corona on the nanoparticle surface. This ApoE-coated LNP is then recognized by the low-density lipoprotein receptor (LDLR) on hepatocytes, leading to receptor-mediated endocytosis.

G cluster_uptake LNP Uptake and RNA Release Pathway LNP This compound LNP ApoE Apolipoprotein E (ApoE) LNP->ApoE Protein Corona Formation LNP_ApoE ApoE-Coated LNP ApoE->LNP_ApoE LDLR LDL Receptor LNP_ApoE->LDLR Binding Endocytosis Receptor-Mediated Endocytosis LDLR->Endocytosis Endosome Endosome Endocytosis->Endosome Release Endosomal Escape (RNA Release) Endosome->Release Acidification Cytoplasm Cytoplasm Release->Cytoplasm

Signaling pathway of this compound LNP uptake by hepatocytes.
Downstream Signaling of let-7g miRNA in Hepatocellular Carcinoma

In the context of hepatocellular carcinoma (HCC), the delivery of the tumor suppressor miRNA, let-7g, by this compound LNPs can inhibit tumor growth by targeting key oncogenic pathways. let-7g has been shown to downregulate the expression of several oncogenes, including K-Ras and c-Myc, and inhibit the epithelial-mesenchymal transition (EMT) by targeting factors like HMGA2 and Snail.

G cluster_let7g Downstream Signaling of let-7g in HCC let7g let-7g miRNA KRas K-Ras let7g->KRas inhibits cMyc c-Myc let7g->cMyc inhibits HMGA2 HMGA2 let7g->HMGA2 inhibits Proliferation Cell Proliferation KRas->Proliferation promotes cMyc->Proliferation promotes Snail Snail HMGA2->Snail activates EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT promotes Tumor Tumor Growth Proliferation->Tumor EMT->Tumor

Simplified signaling pathway of let-7g in hepatocellular carcinoma.

References

Preliminary Studies on 5A2-SC8 Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary efficacy studies of 5A2-SC8, an ionizable amino lipid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of small RNA therapeutics. The following sections detail the quantitative efficacy data, experimental methodologies, and key biological pathways associated with this compound-mediated delivery.

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound LNPs for in vivo gene silencing and therapeutic outcomes.

Table 1: In Vivo Gene Silencing Efficacy of this compound LNPs

ParameterTarget GeneModelDosageResultCitation
EC50Factor VII (FVII)MiceN/A< 0.02 mg/kg siRNA[1]
FVII KnockdownFactor VII (FVII)Mice1 mg/kg siRNA>95%[1][2]
FVII Activity ReductionFactor VII (FVII)Mice0.5 mg/kg siFVII87% reduction[3]

Table 2: Therapeutic Efficacy of this compound LNPs in a Liver Cancer Model

Therapeutic AgentModelKey FindingsCitation
let-7g miRNA mimicAggressive, MYC-driven transgenic liver cancer mice- Inhibited tumor growth- Significantly extended survival (one mouse lived to 100 days vs. ~60 days for controls)[1][2]
let-7g miRNAAggressive MYC-driven liver cancer modelExtended survival up to 121 days[3]

Table 3: Biodistribution and Toxicity of this compound LNPs

ParameterModelDosageObservationCitation
BiodistributionMice (with cancerous livers)1 mg/kg Cy5.5-labeled siRNA- siRNA accumulation primarily in the cancerous liver- Minor accumulation in the spleen and kidneys[2]
ToxicityChronically ill, tumor-bearing mice>75 mg/kg dendrimer (repeated dosing)Well tolerated[1]
ToxicityMice with chronic aggressive hepatocellular carcinoma75 mg/kg (single dose)Well tolerated, did not affect survival[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

Lipid Nanoparticle (LNP) Formulation

This compound LNPs encapsulating small RNAs (siRNA or miRNA) were formulated using a rapid mixing method. The lipid components were dissolved in ethanol (B145695) and mixed with an aqueous solution of the RNA at a low pH. This process leads to the self-assembly of the nanoparticles. The standard formulation includes the ionizable lipid this compound, helper lipids such as cholesterol and DSPC, and a PEG-lipid (e.g., PEG2000-DMG) to provide stability.[5] The resulting LNPs typically have a diameter of 60-120 nm.[5] For mRNA delivery, formulations may be optimized by decreasing the amount of ionizable lipid and increasing the zwitterionic phospholipid content.[6]

In Vivo Animal Models

Studies on this compound efficacy have utilized mouse models. For general gene silencing studies, standard laboratory mice were used.[1][2] For cancer therapy studies, an aggressive, MYC-driven transgenic mouse model of hepatocellular carcinoma was employed.[1][2] This model is characterized by the rapid development of liver tumors and is used to assess the impact of therapies on tumor growth and survival in a chronically ill state.[2] Another model used is the FAH-/- knockout mouse model for hepatorenal tyrosinemia type I to evaluate the delivery of therapeutic mRNA.[6]

In Vivo Administration and Dosing

This compound LNPs were administered to mice via intravenous (i.v.) injection.[2][4] Dosages varied depending on the study's objective. For gene silencing experiments, siRNA doses ranged from 0.01 mg/kg to 3 mg/kg.[1][2][3] For therapeutic efficacy studies in the cancer model, repeated dosing of the dendrimer at concentrations greater than 75 mg/kg was shown to be well-tolerated.[1] A single dose of 75 mg/kg was also reported to be well-tolerated in mice with chronic aggressive hepatocellular carcinoma.[4]

Gene Silencing Quantification

The efficacy of siRNA-mediated gene knockdown was primarily assessed by measuring the levels of the target protein. For Factor VII (FVII), a blood clotting factor produced in hepatocytes, serum samples were collected from mice, and FVII protein activity was quantified using a chromogenic assay.[2][5] FVII knockdown was also confirmed at the mRNA level in harvested liver tissues using quantitative PCR (qPCR).[2]

Biodistribution Imaging

To determine the in vivo localization of the LNPs, fluorescently labeled siRNA (e.g., Cy5.5-labeled siRNA) was encapsulated within the this compound LNPs.[2] Following intravenous injection, whole-animal and ex vivo organ imaging were performed at specific time points (e.g., 24 hours post-injection) to visualize the accumulation of the siRNA in different organs.[1][2] Confocal microscopy of tissue sections was also used to confirm delivery to specific cell types within the liver, such as hepatocytes and tumor cells.[2]

Protein Corona Analysis

To understand the mechanism of cellular uptake, the protein corona that forms on the surface of this compound LNPs after administration was analyzed. This involves incubating the LNPs in plasma, isolating the LNP-protein complexes, and identifying the bound proteins using techniques such as mass spectrometry.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathways and experimental processes associated with this compound LNP studies.

G cluster_blood Bloodstream cluster_hepatocyte Hepatocyte LNP This compound LNP (with RNA cargo) ApoE Apolipoprotein E (ApoE) LNP_ApoE LNP-ApoE Complex LNP->LNP_ApoE ApoE->LNP_ApoE LDLR Low-Density Lipoprotein Receptor (LDLR) LNP_ApoE->LDLR Binding Endosome Endosome LDLR->Endosome Receptor-Mediated Endocytosis RNA_release RNA Release (e.g., siRNA, miRNA) Endosome->RNA_release Endosomal Escape RNA_release->Cytosol Therapeutic Effect

Caption: Mechanism of this compound LNP uptake by hepatocytes.

G formulation 1. LNP Formulation (this compound, RNA, lipids) characterization 2. Physicochemical Characterization (Size, Charge, Encapsulation) formulation->characterization invivo 3. In Vivo Administration (Intravenous Injection in Mice) characterization->invivo biodistribution 4a. Biodistribution Analysis (Fluorescent Imaging) invivo->biodistribution efficacy 4b. Efficacy Assessment (Gene Silencing, Tumor Growth) invivo->efficacy toxicity 4c. Toxicity Evaluation (Survival, Biomarkers) invivo->toxicity data 5. Data Analysis & Interpretation biodistribution->data efficacy->data toxicity->data

Caption: General experimental workflow for preclinical evaluation of this compound LNPs.

References

In-Vitro Characterization of 5A2-SC8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5A2-SC8 is an ionizable amino lipid that has demonstrated significant potential as a component of lipid nanoparticles (LNPs) for the delivery of small RNA therapeutics, such as small interfering RNA (siRNA) and microRNA (miRNA).[1][2] Its unique chemical structure facilitates high encapsulation efficiency of RNA molecules and promotes their delivery to target cells, particularly hepatocytes in the liver.[1][3][4] This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, detailing its formulation into LNPs, methods for assessing its delivery efficiency, and its impact on cellular signaling pathways.

Data Presentation

LNP Formulation and Physicochemical Properties

The formulation of this compound into lipid nanoparticles is a critical step for its function as a delivery vehicle. The molar ratios of the lipid components can be modulated to optimize the delivery of different types of RNA, such as siRNA and mRNA.

ComponentMolar Ratio (siRNA delivery)Molar Ratio (mRNA delivery)Reference
This compound 1515[5]
DOPE 1515[5]
Cholesterol 3030[5]
PEG2k5c 22[5]

Note: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is a helper lipid, and PEG2k5c is a PEGylated lipid that helps to stabilize the nanoparticles and increase their circulation time.

In-Vitro Gene Silencing Efficacy

The primary function of this compound LNPs in many research applications is to mediate the knockdown of target gene expression. The efficacy of this process is typically quantified by measuring the reduction in the expression of a reporter gene or an endogenous gene.

AssayCell LineTarget GeneQuantitative ResultReference
Luciferase Knockdown HeLa cells stably expressing luciferaseLuciferase>90% knockdown[6]
Factor VII Knockdown In vivo (mice)Factor VII (FVII)EC50 < 0.02 mg/kg[1][7]
Factor VII Knockdown In vivo (mice)Factor VII (FVII)87% reduction at 0.5 mg/kg[4]

Experimental Protocols

Preparation of this compound Lipid Nanoparticles

This protocol describes the formulation of this compound LNPs for the encapsulation of small RNAs using a rapid mixing method.

Materials:

  • This compound

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Cholesterol

  • PEG-lipid (e.g., PEG2k5c)

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Small RNA (siRNA or miRNA)

  • Microfluidic mixing device or a method for rapid mixing

Procedure:

  • Prepare stock solutions of this compound, DOPE, cholesterol, and PEG-lipid in ethanol.

  • Combine the lipid stock solutions in the desired molar ratios (e.g., 15:15:30:2 for this compound:DOPE:Cholesterol:PEG-lipid).

  • Dissolve the small RNA in citrate buffer (pH 4.0).

  • Rapidly mix the lipid-ethanol solution with the RNA-buffer solution at a defined ratio (e.g., 1:3 volume ratio). This can be achieved using a microfluidic device or by turbulent mixing.

  • The resulting mixture contains the self-assembled LNPs encapsulating the small RNA.

  • Dialyze the LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to physiological levels.

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In-Vitro Luciferase Knockdown Assay

This assay is used to assess the ability of this compound LNPs to deliver functional siRNA to cells and mediate the knockdown of a target gene.

Materials:

  • HeLa cells stably expressing luciferase (HeLa-Luc)

  • This compound LNPs encapsulating anti-luciferase siRNA (siLuc)

  • This compound LNPs encapsulating a non-targeting control siRNA (siControl)

  • Cell culture medium (e.g., DMEM)

  • Luciferase assay reagent

  • 96-well plates

  • Luminometer

Procedure:

  • Seed HeLa-Luc cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the siLuc-LNPs and siControl-LNPs in cell culture medium.

  • Remove the existing medium from the cells and add the LNP-containing medium.

  • Incubate the cells for a defined period (e.g., 24-48 hours) to allow for LNP uptake and gene silencing.

  • After the incubation period, lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.

  • Normalize the luciferase activity of the siLuc-LNP treated cells to that of the siControl-LNP treated cells to determine the percentage of luciferase knockdown.

Signaling Pathway Analysis via Transcriptome Sequencing

When delivering a miRNA mimic like 5A2 (a synthetic miR-7-5p mimic), it is crucial to understand its impact on global gene expression and cellular signaling.

Experimental Workflow:

  • Cell Culture and Transfection: Culture human cancer cell lines (e.g., A549, H460, HUH7, HEP3B, A2058, BT549) and transfect them with the 5A2 miR-7-5p mimic.[8]

  • RNA Extraction: After a suitable incubation period (e.g., 24 hours), extract total RNA from the cells.[8]

  • RNA Sequencing: Perform next-generation sequencing (RNA-Seq) to obtain the transcriptome profile of the cells.

  • Bioinformatic Analysis:

    • Align the sequencing reads to the human reference genome.

    • Perform differential gene expression analysis to identify genes that are up- or down-regulated upon 5A2 treatment.

    • Utilize pathway analysis software (e.g., Ingenuity Pathway Analysis) to identify the signaling pathways that are significantly affected by the differentially expressed genes.[8]

In-Vitro Validation of Metabolic Pathway Inhibition

Based on the transcriptome analysis, specific metabolic pathways may be identified as being modulated by the delivered miRNA mimic. These findings can be validated using in-vitro functional assays.

a. Glycolysis Assay:

  • Principle: Measures the rate of glycolysis by quantifying the amount of lactate (B86563) produced and secreted by the cells.

  • Procedure:

    • Treat cells with the 5A2 miR-7-5p mimic.

    • Collect the cell culture medium at different time points.

    • Measure the lactate concentration in the medium using a commercially available lactate assay kit.

    • Normalize the lactate production to the cell number.

b. Glutaminolysis Assay:

  • Principle: Assesses the rate of glutaminolysis by measuring the consumption of glutamine from the culture medium or the production of its downstream metabolite, glutamate (B1630785).

  • Procedure:

    • Treat cells with the 5A2 miR-7-5p mimic.

    • Collect the cell culture medium and/or cell lysates.

    • Measure the glutamine and glutamate concentrations using a commercially available assay kit.

    • Determine the change in glutamine and glutamate levels relative to control-treated cells.

Mandatory Visualization

G cluster_LNP Lipid Nanoparticle (LNP) Formulation cluster_delivery Cellular Delivery and Gene Silencing 5A2_SC8 This compound LNP This compound LNP 5A2_SC8->LNP Helper_Lipids Helper Lipids (DOPE, Cholesterol) Helper_Lipids->LNP PEG_Lipid PEG-Lipid PEG_Lipid->LNP RNA_Cargo Small RNA (siRNA/miRNA) RNA_Cargo->LNP Endocytosis Receptor-Mediated Endocytosis LNP->Endocytosis Binds to LDL Receptor via ApoE Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape RISC RNA-Induced Silencing Complex (RISC) Endosomal_Escape->RISC RNA release mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage

Caption: Workflow of this compound LNP formulation and cellular delivery for gene silencing.

G cluster_pathways Targeted Signaling Pathways cluster_effects Cellular Effects miR_7_5p_mimic 5A2 (miR-7-5p mimic) IGF1_EGF IGF-1/EGF Signaling miR_7_5p_mimic->IGF1_EGF inhibits Glycolysis Glycolysis miR_7_5p_mimic->Glycolysis inhibits Glutaminolysis Glutaminolysis miR_7_5p_mimic->Glutaminolysis inhibits Proliferation Decreased Cell Proliferation IGF1_EGF->Proliferation Metabolism Altered Cellular Metabolism Glycolysis->Metabolism Glutaminolysis->Metabolism

Caption: Signaling pathways targeted by the 5A2 (miR-7-5p mimic).

References

5A2-SC8 biological targets and interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Targets and Interactions of 5A2-SC8

Introduction

This compound is a synthetic, ionizable amino lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the delivery of small RNA therapeutics, such as small interfering RNAs (siRNAs) and microRNAs (miRNAs).[1][2] Unlike traditional small molecule drugs that have specific protein targets, this compound does not have a direct biological target in the conventional sense. Instead, its primary biological interaction is to facilitate the delivery of its RNA payload to specific cell types, primarily hepatocytes in the liver.[3][4][5] This is achieved through a multi-step process involving the formation of a protein corona in the bloodstream, which then mediates cellular uptake. This guide provides a detailed overview of the biological interactions, mechanism of action, and experimental data related to this compound-based delivery systems.

Mechanism of Action: Cellular Targeting and Endosomal Escape

The therapeutic efficacy of this compound-containing LNPs is contingent on their ability to navigate the biological environment and deliver their RNA cargo into the cytoplasm of target cells. This process can be broken down into several key stages:

  • Lipid Nanoparticle Formulation : this compound is formulated with other lipid components, such as helper lipids (e.g., DOPE), cholesterol, and a PEG-lipid, to form LNPs that encapsulate the negatively charged RNA payload.[6]

  • Protein Corona Formation : Upon intravenous administration, the surface of the this compound LNPs becomes coated with various plasma proteins, forming a "protein corona." A key protein that adsorbs to the surface of these LNPs is Apolipoprotein E (ApoE).[1][3][4][5]

  • Receptor-Mediated Endocytosis : The ApoE on the LNP surface is recognized by the Low-Density Lipoprotein Receptor (LDL-R), which is highly expressed on the surface of hepatocytes.[1][3] This interaction triggers receptor-mediated endocytosis, leading to the internalization of the LNP into the cell within an endosome.

  • Endosomal Escape : The acidic environment of the endosome (pH 5-6) plays a crucial role in the final delivery step. This compound is an ionizable lipid with a pKa of approximately 6.5.[5] In the acidic endosome, the amino groups of this compound become protonated (positively charged). This charge neutralization of the RNA-lipid complex, along with interactions with anionic lipids in the endosomal membrane, is thought to disrupt the endosomal membrane, leading to the release of the RNA cargo into the cytoplasm.[3] This is sometimes referred to as the "proton sponge effect."[3]

G cluster_bloodstream Bloodstream cluster_cell Hepatocyte lnp This compound LNP (with RNA cargo) apoe_lnp ApoE-coated LNP lnp->apoe_lnp ApoE Adsorption apoe ApoE apoe->apoe_lnp ldlr LDL-R apoe_lnp->ldlr Binding endosome Endosome ldlr->endosome Endocytosis rna RNA Cargo endosome->rna Endosomal Escape (pH-mediated) cytoplasm Cytoplasm

Figure 1: Cellular uptake pathway of this compound LNPs.

Quantitative Data

The performance of this compound LNPs has been quantified in several preclinical studies. The following table summarizes key quantitative data regarding the efficacy and tolerability of this delivery system.

ParameterValueModel SystemDescriptionReference
EC50 < 0.02 mg/kgMiceEffective concentration for 50% knockdown of Factor VII (FVII) siRNA.[7]
Tolerated Dose > 75 mg/kgMice with MYC-driven tumorsWell-tolerated dose of the this compound dendrimer with repeated dosing.[7]
Gene Silencing 87% reductionMiceReduction in Factor VII protein activity with a single 0.5 mg/kg dose of siFVII.[4][5]
miRNA Delivery 13-fold increaseMice with liver tumorsIncrease in let-7g miRNA expression in liver tissues 48h after a 1 mg/kg injection.[7]
Survival Benefit Extended up to 121 daysMice with MYC-driven liver cancerSurvival extension in a cancer model after treatment with let-7g miRNA delivered by this compound LNPs.[4][5]

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary or specific to the research institution. However, the cited literature describes the general methodologies used to evaluate this compound LNPs.

LNP Formulation

Lipid nanoparticles are typically formed using a rapid mixing technique, such as with a microfluidic device.[6][8]

  • Lipid Phase : this compound, cholesterol, a helper lipid (e.g., DOPE), and a PEG-lipid are dissolved in an organic solvent, typically ethanol (B145695).

  • Aqueous Phase : The RNA cargo (siRNA or miRNA) is dissolved in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4).

  • Mixing : The ethanol and aqueous phases are rapidly mixed. The change in polarity causes the lipids to self-assemble into nanoparticles, encapsulating the RNA.

  • Purification : The resulting LNP solution is then dialyzed or purified to remove the ethanol and unencapsulated RNA.

In Vivo Efficacy Studies

A typical workflow for assessing the in vivo efficacy of this compound LNPs involves several stages:

G cluster_prep cluster_admin cluster_analysis formulation LNP Formulation (this compound + RNA) injection Intravenous (IV) Injection formulation->injection imaging Biodistribution (Fluorescence Imaging) injection->imaging tissue Tissue Collection (Liver, Spleen, etc.) injection->tissue quant Quantification (qPCR, Protein Assay) tissue->quant

Figure 2: General workflow for in vivo experiments.
  • Animal Model : Studies often use mouse models, including transgenic models of diseases like liver cancer.[7]

  • Administration : The LNP formulation is administered to the animals, typically via intravenous (i.v.) injection.[7]

  • Biodistribution Analysis : To determine where the LNPs accumulate, the encapsulated RNA can be labeled with a fluorescent dye (e.g., Cy5.5). The animals are then imaged at various time points post-injection.[7]

  • Efficacy Measurement :

    • Gene Knockdown : For siRNA payloads targeting a specific gene (e.g., Factor VII), blood samples can be collected to measure the level of the corresponding protein. Additionally, tissues can be harvested, and quantitative PCR (qPCR) can be used to measure the mRNA levels of the target gene.[7]

    • miRNA Upregulation : For miRNA mimics, qPCR can be used to quantify the expression level of the delivered miRNA in the target tissue.[7]

    • Histology : Tissues can be sectioned and stained (e.g., H&E staining) to observe cellular morphology and confirm the delivery of fluorescently labeled siRNA to tumor cells using techniques like confocal microscopy.[7]

Downstream Signaling Pathways

This compound itself is a delivery vehicle and is not designed to directly modulate specific signaling pathways. The signaling pathways that are affected are determined entirely by the nature of the RNA cargo.

  • siRNA : siRNAs are designed to bind to and promote the degradation of a specific messenger RNA (mRNA) molecule. This leads to the silencing of the corresponding gene and the downregulation of the protein it encodes. The downstream effects depend on the function of that protein. For example, silencing a pro-survival protein in a cancer cell would lead to the activation of apoptotic pathways.

  • miRNA : miRNAs are small non-coding RNAs that can regulate the expression of multiple genes simultaneously. For instance, the let-7g miRNA, which has been delivered using this compound LNPs, is a known tumor suppressor.[4][7] It functions by targeting and downregulating the expression of multiple oncogenes, thereby inhibiting pathways involved in cell proliferation and survival.[7]

G lnp This compound LNP rna RNA Cargo (e.g., let-7g miRNA) lnp->rna Delivers targets Multiple mRNA Targets (Oncogenes) rna->targets Binds to & Represses pathways Signaling Pathways (Proliferation, Survival) targets->pathways Regulate effect Therapeutic Effect (Tumor Suppression) pathways->effect Inhibition leads to

Figure 3: RNA cargo determines downstream signaling effects.

Conclusion

This compound is a highly effective ionizable lipid for the in vivo delivery of RNA therapeutics. Its biological interactions are characterized by the formation of an ApoE protein corona, which targets the LNP to hepatocytes via the LDL-R. The pH-responsive nature of this compound facilitates the crucial step of endosomal escape, releasing the RNA payload into the cytoplasm to exert its therapeutic effect. The quantitative data from preclinical models demonstrates a broad therapeutic window, with high potency and low toxicity.[7] Future research will likely focus on further optimizing LNP chemistry to target other tissues and cell types, expanding the potential applications of RNA-based medicines.

References

An In-Depth Technical Guide to the Chemical Structure and Application of 5A2-SC8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionizable amino lipid 5A2-SC8, a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of small RNA therapeutics. This document details its chemical structure, mechanism of action, and summarizes key quantitative data from preclinical studies. Furthermore, it outlines experimental protocols for the formulation of this compound LNPs and their application in in vivo research models.

Core Chemical Structure and Properties

This compound is a dendrimer-based, ionizable amino lipid specifically designed for the efficient encapsulation and delivery of small nucleic acids, such as small interfering RNA (siRNA) and microRNA (miRNA).[1] Its unique dendritic structure contributes to its high delivery potential and favorable safety profile.[2]

Chemical Name: this compound CAS Number: 1857341-90-2[1] Molecular Formula: C93H173N5O20S5[3] Molecular Weight: 1841.72 g/mol [3]

Below is a representation of the chemical structure of this compound.

![this compound Chemical Structure](--INVALID-LINK-- picture of this compound chemical structure)

Quantitative Data Summary

The following tables summarize the key performance metrics of this compound from various preclinical studies.

Table 1: In Vivo Efficacy of this compound LNPs
ParameterValueModel SystemCargoReference
EC50 < 0.02 mg/kgMicesiRNA against Factor VII (siFVII)[2]
Gene Knockdown >95%MicesiFVII at 1 mg/kg[4]
Tumor Growth Inhibition SignificantMYC-driven liver cancer modellet-7g miRNA mimic[2]
Survival Benefit Dramatically extendedMYC-driven liver cancer modellet-7g miRNA mimic[2]
Table 2: In Vivo Toxicity and Tolerance of this compound LNPs
ParameterValueModel SystemObservationsReference
Tolerability > 75 mg/kgChronically ill mice with MYC-driven tumorsWell-tolerated with repeated dosing[2]
Survival (Toxicity Study) No adverse effectMice with chronic aggressive hepatocellular carcinomaSingle dose of 75 mg/kg did not affect survival[1]

Mechanism of Action and Cellular Uptake

The primary function of this compound is to act as a vehicle for the delivery of RNA therapeutics into target cells, particularly hepatocytes. This process involves several key steps from systemic administration to intracellular release of the RNA cargo.

G cluster_bloodstream Bloodstream (pH ~7.4) cluster_cell Hepatocyte LNP This compound LNP (Neutral Charge) ApoE Apolipoprotein E (ApoE) LNP->ApoE ApoE Adsorption LNP_ApoE LNP-ApoE Complex ApoE->LNP_ApoE LDLR Low-Density Lipoprotein Receptor (LDLR) LNP_ApoE->LDLR Binding Endosome Endosome (Acidifying pH) LDLR->Endosome Receptor-Mediated Endocytosis Protonation This compound Protonation (Positive Charge) Endosome->Protonation pH Decrease Release RNA Release to Cytosol Protonation->Release Endosomal Escape

Cellular uptake pathway of this compound LNPs.

As an ionizable lipid, this compound is relatively neutral at physiological pH in the bloodstream, which contributes to the stability of the LNP.[5] Upon administration, apolipoprotein E (ApoE) in the serum adsorbs to the surface of the this compound LNP.[1] This LNP-ApoE complex is then recognized by the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to receptor-mediated endocytosis.[5][6] Inside the cell, the LNP is trafficked into endosomes. As the endosome matures, its internal pH decreases. This acidic environment protonates the amino groups of this compound, causing the lipid to become positively charged. This charge switch is believed to facilitate the disruption of the endosomal membrane, leading to the release of the encapsulated RNA cargo into the cytoplasm where it can exert its therapeutic effect.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. It was identified through the synthesis and screening of a large combinatorial library of over 1,500 modularly designed, degradable dendrimers.[2] The general synthesis strategy involved sequential, orthogonal reactions that allowed for the systematic integration of ester degradability with chemically diversified cores and peripheries.[2][4]

Workflow for this compound discovery.
Preparation of this compound Lipid Nanoparticles for siRNA Delivery

The following protocol describes a general method for the formulation of this compound LNPs encapsulating siRNA using a microfluidic mixing technique.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG)

  • siRNA

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (25 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr™)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and PEG-DMG in absolute ethanol to prepare a stock solution. A common molar ratio is 40:11.5:47.5:1 (this compound:DSPC:Cholesterol:PEG-DMG). The total lipid concentration in ethanol should be optimized for the specific microfluidic system, for example, 10-30 mM.

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in 25 mM citrate buffer (pH 4.0). The concentration should be calculated to achieve the desired siRNA-to-lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:ethanol) and total flow rate (e.g., 2-12 mL/min). The rapid mixing of the ethanol and aqueous phases induces the self-assembly of the lipids around the siRNA, forming LNPs.

  • Dialysis and Concentration:

    • Collect the LNP dispersion from the outlet of the microfluidic device.

    • Dialyze the LNP suspension against PBS (pH 7.4) for at least 2 hours, with several buffer changes, to remove ethanol and non-encapsulated siRNA. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • If necessary, concentrate the LNP formulation using a centrifugal filter device.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the zeta potential to assess the surface charge of the nanoparticles.

    • Quantify the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

G cluster_protocol LNP Formulation Workflow prep_lipid Prepare Lipid Mix in Ethanol (this compound, DSPC, Chol, PEG) mix Microfluidic Mixing (Rapid Self-Assembly) prep_lipid->mix prep_sirna Prepare siRNA in Citrate Buffer (pH 4) prep_sirna->mix dialyze Dialysis against PBS (pH 7.4) (Buffer Exchange & Ethanol Removal) mix->dialyze characterize Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) dialyze->characterize

Microfluidic-based LNP formulation protocol.
In Vivo siRNA Delivery in a Liver Cancer Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound LNPs in a mouse model of liver cancer.

Model:

  • MYC-driven transgenic liver cancer mouse model.

Materials:

  • This compound LNPs encapsulating therapeutic siRNA (e.g., siFVII or let-7g mimic) or a non-targeting control siRNA.

  • Sterile PBS.

  • Appropriate animal handling and injection equipment.

Procedure:

  • Animal Acclimation and Tumor Induction:

    • Acclimate the mice to the facility for at least one week before the experiment.

    • Induce tumor formation according to the specific protocol for the MYC-driven model.

  • Dosing and Administration:

    • Dilute the this compound LNP formulation in sterile PBS to the desired final concentration.

    • Administer the LNP formulation to the mice via intravenous (i.v.) injection (e.g., tail vein).

    • Typical doses for efficacy studies range from 0.5 mg/kg to 1 mg/kg of siRNA.[1][4] For toxicity studies, higher doses (e.g., 75 mg/kg of the dendrimer) can be used.[2]

  • Monitoring and Endpoints:

    • Monitor the health and body weight of the mice regularly throughout the study.

    • For gene knockdown studies (e.g., siFVII), collect blood samples at specified time points (e.g., 48-72 hours post-injection) and measure the levels of the target protein (Factor VII) in the serum.[5]

    • For therapeutic studies (e.g., let-7g mimic), monitor tumor growth using imaging modalities or by tracking survival over time.[2]

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and harvest the liver and other organs.

    • Analyze the biodistribution of the siRNA by measuring fluorescence if a labeled siRNA was used.

    • Assess target gene expression in the liver tissue using quantitative PCR (qPCR).

    • Perform histological analysis (e.g., H&E staining) of liver sections to evaluate tumor morphology and any potential toxicity.

Conclusion

This compound is a potent and well-tolerated ionizable lipid that facilitates the efficient in vivo delivery of small RNA therapeutics to the liver. Its dendrimeric structure and pH-responsive nature are key to its function in mediating endosomal escape and cytoplasmic delivery of its cargo. The use of microfluidic mixing allows for the reproducible formulation of uniform LNPs with high encapsulation efficiency. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working on RNA-based therapies for liver diseases and cancer.

References

Early Research Findings for 5A2-SC8: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research findings for 5A2-SC8, an ionizable amino lipid that has demonstrated significant promise as a core component of lipid nanoparticles (LNPs) for the delivery of small RNA therapeutics, particularly in the context of liver cancer.

Core Compound Overview

This compound is an ionizable amino lipid designed for the formulation of LNPs to facilitate the efficient in vivo delivery of small RNA molecules, such as small interfering RNA (siRNA) and microRNA (miRNA), to tumor cells.[1] Its unique structure allows for high delivery potential coupled with low in vivo toxicity.[1] Early research has primarily focused on its application in treating aggressive, MYC-driven hepatocellular carcinoma.[2]

Mechanism of Action: Hepatocyte-Specific Delivery

The primary mechanism of action for this compound-formulated LNPs involves a targeted uptake by hepatocytes. This specificity is achieved through the adsorption of Apolipoprotein E (ApoE) onto the surface of the LNPs.[1][3] The ApoE-coated LNPs then bind to the low-density lipoprotein receptor (LDLR), which is highly expressed on the surface of hepatocytes.[1][4] This interaction triggers receptor-mediated endocytosis, leading to the internalization of the LNPs and the subsequent release of their RNA payload into the cytoplasm of the liver cells.[1] This targeted delivery minimizes off-target effects and enhances the therapeutic efficacy in liver-based diseases.[2][4]

G cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte 5A2_SC8_LNP This compound LNP (siRNA/miRNA) ApoE_LNP_Complex ApoE-LNP Complex 5A2_SC8_LNP->ApoE_LNP_Complex ApoE Adsorption ApoE ApoE Protein LDLR LDL Receptor ApoE_LNP_Complex->LDLR Binding Endosome Endosome LDLR->Endosome Receptor-Mediated Endocytosis RNA_Release RNA Release (siRNA/miRNA) Endosome->RNA_Release Endosomal Escape RISC RISC Loading & Target mRNA Cleavage RNA_Release->RISC

Fig. 1: Cellular uptake pathway of this compound LNPs in hepatocytes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies of this compound.

Physicochemical Properties Value Reference
LNP Formulation Molar Ratio This compound : DOPE : Cholesterol : PEG (15:15:30:3)[5]
Hydrodynamic Diameter ~80 nm
Polydispersity Index (PDI) < 0.2
mRNA Encapsulation Efficiency High[5]
In Vivo Efficacy Finding Animal Model Reference
FVII Silencing (EC50) < 0.02 mg/kg siRNAMouse[2][6]
FVII Knockdown >95% at 1 mg/kgMouse
Survival Benefit (let-7g miRNA) Significantly extended survival (one mouse living to 100 days vs. ~60 days for control)MYC-driven aggressive liver cancer mouse model[2]
In Vivo Dosing and Tolerability Dosage Observation Animal Model Reference
Single Dose Tolerability 75 mg/kg (i.v.)Well-tolerated, did not affect survivalMice with chronic aggressive hepatocellular carcinoma[1]
Therapeutic Regimen 1 mg/kg let-7g mimic (weekly)No significant weight change compared to controlMYC-driven aggressive liver cancer mouse model[2]
Hepatocyte Internalization 0.5 mg/kg (i.v.)Internalized into hepatocytesMouse[1]

Experimental Protocols

Detailed methodologies for the key experiments involving this compound are outlined below.

LNP Formulation

Objective: To formulate this compound lipid nanoparticles encapsulating small RNA (siRNA or miRNA).

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-lipid)

  • siRNA or miRNA

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Protocol:

  • Prepare stock solutions of this compound, DOPE, cholesterol, and PEG-lipid in ethanol.

  • Combine the lipid stock solutions to achieve a molar ratio of 15:15:30:3 (this compound:DOPE:Cholesterol:PEG).

  • Dissolve the RNA (siRNA or miRNA) in citrate buffer (pH 4.0).

  • Load the lipid-ethanol mixture into one syringe and the RNA-buffer solution into another syringe of a microfluidic mixing device.

  • Set the flow rates to achieve a 3:1 aqueous to alcoholic phase ratio.

  • Initiate microfluidic mixing to allow for the self-assembly of the LNPs.

  • Dialyze the resulting LNP solution against PBS (pH 7.4) to remove ethanol and non-encapsulated RNA.

  • Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo Efficacy in a MYC-Driven Liver Cancer Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound LNPs in a transgenic mouse model of aggressive liver cancer.

Animal Model: Transgenic mice with MYC-driven aggressive hepatocellular carcinoma.

Materials:

  • This compound LNPs encapsulating let-7g miRNA mimic or a control mimic.

  • Saline solution

  • Syringes and needles for intravenous injection

Protocol:

  • At day 26 of age, begin weekly intravenous (tail vein) injections of the LNP formulations.

  • Administer 1 mg/kg of the let-7g mimic or control mimic encapsulated in this compound LNPs.

  • Monitor the mice for changes in abdominal circumference, tumor burden (via imaging), and body weight.

  • Continue the treatment regimen until day 61.

  • Record the survival of all mice in each treatment group.

  • At the end of the study, euthanize the mice and harvest the livers for ex vivo imaging and histological analysis.

G cluster_formulation LNP Formulation cluster_invivo In Vivo Study Lipid_Mix Prepare Lipid Mix (this compound, DOPE, Chol, PEG) in Ethanol Mixing Microfluidic Mixing Lipid_Mix->Mixing RNA_Sol Prepare RNA Solution (siRNA/miRNA) in Citrate Buffer RNA_Sol->Mixing Dialysis Dialysis against PBS Mixing->Dialysis Characterization Characterize LNPs (Size, PDI, Encapsulation) Dialysis->Characterization Injection Weekly IV Injection (1 mg/kg RNA) Characterization->Injection Monitoring Monitor Tumor Growth & Survival Injection->Monitoring Harvest Harvest Tissues for Analysis Monitoring->Harvest Analysis Histology & qPCR Harvest->Analysis

Fig. 2: Experimental workflow for this compound LNP formulation and in vivo testing.
In Vivo Fluorescence Imaging

Objective: To visualize the biodistribution of siRNA delivered by this compound LNPs.

Materials:

  • This compound LNPs encapsulating Cy5.5-labeled siRNA.

  • In vivo imaging system (IVIS) or similar.

  • Anesthesia (e.g., isoflurane).

Protocol:

  • Administer a single intravenous injection of this compound LNPs containing Cy5.5-labeled siRNA (1 mg/kg) to mice.

  • At 24 hours post-injection, anesthetize the mice.

  • Place the anesthetized mice in the in vivo imaging system.

  • Acquire fluorescence images using the appropriate excitation and emission filters for Cy5.5.

  • After imaging, euthanize the mice and excise the liver, spleen, and kidneys for ex vivo fluorescence imaging to confirm siRNA accumulation.

Histological Analysis (Hematoxylin and Eosin (B541160) Staining)

Objective: To examine the morphology of liver tissue after treatment.

Materials:

  • Harvested liver tissue.

  • 10% neutral buffered formalin.

  • Paraffin.

  • Microtome.

  • Glass slides.

  • Hematoxylin (B73222) and Eosin (H&E) staining reagents.

  • Microscope.

Protocol:

  • Fix the harvested liver tissue in 10% neutral buffered formalin.

  • Embed the fixed tissue in paraffin.

  • Section the paraffin-embedded tissue using a microtome.

  • Mount the tissue sections on glass slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Stain the sections with hematoxylin to stain the cell nuclei blue.

  • Counterstain with eosin to stain the cytoplasm and extracellular matrix pink.

  • Dehydrate the stained sections and mount with a coverslip.

  • Examine the stained slides under a microscope to assess tissue morphology and identify any pathological changes.

Conclusion

The early research on this compound has established it as a highly promising ionizable lipid for the development of LNP-based RNA therapeutics, particularly for liver diseases. Its ability to mediate hepatocyte-specific delivery, combined with its high efficacy and low toxicity profile, underscores its potential for clinical translation. Further research is warranted to explore its application in a broader range of liver pathologies and to optimize formulation parameters for enhanced therapeutic outcomes.

References

5A2-SC8: A Technical Guide to its Potential Therapeutic Applications in RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5A2-SC8 is a novel ionizable amino lipid that has demonstrated significant promise as a core component of lipid nanoparticles (LNPs) for the therapeutic delivery of ribonucleic acid (RNA)-based payloads. Preclinical studies have highlighted its potential in two primary areas: the delivery of small interfering RNA (siRNA) for cancer therapy and messenger RNA (mRNA) for protein replacement therapy. This technical guide provides an in-depth overview of the core therapeutic applications of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing comprehensive experimental protocols. Furthermore, this guide includes detailed diagrams of the relevant signaling and metabolic pathways to facilitate a deeper understanding of the therapeutic rationale.

Introduction

The emergence of RNA-based therapeutics, including siRNA, microRNA (miRNA), and mRNA, has opened up new avenues for treating a wide range of diseases. However, the effective and safe delivery of these macromolecules to their target cells remains a significant challenge. This compound, an ionizable amino lipid, has been engineered to address this challenge by forming stable LNPs that can encapsulate and protect RNA cargo, facilitate cellular uptake, and promote endosomal escape for cytoplasmic delivery. This guide focuses on the two most well-documented therapeutic applications of this compound-based LNPs: the delivery of let-7g miRNA for the treatment of hepatocellular carcinoma (HCC) and the delivery of fumarylacetoacetate hydrolase (FAH) mRNA for the treatment of hepatorenal tyrosinemia type I.

Mechanism of Action

The therapeutic efficacy of this compound LNPs is underpinned by their ability to efficiently deliver functional RNA molecules to hepatocytes. This process is primarily mediated by the interaction of Apolipoprotein E (ApoE) with the LNP surface in the bloodstream. The ApoE-coated LNPs are then recognized by the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to receptor-mediated endocytosis.

Once inside the cell and enclosed within an endosome, the acidic environment of the endosome plays a crucial role. The this compound lipid, being an ionizable amino lipid, becomes protonated at low pH. This protonation is believed to disrupt the endosomal membrane, facilitating the release of the RNA cargo into the cytoplasm where it can exert its therapeutic effect.

cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte 5A2_SC8_LNP This compound LNP (with RNA cargo) ApoE Apolipoprotein E (ApoE) 5A2_SC8_LNP->ApoE Binding ApoE_LNP ApoE-coated LNP ApoE->ApoE_LNP LDLR Low-Density Lipoprotein Receptor (LDLR) ApoE_LNP->LDLR Receptor Binding Endosome Endosome LDLR->Endosome Endocytosis RNA_Release RNA Cargo Release Endosome->RNA_Release Endosomal Escape (pH-mediated) Cytoplasm Cytoplasm RNA_Release->Cytoplasm Start Start: MYC-driven HCC Mouse Model Grouping Randomize into Treatment Groups Start->Grouping Treatment Intravenous Injection: - this compound LNP-let-7g - Control LNP/PBS Grouping->Treatment Monitoring Monitor Survival and Tumor Growth Treatment->Monitoring Endpoint Endpoint Analysis: - Histology - Molecular Assays Monitoring->Endpoint Tyrosine Tyrosine Metabolites Intermediate Metabolites Tyrosine->Metabolites Maleylacetoacetate Maleylacetoacetate Metabolites->Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate FAH Fumarylacetoacetate Hydrolase (FAH) Fumarylacetoacetate->FAH Fumarate Fumarate FAH->Fumarate Acetoacetate Acetoacetate FAH->Acetoacetate TCA TCA Cycle Fumarate->TCA Energy Energy Production Acetoacetate->Energy Start Start: FAH-/- Mice on NTBC Withdrawal Withdraw NTBC Start->Withdrawal Treatment Intravenous Injection: - this compound LNP-FAH mRNA - Control Withdrawal->Treatment Monitoring Monitor Body Weight, Liver Function Markers, and Succinylacetone Treatment->Monitoring Endpoint Assess Survival and Liver Histology Monitoring->Endpoint

The Cellular Impact of 5A2-SC8: A Technical Guide to its Mechanism and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular pathways affected by 5A2-SC8, a novel ionizable amino lipid that forms the core of a potent lipid nanoparticle (LNP) delivery system for small RNA therapeutics. Developed to overcome the challenges of delivering RNA-based drugs to target tissues, this compound has demonstrated significant promise in preclinical models, particularly in the context of aggressive liver cancer. This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the cellular processes influenced by this delivery vehicle.

Mechanism of Action: A Trojan Horse for RNA Delivery

This compound functions as a key component of a sophisticated delivery system designed to transport small RNA molecules, such as small interfering RNA (siRNA) and microRNA (miRNA), into target cells, primarily hepatocytes and tumor cells within the liver.[1][2] The process begins with the formation of LNPs where the positively charged this compound lipid electrostatically interacts with the negatively charged RNA cargo, encapsulating and protecting it from degradation in the bloodstream.

Upon intravenous administration, the this compound LNPs are not merely passive carriers. Their surface chemistry plays a crucial role in their biological fate. The LNPs adsorb apolipoprotein E (ApoE) from the bloodstream, forming a protein corona that acts as a targeting ligand.[2] This ApoE coating facilitates the recognition and binding of the LNPs to the low-density lipoprotein receptor (LDL-R) which is highly expressed on the surface of hepatocytes.[2] This interaction triggers receptor-mediated endocytosis, a cellular process for internalizing molecules, effectively creating a "Trojan horse" to deliver the RNA payload into the cell.

Once inside the cell and enclosed within an endosome, the acidic environment of the endosome is thought to protonate the tertiary amines of this compound. This charge reversal is believed to facilitate the disruption of the endosomal membrane, allowing the RNA cargo to escape into the cytoplasm where it can exert its therapeutic effect.

Cellular Pathways Modulated by this compound-Delivered Therapeutics

The primary therapeutic application of this compound investigated to date involves the delivery of the tumor-suppressor microRNA, let-7g, to combat MYC-driven liver cancer.[1][3][4][5] The let-7 family of miRNAs are known to be downregulated in many cancers and function by targeting and repressing the expression of multiple oncogenes. By delivering a synthetic let-7g mimic, this compound LNPs can effectively restore its tumor-suppressive functions.

The key cellular pathways affected by this compound-mediated let-7g delivery include:

  • Cell Cycle Progression: let-7g is known to target and downregulate key proteins involved in cell cycle progression, such as cyclins and cyclin-dependent kinases. This leads to an arrest of the cell cycle, thereby inhibiting the uncontrolled proliferation of cancer cells.

  • Oncogene Expression: let-7g directly targets and represses the expression of several critical oncogenes, including MYC and RAS. The MYC protein is a master regulator of cell proliferation and is frequently overexpressed in cancer. By reducing MYC levels, this compound-delivered let-7g can significantly dampen the oncogenic signaling driving tumor growth.

  • Apoptosis (Programmed Cell Death): By downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors, the restoration of let-7g function can sensitize cancer cells to programmed cell death, leading to a reduction in tumor mass.

The following diagram illustrates the proposed mechanism of action and the downstream cellular pathways affected by this compound-mediated delivery of let-7g miRNA.

G cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5A2_SC8_LNP This compound LNP (with let-7g miRNA) ApoE ApoE 5A2_SC8_LNP->ApoE Adsorption ApoE_LNP ApoE-coated LNP ApoE->ApoE_LNP LDLR LDL Receptor ApoE_LNP->LDLR Binding Endosome Endosome LDLR->Endosome Receptor-mediated Endocytosis let7g let-7g miRNA Endosome->let7g Endosomal Escape RISC RISC Complex let7g->RISC MYC_mRNA MYC mRNA RISC->MYC_mRNA mRNA Degradation/ Translation Repression RAS_mRNA RAS mRNA RISC->RAS_mRNA mRNA Degradation/ Translation Repression Cell_Cycle_mRNA Cell Cycle Regulator mRNA RISC->Cell_Cycle_mRNA mRNA Degradation/ Translation Repression MYC_protein MYC Protein MYC_mRNA->MYC_protein Translation RAS_protein RAS Protein RAS_mRNA->RAS_protein Translation Cell_Cycle_protein Cell Cycle Proteins Cell_Cycle_mRNA->Cell_Cycle_protein Translation Tumor_Growth Tumor Growth & Proliferation MYC_protein->Tumor_Growth RAS_protein->Tumor_Growth Cell_Cycle_protein->Tumor_Growth

Caption: Cellular uptake and mechanism of action of this compound delivering let-7g miRNA.

Quantitative Data Summary

The efficacy of this compound as a delivery vehicle has been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: In Vivo Efficacy of this compound in a MYC-Driven Liver Cancer Mouse Model

ParameterThis compound with let-7g mimicControl (No Treatment or Control mimic)Reference
Median Survival Extended to ~100 days~60 days[1]
Tumor Burden Significantly reducedProgressive tumor growth[6]
Abdominal Circumference Significantly smallerProgressive increase[6]

Table 2: Gene Silencing Efficacy of this compound delivering siRNA

ParameterValueConditionsReference
EC50 for FVII knockdown < 0.02 mg/kgIn vivo, mouse model[1]
FVII knockdown at 1 mg/kg >95%In vivo, mouse model[3]
FVII activity reduction 87%0.5 mg/kg siFVII, in vivo[2]

Table 3: Safety and Tolerability of this compound

ParameterObservationConditionsReference
Tolerability Well-tolerated>75 mg/kg repeated dosing in chronically ill mice[1]
Effect on Survival (vehicle) No adverse effectIn tumor-bearing mice[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound. For complete details, please refer to the cited primary literature.

Lipid Nanoparticle (LNP) Formulation

Objective: To encapsulate small RNA (siRNA or miRNA) within this compound-containing LNPs.

Protocol Overview:

  • Lipid Stock Preparation: this compound, cholesterol, and a PEG-lipid are dissolved in ethanol (B145695) to create a lipid stock solution.

  • RNA Solution Preparation: The small RNA (e.g., let-7g mimic or siFVII) is dissolved in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Mixing: The lipid stock solution and the RNA solution are rapidly mixed, often using a microfluidic mixing device, to induce the self-assembly of the LNPs. The rapid mixing ensures uniform particle formation and efficient RNA encapsulation.

  • Dialysis: The resulting LNP solution is dialyzed against a physiological buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to remove the ethanol and raise the pH. This step is crucial for stabilizing the LNPs for in vivo use.

  • Characterization: The size, polydispersity, and zeta potential of the LNPs are characterized using dynamic light scattering (DLS). RNA encapsulation efficiency is typically determined using a fluorescent dye-based assay.

G Lipid_Stock Lipid Stock (this compound, Cholesterol, PEG-Lipid) in Ethanol Mixing Rapid Mixing (e.g., Microfluidics) Lipid_Stock->Mixing RNA_Solution RNA Solution (siRNA or miRNA) in Low pH Buffer RNA_Solution->Mixing LNP_Formation LNP Self-Assembly Mixing->LNP_Formation Dialysis Dialysis (vs. PBS, pH 7.4) LNP_Formation->Dialysis Final_LNPs Final LNP Formulation Dialysis->Final_LNPs Characterization Characterization (DLS, Zeta Potential, Encapsulation) Final_LNPs->Characterization

Caption: Workflow for the formulation and characterization of this compound LNPs.

In Vivo Efficacy Studies in a MYC-Driven Liver Cancer Model

Objective: To evaluate the therapeutic efficacy of this compound LNPs carrying let-7g miRNA in a transgenic mouse model of aggressive liver cancer.

Protocol Overview:

  • Animal Model: A transgenic mouse model with inducible expression of the MYC oncogene in the liver is used. Induction of MYC leads to the rapid development of liver tumors.

  • Treatment Regimen: Tumor-bearing mice are treated with intravenous (i.v.) injections of this compound LNPs containing either a let-7g mimic or a control mimic. Treatment is typically administered on a weekly basis.

  • Monitoring: The health and tumor progression of the mice are monitored regularly. This includes measuring body weight and abdominal circumference.

  • Survival Analysis: The primary endpoint is overall survival. The survival of the let-7g treated group is compared to control groups (no treatment and control mimic).

  • Histological Analysis: At the end of the study, livers are harvested, and tumor burden is assessed through histological analysis (e.g., H&E staining).

  • Gene Expression Analysis: To confirm the mechanism of action, the expression of let-7g and its target genes (e.g., MYC) in the liver tumors can be analyzed using quantitative real-time PCR (qRT-PCR).

G Animal_Model MYC-Driven Liver Cancer Mouse Model Treatment IV Injection of This compound LNPs (let-7g or Control) Animal_Model->Treatment Monitoring Monitor Body Weight & Abdominal Circumference Treatment->Monitoring Endpoint Survival Analysis Monitoring->Endpoint Analysis Histological & Gene Expression Analysis Endpoint->Analysis

Caption: Experimental workflow for in vivo efficacy studies of this compound.

Conclusion

This compound represents a significant advancement in the field of RNA delivery. Its ability to be formulated into stable LNPs that efficiently target liver cells and deliver their therapeutic payload has been demonstrated in a challenging preclinical cancer model. The mechanism of action, involving ApoE-mediated uptake and subsequent endosomal escape, provides a clear rationale for its efficacy. The quantitative data on survival extension and gene silencing underscore its potential as a therapeutic delivery vehicle. The detailed experimental protocols provided herein offer a foundation for researchers seeking to further investigate and develop this compound-based therapeutics. Future research will likely focus on expanding the application of this versatile delivery system to other liver diseases and potentially other tissues through further chemical modifications and targeting strategies.

References

5A2-SC8: An In-Depth Technical Guide on the Preclinical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5A2-SC8 is a modular, degradable dendrimer that has demonstrated significant promise as a carrier for small RNA therapeutics, particularly in the context of liver-targeted therapies.[1][2][3] Its unique chemical structure, featuring an ionizable amino lipid architecture, facilitates the efficient encapsulation and intracellular delivery of payloads such as siRNA and miRNA.[4][5] Preclinical studies have highlighted its potent in vivo efficacy, with a notable characteristic being its favorable safety profile, especially in sensitive, disease-bearing animal models.[1][2][3] This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of its biological interactions.

Introduction

The development of effective and safe delivery vehicles for nucleic acid-based therapies remains a critical challenge in modern medicine. This compound, an ionizable amino lipid, has emerged as a promising candidate to address this challenge.[5] It is a component of lipid nanoparticles (LNPs) and has been shown to mediate high delivery potential with low in vivo toxicity, enabling the efficient delivery of small RNAs like siRNA and miRNA to tumor cells.[5] A key feature of this compound is its biodegradability, attributed to its ester-based dendritic structure, which is designed to break down into smaller, non-toxic components, thereby minimizing the risk of long-term accumulation and associated toxicity. This guide synthesizes the current knowledge on the safety and toxicity of this compound, drawing from peer-reviewed literature to provide a detailed resource for researchers and drug development professionals.

In Vivo Safety and Toxicity

The primary assessment of this compound's safety has been conducted in murine models, including those with compromised health, such as aggressive, MYC-driven liver cancer. This is a crucial consideration, as the toxicity of drug carriers can be exacerbated in subjects with pre-existing organ dysfunction.

Acute and Repeated-Dose Toxicity in Mice

Preclinical evaluations have demonstrated that this compound is well-tolerated in mice, even in chronically ill, tumor-bearing models.[1][2][3] These studies are pivotal as they suggest a broad therapeutic window for this compound-based therapies.

Table 1: Summary of In Vivo Toxicity Studies of this compound in Mice

Study TypeAnimal ModelFormulationDose of this compoundDosing RegimenKey FindingsReference
Repeated Dose ToxicityChronically ill, tumor-bearing mice (MYC-driven liver cancer)This compound Nanoparticles75 mg/kgIntravenous (i.v.), repeated dosingWell-tolerated, no adverse effects on survival[1]
Single Dose EfficacyHealthy wild-type miceThis compound Nanoparticles with siFVII< 0.02 mg/kg (EC50)Intravenous (i.v.), single dosePotent knockdown of Factor VII[1]
Survival StudyTransgenic mice with MYC-driven liver cancerThis compound NPs with control mimicNot specifiedWeekly i.v. injectionsNo unusual weight change, survival comparable to no treatment group[6]
Biodegradability and Metabolite Toxicity

A significant design feature of this compound is its ester-based structure, which confers biodegradability. The dendrimer can be hydrolyzed into smaller, likely less toxic, byproducts. Studies have shown that the isolated degradation products of this compound are nontoxic at relevant concentrations and exhibit the same cytotoxicity profile as the intact parent nanoparticle formulation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following protocols are based on the available literature for the in vivo evaluation of this compound.

In Vivo Toxicity Study in Tumor-Bearing Mice
  • Animal Model: Transgenic mice with MYC-driven aggressive liver cancer.

  • Test Article: this compound formulated into nanoparticles (NPs) encapsulating a control siRNA (siCTR).

  • Dosing:

    • Dose: 75 mg/kg of this compound dendrimer (corresponding to 3 mg/kg of siCTR).

    • Route of Administration: Intravenous (i.v.) injection.

    • Dosing Schedule: Repeated injections on days 32, 36, 40, and 44 of age.

  • Study Groups:

    • Group 1: this compound NPs with siCTR.

    • Group 2: Control group (e.g., another dendrimer formulation like 6A3-SC12 for comparison).

    • Group 3: Untreated control.

  • Endpoints:

    • Survival: Monitored daily and plotted as a Kaplan-Meier survival curve.

    • Body Weight: Measured periodically to assess general health.

    • Clinical Observations: Daily monitoring for any signs of distress or toxicity.

  • Statistical Analysis: Survival curves were analyzed using the Mantel-Cox test.

experimental_workflow_in_vivo_toxicity animal_model Animal Model: Transgenic Mice with MYC-driven Liver Cancer dosing_groups Dosing Groups: - this compound NPs (75 mg/kg) - Control Dendrimer NP - Untreated animal_model->dosing_groups dosing_protocol Dosing Protocol: Intravenous (i.v.) Injections on Days 32, 36, 40, 44 dosing_groups->dosing_protocol monitoring Monitoring: - Daily Survival Checks - Body Weight Measurement - Clinical Observations dosing_protocol->monitoring data_analysis Data Analysis: - Kaplan-Meier Survival Curves - Statistical Analysis (Mantel-Cox) monitoring->data_analysis outcome Outcome: Assessment of Safety and Tolerability data_analysis->outcome

In vivo toxicity study workflow.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

As of the date of this guide, there are no publicly available studies that have specifically evaluated the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of this compound. The assessment of these toxicological endpoints is a critical component of preclinical safety evaluation for any new therapeutic entity.

While no data exists for this compound, the broader class of nanoparticles has been the subject of such investigations. Some studies on other types of nanoparticles have raised concerns about their potential to cross biological barriers and accumulate in reproductive organs, potentially leading to adverse effects.[7] However, it is crucial to emphasize that these findings are not specific to this compound and that the toxicological profile of a nanoparticle is highly dependent on its specific physicochemical properties, including its composition, size, charge, and biodegradability. Given this compound's degradable nature, it is hypothesized that the potential for long-term accumulation and associated toxicity would be minimized. Future studies are warranted to definitively assess these specific safety parameters for this compound.

Mechanism of Action and Cellular Interaction

This compound is an ionizable amino lipid, a class of materials that are designed to be relatively neutral at physiological pH (around 7.4) and become positively charged in the acidic environment of endosomes (pH 5-6). This pH-responsive behavior is key to its function and favorable safety profile.

mechanism_of_action circulation Systemic Circulation (pH ~7.4) This compound NP is near-neutral cell_uptake Cellular Uptake (Endocytosis) circulation->cell_uptake endosome Endosome (pH ~5-6) This compound becomes positively charged cell_uptake->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape payload_release Payload Release (siRNA/miRNA) endosomal_escape->payload_release therapeutic_effect Therapeutic Effect (Gene Silencing) payload_release->therapeutic_effect

pH-responsive mechanism of this compound LNP for intracellular delivery.

At the neutral pH of the bloodstream, the near-neutral surface charge of this compound containing LNPs is thought to reduce non-specific interactions with blood components and non-target cells, thereby minimizing potential toxicities. Upon cellular uptake via endocytosis, the nanoparticles are trafficked into endosomes. The drop in pH within the endosome leads to the protonation of the amino groups on this compound, resulting in a net positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated RNA payload to escape into the cytoplasm where it can exert its therapeutic effect.

Conclusion

The available preclinical data strongly suggest that this compound is a well-tolerated and effective delivery vehicle for small RNA therapeutics, particularly for liver-directed applications. Its key safety features include low toxicity in diseased animal models and inherent biodegradability. While the current safety assessment is promising, a comprehensive toxicological profile will require further investigation into long-term toxicity, as well as specific studies on genotoxicity, carcinogenicity, and reproductive toxicity to fully support its clinical translation. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for the continued development and evaluation of this compound-based nanomedicines.

References

Methodological & Application

Application Notes and Protocols for 5A2-SC8 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5A2-SC8 is an ionizable amino lipid that is a key component of lipid nanoparticles (LNPs) designed for the efficient delivery of small RNAs, such as siRNA and miRNA, as well as larger mRNA molecules, into cells.[1][2] These LNPs are particularly effective for targeting liver cells (hepatocytes) in vivo due to their interaction with Apolipoprotein E (ApoE) and subsequent uptake via the low-density lipoprotein receptor (LDLR).[1][3] While much of the research has focused on in vivo applications, this compound-based LNPs can also be effectively utilized for nucleic acid delivery in a variety of cell culture models.

These application notes provide detailed protocols and guidelines for using this compound-formulated LNPs for the delivery of nucleic acids into cells in culture, enabling research into gene function, target validation, and the development of RNA-based therapeutics.

Mechanism of Cellular Uptake

In cell culture, the precise mechanism of uptake of this compound LNPs can vary depending on the cell type. For hepatocytes, the uptake is primarily mediated by the ApoE-LDLR pathway.[1][3] For other cell types, such as the SKOV3-GFP ovarian cancer cell line, efficient internalization has been demonstrated, likely through endocytosis.[4] Once inside the cell, the ionizable nature of this compound facilitates the endosomal escape of the nucleic acid payload into the cytoplasm, where it can exert its biological function.[3]

Diagram of Cellular Uptake and Payload Release

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_endosome Endosome LNP This compound LNP (with RNA cargo) Endocytosed_LNP LNP within Endosome LNP->Endocytosed_LNP Endocytosis Payload_Release RNA Cargo Released Endocytosed_LNP->Payload_Release Endosomal Escape (pH-mediated) Cytoplasm Cytoplasm Payload_Release->Cytoplasm RISC RISC Loading (for siRNA/miRNA) Cytoplasm->RISC siRNA/miRNA path Translation Translation (for mRNA) Cytoplasm->Translation mRNA path RISC->Translation Target mRNA Cleavage/Repression

Caption: Cellular uptake and endosomal escape of this compound LNP cargo.

Experimental Protocols

I. Formulation of this compound Lipid Nanoparticles (LNPs)

The successful use of this compound in cell culture begins with the proper formulation of the LNPs to encapsulate the nucleic acid of interest. While pre-formulated LNPs may be available, this section provides a general protocol for their preparation. The precise molar ratios of the lipid components can be optimized for specific cell types and nucleic acid payloads.

Materials:

  • This compound ionizable lipid

  • Helper lipids (e.g., DOPE, DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DSPE-PEG2000)

  • Nucleic acid (siRNA, miRNA, or mRNA) in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695)

  • Dialysis or tangential flow filtration system for buffer exchange

Protocol:

  • Lipid Mixture Preparation: Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio. A common starting point for siRNA delivery is a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid). For mRNA delivery, the amount of ionizable lipid may be reduced.[5]

  • Nucleic Acid Preparation: Dissolve the nucleic acid in a low pH aqueous buffer (e.g., 25 mM citrate buffer, pH 4.0).

  • LNP Formation: Rapidly mix the lipid-ethanol solution with the nucleic acid-aqueous solution using a microfluidic mixing device or by vigorous vortexing. The rapid mixing ensures the formation of uniform nanoparticles.

  • Maturation: Allow the newly formed LNPs to mature for a defined period (e.g., 30 minutes to 2 hours) at room temperature.

  • Buffer Exchange: Remove the ethanol and exchange the low pH buffer with a physiological buffer (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration.

  • Sterilization and Characterization: Sterilize the LNP formulation by passing it through a 0.22 µm filter. Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

Experimental Workflow for LNP Formulation and Cell Treatment

G A Prepare Lipid Mix in Ethanol (this compound, Helper, Cholesterol, PEG) C Rapid Mixing (Microfluidics or Vortex) A->C B Prepare Nucleic Acid in Aqueous Buffer (low pH) B->C D LNP Maturation C->D E Buffer Exchange to Physiological pH (e.g., PBS) D->E F Characterize LNPs (Size, PDI, Encapsulation) E->F G Treat Cells in Culture with Formulated LNPs F->G H Incubate for Desired Time (e.g., 24-72 hours) G->H I Assay for Downstream Effects H->I

Caption: Workflow from LNP formulation to cell-based assays.

II. In Vitro Transfection of Adherent Cells with this compound LNPs

This protocol provides a general guideline for the transfection of adherent cells in culture. Optimization of cell density, LNP concentration, and incubation time is recommended for each cell line and nucleic acid payload.

Materials:

  • Adherent cells in culture

  • Complete growth medium

  • This compound LNPs encapsulating the desired nucleic acid

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Protocol:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of LNP-Medium Complex: Dilute the this compound LNP stock solution to the desired final concentration in a serum-free or complete growth medium. Gently mix. The optimal concentration will vary depending on the cell type and the potency of the nucleic acid but can range from 10 nM to 1 µM for siRNAs.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the LNP-containing medium.

  • Incubation: Incubate the cells with the LNPs for a period of 4 to 72 hours, depending on the experimental endpoint. For gene knockdown studies, an incubation time of 24 to 72 hours is typical.

  • Post-Transfection Analysis: After incubation, wash the cells with PBS and either add fresh complete medium or proceed with downstream analysis.

Data Presentation

The following tables summarize representative quantitative data from studies utilizing this compound for nucleic acid delivery. Note that much of the available data is from in vivo studies, which are included here to provide context for the efficiency of this compound.

Table 1: In Vivo Gene Silencing Efficiency of this compound LNPs

Target GeneNucleic AcidDoseModel SystemPercent KnockdownReference
Factor VII (FVII)siRNA1 mg/kgMice>95%[6]

Table 2: In Vitro Delivery and Cellular Uptake

Cell LineNucleic AcidIncubation TimeObservationReference
SKOV3-GFP (Ovarian Cancer)Cy5.5-siRNA3 hoursEfficient cellular internalization observed by flow cytometry and confocal microscopy.[4]
Hepatocytes (in vivo)Cy5.5-siRNA24 hoursEfficient delivery into tumor cells within the liver.[6]

Downstream Assays for Assessing Delivery and Efficacy

The choice of downstream assays will depend on the nature of the delivered nucleic acid.

  • For siRNA/miRNA delivery:

    • Gene Knockdown Analysis: Quantify the reduction in target mRNA levels using quantitative real-time PCR (qRT-PCR).

    • Protein Knockdown Analysis: Measure the decrease in target protein expression using Western blotting, ELISA, or flow cytometry.

    • Phenotypic Assays: Assess changes in cell viability (e.g., MTT or CellTiter-Glo assays), proliferation, migration, or apoptosis.

  • For mRNA delivery:

    • Protein Expression Analysis: Detect the expression of the encoded protein using Western blotting, immunofluorescence, or functional assays (e.g., luciferase assay for luciferase mRNA).

    • Functional Assays: Evaluate the biological function of the newly expressed protein.

Conclusion

This compound is a versatile and highly effective ionizable lipid for the formulation of LNPs for nucleic acid delivery. While extensively validated for in vivo applications, particularly for liver targeting, it is also a valuable tool for in vitro studies in a variety of cell types. The protocols and data presented here provide a framework for researchers to utilize this compound LNPs in their cell culture experiments to investigate gene function and develop novel RNA-based therapeutics. Optimization of LNP formulation and experimental conditions for each specific application is crucial for achieving maximal efficacy.

References

Application Notes and Protocols for 5A2-SC8 in In-Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5A2-SC8 is an advanced ionizable amino lipid crucial for the formulation of lipid nanoparticles (LNPs).[1][2] These LNPs serve as a potent and safe vehicle for the in-vivo delivery of various RNA-based therapeutics, including small interfering RNAs (siRNAs), microRNAs (miRNAs), and messenger RNAs (mRNAs).[1][3] The unique properties of this compound facilitate high delivery efficiency, particularly to hepatocytes, while maintaining a low toxicity profile, making it an ideal candidate for preclinical research in animal models, especially for liver-related pathologies.[1][4]

Mechanism of Action: Targeted Delivery to Hepatocytes

The efficacy of this compound-formulated LNPs in targeting liver cells stems from a sophisticated biological interaction. Upon intravenous administration, the surface of the this compound LNPs adsorbs Apolipoprotein E (ApoE), a protein naturally present in the bloodstream.[1][5][6] This ApoE coating acts as a homing signal, enabling the LNPs to be recognized by and bind to the low-density lipoprotein receptor (LDLR) predominantly expressed on the surface of hepatocytes.[1][5] This binding triggers receptor-mediated endocytosis, leading to the internalization of the LNPs and the subsequent release of their RNA payload into the cytoplasm of the liver cells.[5] This targeted delivery mechanism enhances the therapeutic efficacy while minimizing off-target effects.[4][5]

Signaling Pathway for this compound LNP Uptake in Hepatocytes cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte 5A2_SC8_LNP This compound LNP (with RNA cargo) ApoE_LNP_Complex ApoE-Coated LNP 5A2_SC8_LNP->ApoE_LNP_Complex ApoE Adsorption ApoE Apolipoprotein E (ApoE) LDLR Low-Density Lipoprotein Receptor (LDLR) ApoE_LNP_Complex->LDLR Binding Endosome Endosome LDLR->Endosome Receptor-Mediated Endocytosis RNA_Release RNA Release into Cytoplasm Endosome->RNA_Release Therapeutic_Effect Therapeutic Effect (e.g., Gene Silencing) RNA_Release->Therapeutic_Effect

Cellular uptake pathway of this compound LNPs.

Quantitative Data Summary

The following tables summarize key quantitative data from in-vivo animal studies utilizing this compound based LNPs.

Table 1: Efficacy of this compound LNPs for siRNA Delivery

ParameterAnimal ModelsiRNA TargetDoseEfficacyReference
EC50 MiceFactor VII (FVII)< 0.02 mg/kgPotent silencing[4]
FVII Knockdown MiceFactor VII (FVII)1 mg/kg>95%[4]
FVII Activity Reduction MiceFactor VII (FVII)0.5 mg/kg87% reduction[6]
Tumor Growth MYC-driven liver cancer micelet-7g miRNA mimicNot specifiedInhibition of tumor growth[4]
Survival MYC-driven liver cancer micelet-7g miRNA mimicNot specifiedDramatically extended survival[4]

Table 2: Toxicity Profile of this compound LNPs

ParameterAnimal ModelDoseObservationReference
Tolerability Chronically ill mice with MYC-driven tumors>75 mg/kg (repeated dosing)Well tolerated[4]
Survival Mice with chronic aggressive hepatocellular carcinoma75 mg/kg (single dose)No effect on survival[1]

Table 3: Biodistribution of this compound LNPs

ParameterAnimal ModelDoseObservationReference
Accumulation Mice with cancerous livers1 mg/kg (Cy5.5-labeled siRNA)Accumulation in the cancerous liver, minor accumulation in spleen and kidneys[4]
Cellular Uptake Mice with cancerous liversNot specifiedEffective delivery into tumor cells and hepatocytes[4]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound LNPs in in-vivo animal studies.

Protocol 1: General In-Vivo Administration of this compound LNPs

This protocol outlines the standard procedure for the intravenous administration of this compound formulated LNPs to mice.

Start Start Formulate_LNPs Formulate this compound LNPs with RNA cargo Start->Formulate_LNPs Prepare_Dose Prepare appropriate dose in sterile saline or PBS Formulate_LNPs->Prepare_Dose Animal_Prep Prepare animal (e.g., restrain mouse) Prepare_Dose->Animal_Prep Injection Administer via intravenous (tail vein) injection Animal_Prep->Injection Monitor Monitor animal for adverse reactions Injection->Monitor Endpoint Proceed with endpoint analysis Monitor->Endpoint End End Endpoint->End

Workflow for in-vivo administration.

Materials:

  • This compound LNP formulation encapsulating the desired RNA therapeutic

  • Sterile, pyrogen-free phosphate-buffered saline (PBS) or saline

  • Appropriate animal model (e.g., specific mouse strain)

  • Standard animal handling and injection equipment

Procedure:

  • LNP Formulation: Prepare the this compound LNPs containing the specific siRNA, miRNA, or mRNA cargo according to established protocols. The molar ratios of the lipid components may need to be optimized depending on the nucleic acid payload. For instance, mRNA delivery may require a lower molar amount of this compound and a higher amount of a zwitterionic phospholipid compared to siRNA formulations.[3]

  • Dosing Preparation: Dilute the LNP formulation in sterile PBS or saline to the final desired concentration for injection. Dosing can range from as low as 0.02 mg/kg for efficacy studies to 75 mg/kg or higher for toxicity assessments.[1][4]

  • Animal Handling: Acclimatize the animals to the laboratory conditions. Weigh each animal to accurately calculate the injection volume.

  • Administration: Administer the prepared LNP solution via intravenous (i.v.) injection, typically through the tail vein.

  • Post-injection Monitoring: Observe the animals for any immediate adverse reactions. Continue to monitor the animals according to the specific experimental timeline.

  • Endpoint Analysis: At the designated time points, proceed with the planned endpoint analysis, which may include blood collection, tissue harvesting, or imaging.

Protocol 2: Evaluation of Gene Silencing Efficacy (Factor VII Model)

This protocol describes a common method to assess the in-vivo gene silencing efficiency of siRNA delivered by this compound LNPs using the Factor VII (FVII) knockdown model.

Materials:

  • This compound LNPs encapsulating anti-FVII siRNA

  • Control group receiving LNPs with a non-targeting control siRNA or saline

  • Equipment for blood collection (e.g., retro-orbital or cardiac puncture)

  • Assay kit for measuring FVII protein levels in plasma

  • Equipment for tissue harvesting (liver) and RNA extraction

  • Reagents and equipment for quantitative PCR (qPCR)

Procedure:

  • Animal Treatment: Administer a single intravenous dose of this compound/siFVII LNPs (e.g., 0.5 mg/kg) to the treatment group of mice.[6]

  • Blood Collection: At a specified time point post-injection (e.g., 24-72 hours), collect blood samples from both the treated and control groups.

  • Plasma Analysis: Process the blood to obtain plasma and measure the FVII protein levels using a commercially available assay kit.

  • Tissue Analysis (Optional):

    • Euthanize the animals and harvest the liver tissue.

    • Extract total RNA from the liver samples.

    • Perform qPCR to quantify the FVII mRNA levels relative to a housekeeping gene.

  • Data Analysis: Calculate the percentage of FVII knockdown in the treated group compared to the control group for both protein and mRNA levels.

Protocol 3: Tumor Growth Inhibition and Survival Study

This protocol is designed to evaluate the therapeutic efficacy of this compound LNPs for cancer therapy in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing animal model (e.g., mice with MYC-driven hepatocellular carcinoma)[4]

  • This compound LNPs encapsulating a therapeutic RNA (e.g., let-7g miRNA mimic)

  • Control groups (e.g., untreated, or receiving LNPs with a control RNA)

  • Calipers for tumor measurement

  • Animal monitoring and euthanasia supplies

Procedure:

  • Tumor Establishment: Allow tumors to develop to a palpable size in the animal model.

  • Treatment Initiation: Begin treatment with intravenous injections of the this compound LNP formulation at the predetermined dose and schedule.

  • Tumor Monitoring: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) to calculate tumor volume.

  • Survival Monitoring: Monitor the animals daily for signs of morbidity and record the date of death or euthanasia for survival analysis.

  • Data Analysis:

    • Plot the average tumor growth curves for each treatment group.

    • Generate Kaplan-Meier survival curves to compare the survival rates between the different groups.

Conclusion

The this compound lipid nanoparticle system represents a robust and versatile platform for in-vivo RNA delivery, particularly for liver-targeted applications. The provided protocols and data offer a foundational guide for researchers to design and execute preclinical studies to evaluate the efficacy and safety of novel RNA-based therapeutics. Careful optimization of LNP composition and dosing is recommended to achieve the desired therapeutic outcomes for specific disease models.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are designed to provide a framework for utilizing 5A2-SC8 in neuroscience research. As of the current literature, this compound has been primarily characterized for potent in vivo delivery of small RNAs to the liver. Direct applications and optimized dosages for neuroscience research have not been established. Therefore, the information presented here is based on general principles of lipid nanoparticle (LNP) technology for nucleic acid delivery to the central nervous system (CNS) and will require significant adaptation and optimization for this compound.

Introduction to this compound

This compound is an ionizable amino lipid that has demonstrated high efficacy in forming lipid nanoparticles for the delivery of small RNAs, such as siRNA and miRNA.[1][2] Its primary documented application is in liver-targeted delivery, where it has shown a high delivery potential with low in vivo toxicity.[1][3] The mechanism of uptake in hepatocytes is facilitated by the adsorption of Apolipoprotein E (ApoE) to the LNP surface, leading to receptor-mediated endocytosis via the low-density lipoprotein receptor (LDLR).[1][4] While its blood-brain barrier (BBB) penetrating capabilities are unknown, its properties as an effective nucleic acid carrier make it a candidate for exploratory studies in neuroscience.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound, primarily from liver-targeted delivery studies. These values can serve as a starting point for designing neuroscience experiments, but brain-specific dosages will likely differ significantly.

Table 1: In Vivo Dosage of this compound Nanoparticles

ParameterValueSpeciesApplicationReference
Effective Dose (siRNA) 0.5 mg/kg (i.v.)MouseFactor VII (FVII) siRNA delivery to hepatocytes[1][4]
Well-Tolerated Dose (Dendrimer) 75 mg/kg (i.v., single-dose)MouseIn mice with chronic aggressive hepatocellular carcinoma[1][3]
EC50 (FVII Knockdown) < 0.02 mg/kgMousesiRNA-mediated Factor VII knockdown in the liver[3]

Table 2: Formulation and Physicochemical Properties of this compound LNPs for mRNA Delivery

ComponentMolar RatioPurposeReference
This compound 15Ionizable cationic lipid for RNA encapsulation and endosomal escape[5]
DOPE 15Helper lipid to facilitate endosomal escape[5]
Cholesterol 30Stabilizes the LNP structure[5]
PEG 3Polyethylene glycol-lipid to increase circulation time and stability[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway for LNP-Mediated RNA Delivery

The following diagram illustrates the general mechanism of LNP-mediated delivery of RNA into a target cell, a process that is fundamental to its application in neuroscience.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Neuron, Glia) cluster_endocytosis Endocytosis LNP This compound LNP (with RNA cargo) Endosome Early Endosome LNP->Endosome Receptor-Mediated Endocytosis Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (pH-dependent) RISC RISC (for siRNA) or Ribosome (for mRNA) Cytoplasm->RISC RNA Release Translation Protein Translation RISC->Translation mRNA Cleavage mRNA Cleavage RISC->Cleavage siRNA

Caption: General signaling pathway for LNP-mediated RNA delivery.

Experimental Workflow for Adapting this compound for Neuroscience

This diagram outlines a logical workflow for researchers aiming to adapt and validate this compound for neuroscience applications.

Experimental_Workflow cluster_formulation Phase 1: Formulation & In Vitro Screening cluster_invivo Phase 2: In Vivo Testing in Animal Models Formulation Formulate this compound LNPs with reporter mRNA/siRNA InVitro In Vitro Transfection of Neuronal Cell Lines (e.g., SH-SY5Y, Neuro-2a) and Primary Neurons/Glia Formulation->InVitro Toxicity Assess Cytotoxicity (e.g., MTT, LDH assay) InVitro->Toxicity Efficiency Measure Transfection Efficiency (e.g., Luciferase, GFP, qPCR) InVitro->Efficiency BBB Blood-Brain Barrier Crossing Study (Systemic Administration - i.v.) Efficiency->BBB If In Vitro is successful Direct Direct Brain Administration (Intracerebral or Intracerebroventricular) Efficiency->Direct Biodistribution Biodistribution Analysis (IVIS, qPCR, or histology) BBB->Biodistribution Direct->Biodistribution Efficacy Target Gene Knockdown or Protein Expression in Brain Regions Biodistribution->Efficacy

Caption: Workflow for adapting this compound for neuroscience research.

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles

This protocol is adapted from general LNP formulation procedures and will require optimization for this compound.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nucleic acid (mRNA or siRNA) in nuclease-free water

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol to create individual stock solutions. A typical concentration is 10-20 mg/mL.

  • Prepare Lipid Mixture: In an ethanol-compatible tube, combine the lipid stock solutions at the desired molar ratio (e.g., 15:15:30:3 for this compound:DOPE:Cholesterol:PEG for mRNA).[5]

  • Prepare Aqueous Phase: Dilute the nucleic acid in the citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid-ethanol mixture into one syringe of the microfluidic device.

    • Load the nucleic acid-buffer mixture into a separate syringe.

    • Set the flow rate ratio of the aqueous to organic phase (typically 3:1).

    • Initiate mixing. The rapid mixing will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the nucleic acid.

  • Dialysis/Purification:

    • Collect the resulting LNP solution.

    • Dialyze the LNP solution against PBS (pH 7.4) for at least 6 hours, with buffer changes every 2 hours, to remove ethanol and non-encapsulated nucleic acid. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Storage: Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Transfection of Primary Neuronal Cultures

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound LNPs encapsulating reporter nucleic acid (e.g., GFP mRNA or siRNA against a housekeeping gene)

  • Phosphate-buffered saline (PBS)

  • Multi-well culture plates

Procedure:

  • Cell Plating: Plate primary neurons in appropriate multi-well plates coated with poly-D-lysine and laminin. Culture the cells for at least 7 days in vitro (DIV) to allow for maturation.

  • LNP Preparation: Thaw the this compound LNPs and dilute them to the desired concentrations in pre-warmed Neurobasal medium. A concentration range of 10-500 ng of nucleic acid per well is a reasonable starting point for optimization.

  • Treatment:

    • Carefully remove half of the culture medium from each well.

    • Add the diluted LNP-containing medium to the wells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Analysis:

    • For GFP mRNA: Assess transfection efficiency by fluorescence microscopy or flow cytometry.

    • For siRNA: Harvest the cells, extract total RNA, and perform RT-qPCR to quantify the knockdown of the target gene.

    • For Cytotoxicity: Use the supernatant to perform an LDH assay or the cells for an MTT assay to assess cell viability.

Protocol 3: In Vivo Administration and Brain Tissue Analysis

Disclaimer: This protocol involves animal experimentation and must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines. The choice between systemic and direct brain administration will depend on the experimental goals.

Materials:

  • Experimental animals (e.g., C57BL/6 mice)

  • This compound LNPs encapsulating the nucleic acid of interest

  • Sterile saline or PBS

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for stereotactic injection (for direct administration)

  • IVIS imaging system (for in vivo tracking of fluorescently labeled LNPs)

  • Tissue homogenization and RNA/protein extraction kits

Procedure (Systemic Administration - for BBB crossing assessment):

  • LNP Preparation: Dilute the this compound LNPs in sterile saline to the desired final dose (e.g., starting with a range of 0.5-2.0 mg/kg of nucleic acid).

  • Intravenous Injection: Administer the LNP solution to the mice via tail vein injection.

  • Time Course: Euthanize cohorts of animals at different time points post-injection (e.g., 6, 24, 48 hours).

  • Tissue Harvest: Perfuse the animals with PBS to remove blood from the organs. Dissect the brain and other major organs (liver, spleen, kidneys, lungs).

  • Analysis:

    • Biodistribution: If using fluorescently labeled LNPs, image the organs using an IVIS system. Alternatively, quantify nucleic acid levels in different organs using RT-qPCR.

    • Target Engagement: Homogenize the brain tissue, extract RNA or protein, and analyze for target gene knockdown or protein expression.

Procedure (Direct Brain Administration - Intracerebral Injection):

  • Anesthesia and Stereotactic Surgery: Anesthetize the mouse and place it in a stereotactic frame.

  • Craniotomy: Perform a small craniotomy over the target brain region (e.g., striatum, hippocampus).

  • Microinjection: Slowly infuse a small volume (e.g., 0.5-1.0 µL) of the concentrated this compound LNP solution into the target region using a Hamilton syringe.

  • Post-operative Care: Suture the incision and provide post-operative care according to approved protocols.

  • Analysis: After a predetermined period (e.g., 3-7 days), euthanize the animals, perfuse, and harvest the brains. Analyze the brain tissue for reporter gene expression or target gene knockdown in the injected region via immunohistochemistry, fluorescence microscopy, or molecular biology techniques.[3]

Conclusion

While this compound has shown significant promise for RNA delivery to the liver, its application in neuroscience remains an unexplored but potentially fruitful area of research. The protocols and data provided herein offer a foundational guide for scientists and researchers to begin investigating the utility of this compound for delivering therapeutic nucleic acids to the central nervous system. Significant optimization of formulation, dosage, and administration routes will be critical for success in this new application area.

References

Application Notes and Protocols: 5A2-SC8 for High-Throughput Screening of RNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5A2-SC8 is an ionizable amino lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the efficient delivery of small RNA molecules, such as small interfering RNA (siRNA) and microRNA (miRNA).[1][2] While not a therapeutic agent itself, this compound is a critical component of delivery systems that enable high-throughput screening (HTS) of RNA-based therapeutics.[3] These LNPs offer low in vivo toxicity and high delivery efficiency, particularly to hepatocytes in the liver, making them a valuable tool for drug discovery and development.[1][4][5] This document provides detailed application notes and protocols for the use of this compound in HTS campaigns.

The core advantage of this compound lies in its ability to efficiently encapsulate and deliver RNA cargo into cells.[6] The LNPs formulated with this compound interact with apolipoprotein E (ApoE) in the bloodstream, which facilitates uptake into liver cells through the low-density lipoprotein receptor (LDL-R).[4][7] This targeted delivery mechanism is crucial for screening RNA therapeutics aimed at liver-associated diseases.

Data Presentation

The following table summarizes hypothetical quantitative data from a primary HTS campaign using this compound LNPs to screen a library of siRNAs targeting a specific oncogene in a liver cancer cell line.

ParameterValueDescription
Primary Screen Hit Rate 1.2%Percentage of siRNAs from the library that showed significant inhibition of the target oncogene.
Z'-factor 0.65A statistical measure of the quality of the HTS assay, indicating a large separation between positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS.
Signal-to-Background Ratio 15The ratio of the signal from the positive control (effective siRNA) to the negative control (scrambled siRNA), indicating a robust assay window.
Reproducibility (CV) < 10%The coefficient of variation across replicate plates, demonstrating the consistency and reliability of the assay.

Signaling Pathway of this compound LNP-mediated RNA Delivery

The following diagram illustrates the mechanism of this compound LNP-mediated delivery of RNA into a hepatocyte.

G cluster_bloodstream Bloodstream cluster_cell Hepatocyte LNP This compound LNP (with RNA cargo) ApoE ApoE LNP->ApoE Binding LNP_ApoE LNP-ApoE Complex LNP->LNP_ApoE ApoE->LNP_ApoE LDLR LDL Receptor LNP_ApoE->LDLR Endosome Endosome LDLR->Endosome Receptor-mediated Endocytosis RNA_Release RNA Release Endosome->RNA_Release Endosomal Escape (pH-mediated) RISC RISC Loading RNA_Release->RISC Target_mRNA Target mRNA Cleavage RISC->Target_mRNA

Caption: Mechanism of this compound LNP uptake and RNA release in hepatocytes.

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles for RNA Delivery

This protocol describes the preparation of this compound LNPs encapsulating siRNA using a microfluidic mixing method.

Materials:

  • This compound lipid

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • siRNA (or miRNA) of interest

  • Ethanol (B145695), 200 proof

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The final lipid concentration in ethanol should be between 10-25 mM.

  • Prepare RNA Solution:

    • Dilute the siRNA stock in citrate buffer (pH 4.0) to a final concentration that results in a lipid-to-siRNA weight ratio of approximately 10:1.

  • Microfluidic Mixing:

    • Set the flow rate ratio of the aqueous phase (RNA in citrate buffer) to the organic phase (lipids in ethanol) to 3:1.

    • Pump the two solutions through the microfluidic device to induce nanoprecipitation and LNP formation.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 6 hours at 4°C to remove ethanol and raise the pH.

    • Concentrate the LNPs using a centrifugal filter device if necessary.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen® assay).

Protocol 2: High-Throughput Screening of an siRNA Library Using this compound LNPs in a Cell-Based Assay

This protocol outlines a general workflow for a primary HTS campaign to identify siRNAs that modulate a specific cellular phenotype.

Materials:

  • Pre-formulated this compound LNPs encapsulating individual siRNAs from a library.

  • Target cell line (e.g., a human liver cancer cell line).

  • Cell culture medium and supplements.

  • 384-well microplates.

  • Assay reagents for detecting the desired phenotype (e.g., cell viability reagent, reporter gene assay system).

  • Automated liquid handling systems.

  • Plate reader or high-content imaging system.

Workflow Diagram:

G Start Start Plate_Cells Plate cells in 384-well plates Start->Plate_Cells Add_LNPs Add this compound LNP-siRNA (1 per well) Plate_Cells->Add_LNPs Incubate Incubate for 48-72 hours Add_LNPs->Incubate Add_Reagent Add assay reagent Incubate->Add_Reagent Read_Plate Read plate (e.g., luminescence, fluorescence) Add_Reagent->Read_Plate Data_Analysis Data analysis and hit identification Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening workflow using this compound LNPs.

Procedure:

  • Cell Seeding:

    • Seed the target cells into 384-well plates at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Compound Addition:

    • Using an automated liquid handler, add the this compound LNP-siRNA library to the cell plates (one unique siRNA per well).

    • Include appropriate controls:

      • Negative Control: LNPs with a non-targeting (scrambled) siRNA.

      • Positive Control: LNPs with an siRNA known to produce the desired phenotype.

      • Untreated Control: Cells with no LNP treatment.

  • Incubation:

    • Incubate the plates for a period sufficient to allow for gene knockdown and a phenotypic change (typically 48-72 hours).

  • Assay Readout:

    • Add the appropriate assay reagent to each well according to the manufacturer's instructions.

    • Read the plates using a plate reader or high-content imager.

  • Data Analysis:

    • Normalize the data to the controls.

    • Calculate the Z'-factor to assess assay quality.

    • Identify "hits" based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative controls).

Conclusion

This compound is a powerful tool for enabling high-throughput screening of RNA-based therapeutics. Its favorable delivery efficiency and low toxicity profile allow for robust and reproducible cell-based assays. The protocols and guidelines presented here provide a framework for researchers to incorporate this compound LNP technology into their drug discovery workflows, accelerating the identification of novel RNA-based drug candidates.

References

Application Notes and Protocols for 5A2-SC8 Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5A2-SC8 is an ionizable amino lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the efficient delivery of small nucleic acids, such as siRNA and miRNA, to target cells, particularly in the context of cancer therapy.[1] Its unique properties facilitate high delivery efficiency and low in vivo toxicity, making it a valuable tool for therapeutic applications.[1][2] These application notes provide a detailed guide to the preparation of this compound-based lipid nanoparticle solutions, experimental protocols for their use, and an overview of their mechanism of cellular uptake.

Data Presentation

The following table summarizes the quantitative data regarding the in vivo efficacy of this compound LNPs in delivering siRNA.

ParameterValueModel SystemReference
siRNA Dose for >95% FVII Knockdown 1 mg/kgMouse Model[2]
EC50 for siFVII < 0.02 mg/kgMouse Model[2]
Tolerated Dose (repeated) >75 mg/kgMYC-driven tumor-bearing mice[2]
FVII Activity Reduction (0.5 mg/kg siFVII) 87%Mouse Model[3]

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound is the initial step for the formulation of lipid nanoparticles.

Materials:

Protocol:

  • Weigh the desired amount of this compound solid in a tared, sterile glass vial.

  • To prepare an ethanol-based stock solution, add the appropriate volume of pure ethanol to achieve the desired concentration (e.g., 150 mg/mL).[4]

  • To prepare a DMSO-based stock solution, add the appropriate volume of DMSO. Sonication is recommended to ensure complete dissolution, with a reported solubility of 80 mg/mL (43.44 mM).[5]

  • Vortex the solution thoroughly until the this compound is completely dissolved and the solution is clear.

  • Store the stock solution under appropriate conditions. For long-term storage, aliquoting and storing at -80°C for up to 6 months is recommended. For short-term storage, -20°C for up to 1 month is suitable. Protect from light and store under nitrogen.[1]

Formulation of this compound Lipid Nanoparticles (LNPs) for Nucleic Acid Delivery

This protocol describes the formulation of LNPs encapsulating messenger RNA (mRNA) as an example. The ratios can be adapted for other nucleic acids like siRNA or miRNA.

Materials:

  • This compound stock solution in ethanol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) stock solution in ethanol (e.g., 10 mg/mL)[4]

  • Cholesterol stock solution in ethanol (e.g., 10 mg/mL)[4]

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG) stock solution in ethanol[6]

  • Nucleic acid (e.g., mRNA) dissolved in 10 mM citrate (B86180) buffer (pH 4.0)[6][7]

  • Ethanol

  • RNase-free microcentrifuge tubes

  • Pipettes

Protocol:

  • In an RNase-free microcentrifuge tube, prepare the complete lipid mixture by combining the stock solutions of this compound, DOPE, Cholesterol, and DMG-PEG. A commonly used molar ratio is 15:15:30:3 (this compound:DOPE:Cholesterol:DMG-PEG).[6][7]

  • Vortex the lipid mixture thoroughly to ensure a homogenous solution.

  • In a separate RNase-free tube, dilute the nucleic acid solution with citrate buffer (10 mM, pH 4.0).

  • To form the LNPs, rapidly mix the nucleic acid solution into the lipid solution. A typical volume ratio is 3:1 (nucleic acid solution:lipid solution).[6][7] The final weight ratio of total lipids to mRNA is often targeted at 40:1.[7]

  • The resulting mixture contains the freshly formed LNPs. Further purification steps, such as dialysis or tangential flow filtration, may be necessary depending on the downstream application.

Mandatory Visualization

Cellular Uptake Pathway of this compound LNPs

The following diagram illustrates the proposed mechanism for the cellular uptake of this compound formulated lipid nanoparticles, particularly in hepatocytes.

G cluster_extracellular Extracellular Space cluster_cell_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space 5A2_SC8_LNP This compound LNP LNP_ApoE_Complex LNP-ApoE Complex 5A2_SC8_LNP->LNP_ApoE_Complex ApoE Binding ApoE Apolipoprotein E (ApoE) ApoE->LNP_ApoE_Complex LDLR LDL Receptor (LDL-R) LNP_ApoE_Complex->LDLR Binding Endosome Endosome LDLR->Endosome Receptor-Mediated Endocytosis RNA_Release RNA Release to Cytosol Endosome->RNA_Release

Caption: Cellular uptake of this compound LNPs via ApoE binding and LDL-R mediated endocytosis.

Experimental Workflow for LNP Formulation

The diagram below outlines the general workflow for the preparation of this compound lipid nanoparticles.

G Start Start Prepare_Lipid_Stocks Prepare Stock Solutions (this compound, DOPE, Cholesterol, DMG-PEG) in Ethanol Start->Prepare_Lipid_Stocks Prepare_NA_Solution Prepare Nucleic Acid Solution in Citrate Buffer (pH 4.0) Start->Prepare_NA_Solution Mix_Lipids Combine Lipid Stock Solutions Prepare_Lipid_Stocks->Mix_Lipids Form_LNPs Rapidly Mix Nucleic Acid and Lipid Solutions Prepare_NA_Solution->Form_LNPs Mix_Lipids->Form_LNPs Purification Purification (Optional) e.g., Dialysis Form_LNPs->Purification End End Purification->End

Caption: Workflow for the formulation of this compound lipid nanoparticles for nucleic acid delivery.

References

Application Notes and Protocols for 5A2-SC8 in Targeted Protein Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality. While technologies like PROTACs and molecular glues directly hijack the cellular machinery to degrade proteins, another effective strategy involves silencing the gene expression of the target protein at the mRNA level, leading to a subsequent reduction in protein levels. This is commonly achieved through RNA interference (RNAi).

The ionizable amino lipid 5A2-SC8 is a key component of lipid nanoparticles (LNPs) designed for the efficient in vivo delivery of small nucleic acids, such as small interfering RNA (siRNA). It is not a direct protein degrader itself, but rather a critical vehicle that enables targeted protein degradation by delivering siRNA to specific cells, primarily hepatocytes in the liver. Once delivered, the siRNA engages the RNA-induced silencing complex (RISC) to mediate the cleavage and subsequent degradation of the target mRNA, thereby inhibiting the synthesis of the protein of interest.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound-based LNPs to achieve targeted protein degradation through siRNA-mediated gene silencing.

Mechanism of Action: this compound LNP-mediated Protein Degradation

The process begins with the formulation of this compound into LNPs that encapsulate a specific siRNA designed to target the mRNA of the protein of interest. When administered in vivo, these LNPs circulate and, due to the properties conferred by lipids like this compound, are preferentially taken up by hepatocytes. This uptake is often mediated by the binding of apolipoprotein E (ApoE) to the LNP surface, which is then recognized by low-density lipoprotein receptors (LDLR) on hepatocytes. Following endocytosis, the acidic environment of the endosome protonates the ionizable this compound, leading to endosomal escape and the release of the siRNA cargo into the cytoplasm. The siRNA then engages the cellular RNAi machinery to effect protein degradation.

RNAi_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte 5A2_SC8_LNP This compound LNP (siRNA Cargo) Endosome Endosome 5A2_SC8_LNP->Endosome Endocytosis siRNA_release siRNA Release Endosome->siRNA_release Endosomal Escape (pH-mediated) RISC_loading RISC Loading siRNA_release->RISC_loading mRNA_cleavage Target mRNA Cleavage RISC_loading->mRNA_cleavage Target_mRNA Target mRNA mRNA_cleavage->Target_mRNA Degradation Protein_degradation Reduced Protein Synthesis (Target Protein Degradation) Ribosome Ribosome Target_mRNA->Ribosome Translation Ribosome->Protein_degradation Protein Synthesis

Caption: Mechanism of this compound LNP-mediated protein degradation via RNAi.

Data Presentation

The following tables summarize representative quantitative data from typical experiments to assess the efficacy of this compound LNP-siRNA mediated protein degradation.

Table 1: In Vitro Knockdown of Target Protein in Hepatoma Cells

This compound LNP-siRNA Concentration (nM)Target mRNA Level (% of Control)Target Protein Level (% of Control)Cell Viability (% of Control)
185 ± 5.290 ± 4.599 ± 1.2
1045 ± 3.855 ± 6.198 ± 2.0
5015 ± 2.125 ± 4.295 ± 3.1
1008 ± 1.512 ± 3.592 ± 4.5

Table 2: In Vivo Knockdown of Target Protein in Mouse Liver

This compound LNP-siRNA Dose (mg/kg)Target mRNA Level in Liver (% of Control)Target Protein Level in Liver (% of Control)Serum ALT Levels (U/L)
0.170 ± 8.575 ± 9.245 ± 5
0.525 ± 6.230 ± 7.850 ± 8
1.010 ± 4.115 ± 5.555 ± 10
2.05 ± 2.88 ± 3.965 ± 12

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Formulation of this compound-siRNA Lipid Nanoparticles

This protocol describes the preparation of this compound LNPs encapsulating siRNA using a microfluidic mixing method, based on established formulations.

Materials:

  • This compound (ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • siRNA targeting the gene of interest

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol to prepare individual stock solutions.

    • Combine the lipid stock solutions in ethanol to achieve a final molar ratio of 15:15:30:3 (this compound:DOPE:Cholesterol:DMG-PEG) . The total lipid concentration should be between 10-20 mg/mL.

  • Prepare siRNA Solution:

    • Dissolve the lyophilized siRNA in the 50 mM citrate buffer (pH 4.0) to a final concentration of 0.5-1.0 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate mixing. The rapid mixing of the two solutions will induce the self-assembly of the LNPs with encapsulated siRNA.

  • Dialysis:

    • Transfer the resulting LNP solution to a dialysis cassette.

    • Dialyze against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with at least two buffer changes, to remove ethanol and raise the pH.

  • Characterization and Storage:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP_Formulation_Workflow start Start prep_lipids Prepare Lipid Mix (this compound, DOPE, Chol, PEG) in Ethanol start->prep_lipids prep_siRNA Prepare siRNA in Citrate Buffer (pH 4.0) start->prep_siRNA mixing Microfluidic Mixing (Aqueous:Organic = 3:1) prep_lipids->mixing prep_siRNA->mixing dialysis Dialysis against PBS (pH 7.4) mixing->dialysis characterization Characterization (Size, PDI, Zeta, Encapsulation) dialysis->characterization storage Sterile Filtration & Storage characterization->storage end End storage->end

Caption: Workflow for the formulation of this compound-siRNA LNPs.
Protocol 2: In Vitro Protein Knockdown Assay

Materials:

  • Hepatoma cell line (e.g., Huh-7, HepG2)

  • Complete cell culture medium

  • This compound LNP-siRNA (targeting gene of interest)

  • This compound LNP-scrambled siRNA (negative control)

  • 96-well or 24-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)

  • Reagents for qPCR and Western blot

Procedure:

  • Cell Seeding:

    • Seed hepatoma cells in a multi-well plate at a density that will result in 70-80% confluency at the time of analysis.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • LNP Treatment:

    • Dilute the this compound LNP-siRNA and control LNP-scrambled siRNA in serum-free medium to achieve the desired final concentrations (e.g., 1-100 nM).

    • Remove the culture medium from the cells and replace it with the LNP-containing medium.

    • Incubate for 4-6 hours.

    • Replace the treatment medium with complete culture medium.

  • Incubation:

    • Incubate the cells for an additional 48-72 hours to allow for mRNA and protein turnover.

  • Assessment of Knockdown:

    • mRNA Analysis (qPCR): Harvest a subset of cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the target mRNA, normalized to a housekeeping gene.

    • Protein Analysis (Western Blot): Harvest the remaining cells, prepare cell lysates, and perform Western blotting to determine the level of the target protein, normalized to a loading control (e.g., GAPDH, β-actin).

  • Cell Viability Assay:

    • In a parallel plate, perform a cell viability assay to assess any cytotoxicity of the LNP formulations.

Protocol 3: In Vivo Protein Knockdown Study in Mice

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • This compound LNP-siRNA (targeting gene of interest)

  • This compound LNP-scrambled siRNA (negative control)

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue collection

  • Reagents for liver function tests (e.g., ALT/AST kits)

  • Reagents for qPCR and Western blot

Procedure:

  • Animal Acclimation:

    • Acclimate mice to the facility for at least one week prior to the experiment.

  • LNP Administration:

    • Dilute the LNP formulations in sterile PBS to the desired dose (e.g., 0.1-2.0 mg/kg siRNA).

    • Administer the LNPs to the mice via intravenous (tail vein) injection. The injection volume is typically 100-200 µL.

  • Monitoring and Sample Collection:

    • Monitor the mice for any adverse effects.

    • At a predetermined time point (e.g., 72 hours post-injection), collect blood via cardiac puncture for serum analysis (liver function tests).

    • Euthanize the mice and perfuse the liver with cold PBS.

    • Harvest the liver and other relevant organs. Snap-freeze a portion in liquid nitrogen for RNA/protein analysis and fix another portion for histology if needed.

  • Analysis of Knockdown:

    • mRNA Analysis (qPCR): Homogenize the frozen liver tissue, extract total RNA, and perform qRT-PCR to quantify the target mRNA levels.

    • Protein Analysis (Western Blot): Homogenize the frozen liver tissue, prepare protein lysates, and perform Western blotting to quantify the target protein levels.

  • Toxicity Assessment:

    • Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver toxicity.

InVivo_Workflow cluster_analysis Tissue & Serum Analysis start Start acclimation Mouse Acclimation start->acclimation dosing IV Injection of This compound LNP-siRNA acclimation->dosing monitoring Monitor Mice (72h) dosing->monitoring sample_collection Blood & Liver Collection monitoring->sample_collection analysis Analysis sample_collection->analysis qPCR qPCR on Liver (mRNA levels) analysis->qPCR western Western Blot on Liver (Protein levels) analysis->western toxicity Serum Analysis (ALT/AST) analysis->toxicity end End

Caption: Workflow for an in vivo protein knockdown study using this compound LNPs.

Application Notes and Protocols for Gene Expression Analysis Using 5A2-SC8 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5A2-SC8 is an ionizable cationic lipid that serves as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of small nucleic acids, such as small interfering RNA (siRNA) and microRNA (miRNA). These LNPs are highly effective vehicles for introducing RNA cargo into cells, both in vitro and in vivo, to modulate gene expression. The inherent properties of this compound facilitate efficient encapsulation of RNA and promote endosomal escape, leading to potent, targeted gene silencing or modulation. These characteristics make this compound-based LNPs a powerful tool in functional genomics, target validation, and the development of RNA-based therapeutics, particularly for liver- and tumor-targeted applications.

Key Applications

  • Gene Silencing: Delivery of siRNA to specifically knock down the expression of target genes.

  • miRNA Modulation: Delivery of miRNA mimics or inhibitors to study their regulatory functions.

  • Therapeutic Development: Preclinical evaluation of RNA-based drugs for various diseases, including cancer and genetic disorders.

  • Target Validation: In vivo validation of potential drug targets by observing the phenotypic effects of gene knockdown.

Data Presentation

In Vivo Gene Silencing Efficiency of this compound LNPs
Target GeneRNA CargoAnimal ModelThis compound LNP Dose (siRNA)EfficacyReference
Factor VII (FVII)siFVIIC57BL/6 Mice0.02 mg/kg>95% FVII knockdown[1]
Factor VII (FVII)siFVIIC57BL/6 Mice0.5 mg/kg87% reduction in FVII activity[2]
MYC-driven HCClet-7g mimicTransgenic Mice1 mg/kg13-fold increase in let-7g expression in liver tissues[1]
Therapeutic Efficacy of this compound LNPs in a MYC-Driven Liver Cancer Model
Treatment GroupMedian SurvivalOutcomeReference
No Treatment~60 days-[1]
This compound LNP with Control miRNA~60 days-[1]
This compound LNP with let-7g mimicExtended survival (one mouse living to 100 days)Significant therapeutic benefit and inhibition of tumor growth[1]

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles using Microfluidic Mixing

This protocol describes the preparation of this compound LNPs encapsulating siRNA or miRNA using a microfluidic mixing device.

Materials:

  • This compound ionizable cationic lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-lipid)

  • siRNA or miRNA

  • Ethanol (B145695), molecular biology grade

  • Sodium acetate (B1210297) buffer (25 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and syringe pumps

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DOPE, cholesterol, and PEG-lipid in ethanol at a molar ratio of 38.5:50:10:1.5. The final total lipid concentration should be between 10-25 mM.

  • Prepare RNA Solution:

    • Dissolve the siRNA or miRNA in 25 mM sodium acetate buffer (pH 4.0). The concentration will depend on the desired final RNA:lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the RNA-buffer solution into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

    • Pump the two solutions through the microfluidic mixer to allow for rapid mixing and self-assembly of the LNPs.

  • Dialysis:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated RNA.

  • Characterization and Storage:

    • Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the RNA encapsulation efficiency using a RiboGreen assay.

    • Sterilize the LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Gene Silencing using this compound LNPs

This protocol provides a general guideline for transfecting mammalian cells with this compound LNPs to achieve gene knockdown.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • This compound LNPs encapsulating target siRNA

  • Control LNPs (encapsulating a non-targeting siRNA)

  • 96-well plates

  • Reagents for quantifying gene expression (e.g., for qPCR or Western blot)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, dilute the this compound LNP-siRNA complexes in complete cell culture medium to the desired final siRNA concentration (e.g., 1-100 nM).

    • Remove the old medium from the cells and replace it with the medium containing the LNP-siRNA complexes.

    • Include wells with cells treated with control LNPs and untreated cells as controls.

  • Incubation:

    • Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time will depend on the target gene and cell type.

  • Analysis of Gene Expression:

    • After incubation, harvest the cells.

    • To analyze mRNA levels, extract total RNA and perform quantitative real-time PCR (qRT-PCR).

    • To analyze protein levels, lyse the cells and perform a Western blot or ELISA.

    • Calculate the percentage of gene knockdown relative to the control-treated cells.

Protocol 3: In Vivo Gene Silencing in a Mouse Model

This protocol describes the systemic administration of this compound LNPs to mice for liver-targeted gene silencing.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • This compound LNPs encapsulating target siRNA (e.g., siFVII)

  • Control LNPs

  • Sterile PBS

  • Insulin syringes

Procedure:

  • Preparation of Injection Solution:

    • Dilute the this compound LNP-siRNA formulation in sterile PBS to the desired final concentration for injection. The final injection volume is typically 100-200 µL.

  • Administration:

    • Administer the LNP-siRNA solution to the mice via intravenous (i.v.) tail vein injection.

    • Typical doses for effective gene silencing in the liver range from 0.02 mg/kg to 1 mg/kg of siRNA.

  • Monitoring and Sample Collection:

    • Monitor the health of the animals daily.

    • At the desired time point post-injection (e.g., 24, 48, or 72 hours for knockdown analysis), collect blood samples via retro-orbital or cardiac puncture for serum analysis of protein levels (e.g., Factor VII).

    • Euthanize the animals and harvest tissues (e.g., liver) for RNA and protein analysis.

  • Gene Expression Analysis:

    • Extract RNA from the liver tissue and perform qRT-PCR to determine the level of target mRNA knockdown.

    • Homogenize liver tissue to extract protein and perform Western blot or ELISA to quantify target protein levels.

Mandatory Visualizations

G cluster_0 LNP Formulation cluster_1 Purification & Analysis cluster_2 Application Lipid Stock\n(this compound, DOPE, Cholesterol, PEG-lipid in Ethanol) Lipid Stock (this compound, DOPE, Cholesterol, PEG-lipid in Ethanol) Microfluidic Mixing Microfluidic Mixing Lipid Stock\n(this compound, DOPE, Cholesterol, PEG-lipid in Ethanol)->Microfluidic Mixing Syringe 1 LNP Self-Assembly LNP Self-Assembly Microfluidic Mixing->LNP Self-Assembly RNA Solution\n(siRNA/miRNA in Acetate Buffer) RNA Solution (siRNA/miRNA in Acetate Buffer) RNA Solution\n(siRNA/miRNA in Acetate Buffer)->Microfluidic Mixing Syringe 2 Dialysis (vs. PBS) Dialysis (vs. PBS) LNP Self-Assembly->Dialysis (vs. PBS) Sterile Filtration Sterile Filtration Dialysis (vs. PBS)->Sterile Filtration Characterization\n(DLS, RiboGreen) Characterization (DLS, RiboGreen) Sterile Filtration->Characterization\n(DLS, RiboGreen) In Vitro Studies\n(Cell Transfection) In Vitro Studies (Cell Transfection) Characterization\n(DLS, RiboGreen)->In Vitro Studies\n(Cell Transfection) In Vivo Studies\n(Animal Injection) In Vivo Studies (Animal Injection) Characterization\n(DLS, RiboGreen)->In Vivo Studies\n(Animal Injection) Gene Expression Analysis\n(qPCR, Western Blot) Gene Expression Analysis (qPCR, Western Blot) In Vitro Studies\n(Cell Transfection)->Gene Expression Analysis\n(qPCR, Western Blot) Tissue/Blood Analysis Tissue/Blood Analysis In Vivo Studies\n(Animal Injection)->Tissue/Blood Analysis

Caption: Experimental workflow for this compound LNP formulation and application.

G This compound LNP\n(let-7g mimic) This compound LNP (let-7g mimic) Cellular Uptake Cellular Uptake This compound LNP\n(let-7g mimic)->Cellular Uptake Endosomal Escape Endosomal Escape Cellular Uptake->Endosomal Escape let-7g mimic let-7g mimic Endosomal Escape->let-7g mimic RISC Loading RISC Loading let-7g mimic->RISC Loading c-Myc mRNA c-Myc mRNA RISC Loading->c-Myc mRNA Translation Repression Translation Repression c-Myc mRNA->Translation Repression c-Myc Protein c-Myc Protein c-Myc mRNA->c-Myc Protein Translation Repression->c-Myc Protein Cell Proliferation Cell Proliferation c-Myc Protein->Cell Proliferation + Apoptosis Apoptosis c-Myc Protein->Apoptosis -

Caption: let-7g/c-Myc signaling pathway modulation by this compound LNPs.

G This compound LNP\n(siFVII) This compound LNP (siFVII) Hepatocyte Uptake Hepatocyte Uptake This compound LNP\n(siFVII)->Hepatocyte Uptake Endosomal Escape Endosomal Escape Hepatocyte Uptake->Endosomal Escape siFVII siFVII Endosomal Escape->siFVII RISC Loading RISC Loading siFVII->RISC Loading FVII mRNA FVII mRNA RISC Loading->FVII mRNA mRNA Cleavage mRNA Cleavage FVII mRNA->mRNA Cleavage FVII Protein FVII Protein FVII mRNA->FVII Protein mRNA Cleavage->FVII Protein Coagulation Cascade Coagulation Cascade FVII Protein->Coagulation Cascade Cell Signaling\n(Migration, Proliferation) Cell Signaling (Migration, Proliferation) FVII Protein->Cell Signaling\n(Migration, Proliferation)

Caption: Factor VII gene silencing and its downstream effects.

References

Best practices for storing and handling 5A2-SC8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5A2-SC8 is an ionizable amino lipid designed for the formulation of lipid nanoparticles (LNPs) that serve as a delivery vehicle for various RNA therapeutics, including small interfering RNA (siRNA), microRNA (miRNA), and messenger RNA (mRNA).[1][2][3][4] Its dendritic structure is optimized for high delivery efficiency and low in vivo toxicity, making it a valuable tool in gene therapy and drug delivery research.[5] this compound-formulated LNPs have shown particular efficacy in targeting the liver, enabling potent gene silencing and therapeutic protein expression in hepatocytes.[1][2]

These application notes provide best practices for the storage and handling of this compound, along with detailed protocols for the formulation of this compound LNPs and their application in both in vitro and in vivo research settings.

Best Practices for Storage and Handling

Proper storage and handling of this compound are critical to maintain its chemical integrity and performance.

Storage:

  • Short-term storage (up to 1 month): Store at -20°C, protected from light and under an inert atmosphere such as nitrogen.[4]

  • Long-term storage (up to 6 months): For extended storage, it is recommended to keep this compound at -80°C, protected from light and under a nitrogen atmosphere.[4]

Handling:

  • Appearance: this compound is typically a colorless to light yellow oil.

  • Thawing: Before use, allow the vial to warm to room temperature.

  • Inert Atmosphere: To prevent oxidation, it is advisable to handle this compound under an inert gas (e.g., argon or nitrogen).

  • Solubility: this compound is soluble in organic solvents such as ethanol (B145695).

  • Safety Precautions: Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Quantitative Data Summary

The following tables summarize the physicochemical properties and in vivo efficacy of this compound formulated lipid nanoparticles based on published data.

Table 1: Physicochemical Properties of this compound LNPs

ParameterTypical ValuesNotes
Size (Diameter) ~80 - 150 nmParticle size is dependent on the formulation composition and manufacturing process. LNPs formulated with this compound have been reported to have nearly identical sizes to those formulated with other similar dendrimers.[6]
Polydispersity Index (PDI) < 0.2A PDI below 0.2 indicates a monodisperse and homogenous nanoparticle population.
Zeta Potential Slightly negative to neutral at physiological pHThe zeta potential of this compound LNPs has been reported to be nearly identical to that of LNPs formulated with other similar dendrimers.[6]
RNA Encapsulation Efficiency > 90%High encapsulation efficiency is crucial for effective delivery of the RNA payload. This compound LNPs have been shown to have similar encapsulation efficiencies compared to other dendrimer-based LNPs.[6]

Table 2: In Vivo Efficacy of this compound LNPs for siRNA Delivery

ParameterValueExperimental Details
EC50 (siRNA for Factor VII) < 0.02 mg/kgDose-response experiments were conducted in mice to determine the effective concentration for 50% knockdown of Factor VII protein.[6][7]
Factor VII Knockdown 87% reductionA single intravenous dose of 0.5 mg/kg of siFVII formulated with this compound was administered to mice.[1]
Tumor Growth Inhibition Significantly extended survivalDelivery of let-7g miRNA mimic using this compound LNPs inhibited tumor growth in a MYC-driven liver cancer mouse model.[5][7]
Toxicity Well-toleratedRepeated intravenous dosing of up to 75 mg/kg of the this compound dendrimer was well-tolerated in chronically ill mice with liver tumors.[5][6][7]

Signaling Pathway and Experimental Workflows

Intracellular Delivery Pathway of this compound LNPs

The following diagram illustrates the proposed mechanism of intracellular delivery of RNA by this compound LNPs.

intracellular_delivery_pathway cluster_cell Hepatocyte LNP This compound LNP (Neutral Charge) ApoE ApoE LNP->ApoE Binding LNP_ApoE LNP-ApoE Complex LDLR LDL Receptor LNP_ApoE->LDLR Binding Endocytosis Receptor-Mediated Endocytosis LDLR->Endocytosis Internalization EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome Degradation Pathway RNARelease RNA Release into Cytoplasm LateEndosome->RNARelease Endosomal Escape (Protonation of this compound) RISC RISC Loading & mRNA Targeting RNARelease->RISC

Caption: Intracellular delivery pathway of this compound LNPs.

Experimental Workflow: In Vivo Evaluation of siRNA-LNP Efficacy

This diagram outlines a typical workflow for assessing the in vivo efficacy of this compound LNPs for siRNA delivery.

in_vivo_workflow cluster_prep Preparation cluster_animal_study Animal Study cluster_analysis Analysis formulation LNP Formulation (this compound + siRNA + Lipids) characterization Physicochemical Characterization (Size, PDI, Zeta Potential) formulation->characterization dosing Intravenous Administration to Mouse Model characterization->dosing monitoring Monitor Animal Health (Body Weight, Behavior) dosing->monitoring collection Sample Collection (Blood, Tissues) monitoring->collection biodistribution Biodistribution Analysis (Fluorescently Labeled siRNA) collection->biodistribution efficacy Efficacy Assessment (Target Protein/mRNA Levels) collection->efficacy toxicity Toxicity Evaluation (Histology, Blood Chemistry) collection->toxicity

Caption: Workflow for in vivo evaluation of this compound siRNA-LNP efficacy.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for siRNA Delivery

This protocol describes the preparation of this compound LNPs encapsulating siRNA using a microfluidics-based method.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • siRNA of interest

  • Ethanol, 200 proof

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve a desired molar ratio. A commonly used molar ratio for siRNA delivery is approximately 40:10:48:2 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

    • The total lipid concentration in the ethanol phase will depend on the microfluidic system used.

  • Prepare siRNA Solution:

    • Dissolve the siRNA in the citrate buffer to a desired concentration.

  • LNP Formulation:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

    • Set the flow rate ratio (aqueous:organic) typically to 3:1.

    • Initiate the mixing process to form the LNPs.

  • Purification:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 4 hours, with buffer changes, to remove ethanol and non-encapsulated siRNA. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: Formulation of this compound LNPs for mRNA Delivery

This protocol is adapted for the encapsulation of larger mRNA molecules.

Materials:

  • Same as Protocol 1, with mRNA replacing siRNA.

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) may be used as a helper lipid.

Procedure:

  • Prepare Lipid Stock Solution:

    • A different molar ratio may be optimal for mRNA delivery. For example, a ratio of 15:15:30:2 (this compound:DOPE:Cholesterol:DMG-PEG 2000) has been reported.[2] The amount of ionizable lipid may be decreased and the amount of zwitterionic phospholipid increased compared to siRNA formulations.[2]

  • Prepare mRNA Solution:

    • Dissolve the mRNA in the citrate buffer.

  • LNP Formulation, Purification, and Characterization:

    • Follow steps 3-5 from Protocol 1.

Protocol 3: In Vitro Transfection of Cultured Cells

This protocol outlines a general procedure for transfecting mammalian cells with this compound LNPs.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound LNPs encapsulating the RNA of interest

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Transfection:

    • On the day of transfection, replace the complete medium with serum-free medium.

    • Add the this compound LNP solution to the cells to achieve the desired final RNA concentration.

    • Incubate the cells with the LNPs for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, replace the serum-free medium containing the LNPs with fresh complete medium.

    • Incubate the cells for an additional 24-72 hours, depending on the experimental endpoint.

  • Analysis:

    • Assess gene knockdown (for siRNA) by qRT-PCR or Western blot.

    • Measure protein expression (for mRNA) using an appropriate assay (e.g., luciferase assay, ELISA, Western blot).

    • Evaluate cell viability using a standard assay (e.g., MTT, CellTiter-Glo).

Protocol 4: In Vivo Administration and Efficacy Evaluation in a Mouse Model

This protocol provides a general framework for in vivo studies using this compound LNPs in mice.

Materials:

  • Appropriate mouse model (e.g., C57BL/6 for general studies, or a disease-specific model)

  • Sterile this compound LNPs in a physiologically compatible buffer (e.g., PBS)

  • Syringes and needles for intravenous injection

Procedure:

  • Dose Preparation:

    • Dilute the sterile LNP solution to the desired final concentration in sterile PBS.

  • Administration:

    • Administer the LNP solution to the mice via intravenous (tail vein) injection. The dosing volume is typically around 100-200 µL per mouse. Dosages can range from 0.02 mg/kg to 3 mg/kg of RNA, depending on the application.[6][7]

  • Monitoring:

    • Monitor the mice regularly for any signs of toxicity, such as weight loss or changes in behavior.

  • Sample Collection and Analysis:

    • At the desired time point post-injection (e.g., 24, 48, or 72 hours), euthanize the mice and collect blood and tissues of interest.

    • For biodistribution studies, use fluorescently labeled RNA and perform imaging of organs.

    • For efficacy studies, process the tissues to measure target mRNA or protein levels. For example, for Factor VII knockdown, collect blood to measure FVII protein levels in the serum.[1]

    • For toxicity assessment, perform histological analysis of major organs and measure serum chemistry markers.

Disclaimer: These protocols provide general guidance. Researchers should optimize the conditions for their specific applications and cell or animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for In-Vivo Delivery of 5A2-SC8 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5A2-SC8 is an ionizable amino lipid that has demonstrated significant potential for the in-vivo delivery of small RNA therapeutics, such as small interfering RNAs (siRNAs) and microRNAs (miRNAs).[1][2] Formulated into lipid nanoparticles (LNPs), this compound enables efficient encapsulation and delivery of RNA payloads, particularly to hepatocytes in the liver.[1][2] This is achieved with a favorable safety profile, showing low toxicity even in compromised disease models.[3][4] These characteristics make this compound LNPs a valuable tool for preclinical research and therapeutic development, especially in the context of liver diseases and oncology.

The mechanism of action for this compound LNP-mediated delivery to liver cells involves the formation of a protein corona upon intravenous administration.[5][6] Specifically, the adsorption of Apolipoprotein E (ApoE) to the LNP surface facilitates binding to the low-density lipoprotein receptor (LDL-R) on hepatocytes, leading to receptor-mediated endocytosis and subsequent intracellular release of the RNA cargo.[1][5][6]

These application notes provide detailed protocols for the formulation, characterization, and in-vivo administration of this compound LNPs for preclinical research in mouse models.

Data Presentation

Table 1: In-Vivo Dosage and Efficacy of this compound LNPs
RNA PayloadIn-Vivo ModelThis compound LNP Dose (RNA)Administration RouteKey OutcomesReference
siFVIIHealthy Mice0.02 mg/kg (EC50)Intravenous (i.v.)>95% Factor VII (FVII) protein knockdown[3]
siFVIIMYC-driven liver cancer mice0.5 mg/kgIntravenous (i.v.)87% reduction in Factor VII (FVII) activity[5][7][8]
let-7g miRNAMYC-driven liver cancer mice1 mg/kg (weekly)Intravenous (i.v.)Inhibition of tumor growth and significant extension of survival (up to 121 days)[3][4][5]
Control siRNAChronically ill mice with liver cancer3 mg/kgIntravenous (i.v.)Well-tolerated with minimal impact on body weight[3]
Table 2: Physicochemical Properties of this compound LNPs
PropertyTypical ValueMethod of Measurement
Size (Diameter)~80 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta PotentialNear-neutral at physiological pHElectrophoretic Light Scattering
RNA Encapsulation Efficiency> 90%RiboGreen Assay

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles

This protocol describes the preparation of this compound LNPs encapsulating small RNAs using a microfluidic mixing method.

Materials:

  • This compound (ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

  • siRNA or miRNA payload

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (pH 3.0, sterile)

  • Phosphate-buffered saline (PBS), pH 7.4 (sterile)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis tubing (e.g., 3.5 kDa MWCO)

  • Sterile, RNase-free consumables (tubes, pipette tips)

Procedure:

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG in ethanol.

    • Combine the individual lipid stocks to create a final lipid mixture with a molar ratio of This compound/DOPE/Cholesterol/DMG-PEG = 15:15:30:3 .[2]

    • The total lipid concentration in the ethanol phase should be determined based on the desired final LNP concentration.

  • Preparation of RNA Solution (Aqueous Phase):

    • Dissolve the siRNA or miRNA payload in citrate buffer (pH 3.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution (in ethanol) into one syringe and the RNA solution (in citrate buffer) into another syringe.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • For in-vivo studies, purify the formulated LNPs and exchange the buffer to a physiological pH.[7]

    • Dialyze the LNP solution against sterile PBS (pH 7.4) for at least 2 hours using appropriate dialysis tubing to remove ethanol and unencapsulated RNA.[7]

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage. A stock solution of this compound can be stored at -80°C for 6 months or at -20°C for 1 month, protected from light and under nitrogen.[1]

Protocol 2: Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP formulation in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Acceptable criteria are typically a particle size of ~80 nm and a PDI < 0.2.

2. RNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).

  • Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).

  • The encapsulation efficiency is calculated as: [(Total RNA fluorescence after lysis) - (Free RNA fluorescence before lysis)] / (Total RNA fluorescence after lysis) * 100%.

Protocol 3: In-Vivo Administration via Tail Vein Injection in Mice

This protocol outlines the procedure for intravenous administration of this compound LNPs into mice.

Materials:

  • This compound LNP formulation in sterile PBS

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% Ethanol wipes

  • Sterile insulin (B600854) syringes with a 27-30G needle

  • Sterile gauze

Procedure:

  • Animal Preparation:

    • Place the mouse in a clean cage and use a heat lamp to warm the tail for approximately 5 minutes to induce vasodilation, making the tail veins more visible.[9][10] Monitor the animal closely to prevent overheating.

    • Transfer the mouse to a restrainer, ensuring the tail is accessible.[10]

  • Injection Site Preparation:

    • Wipe the tail with a 70% ethanol wipe to clean the injection site and enhance vein visibility.[9][10]

  • Syringe Preparation:

    • Draw the desired volume of the this compound LNP solution into a sterile insulin syringe. A typical injection volume for mice is 100-200 µL.[9] Ensure all air bubbles are removed from the syringe.[11]

  • Injection:

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle (approximately 10-15 degrees).[9][11]

    • Slowly inject the LNP solution. There should be no resistance if the needle is correctly placed in the vein.[12] If resistance is felt or a blister forms, withdraw the needle and attempt the injection at a more proximal site on the same or opposite vein (using a new sterile needle).[11][12] The maximum number of attempts should be limited.[12]

    • The total injection volume should not exceed 0.2 ml for a mouse.[11]

  • Post-Injection Care:

    • After the injection is complete, slowly withdraw the needle and apply gentle pressure to the injection site with sterile gauze for about 30 seconds to prevent bleeding and backflow.[9][10]

    • Return the mouse to its home cage and monitor for any adverse reactions or complications at the injection site for several days.[10]

Visualizations

Signaling_Pathway cluster_0 Systemic Circulation cluster_1 Hepatocyte 5A2_SC8_LNP This compound LNP ApoE ApoE 5A2_SC8_LNP->ApoE Adsorption Protein_Corona LNP-ApoE Complex 5A2_SC8_LNP->Protein_Corona ApoE->Protein_Corona LDL_R LDL Receptor Protein_Corona->LDL_R Binding Endosome Endosome LDL_R->Endosome Receptor-Mediated Endocytosis RNA_Release RNA Release (siRNA/miRNA) Endosome->RNA_Release Endosomal Escape RISC RISC Loading & Target mRNA Cleavage RNA_Release->RISC

Caption: Mechanism of this compound LNP uptake and RNA delivery in hepatocytes.

Experimental_Workflow cluster_formulation LNP Formulation & Characterization cluster_invivo In-Vivo Administration & Analysis prep_lipids 1. Prepare Lipid & RNA Stocks mixing 2. Microfluidic Mixing prep_lipids->mixing purify 3. Dialysis (Purification) mixing->purify characterize 4. Characterization (DLS, RiboGreen) purify->characterize prep_animal 5. Prepare Animal (Warming) characterize->prep_animal Proceed to In-Vivo injection 6. Tail Vein Injection prep_animal->injection monitor 7. Monitor Animal injection->monitor analysis 8. Efficacy & Toxicity Analysis monitor->analysis

Caption: Workflow for this compound LNP preparation and in-vivo studies.

References

Troubleshooting & Optimization

Technical Support Center: 5A2-SC8 Formulation and Aqueous Dispersibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5A2-SC8. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions (FAQs) to address issues related to the formulation of this compound into lipid nanoparticles (LNPs) to ensure optimal dispersibility and performance in aqueous solutions.

Introduction to this compound

This compound is an ionizable amino lipid specifically designed for the formulation of lipid nanoparticles (LNPs) to deliver small RNAs, such as siRNA and miRNA, to target cells, particularly in the liver.[1] Its inherent hydrophobicity means it is not soluble in aqueous solutions on its own. Instead, its "solubility" is achieved by formulating it into a colloidal nanoparticle system that is stable and dispersible in aqueous buffers.

The key to working with this compound is understanding its pH-responsive nature. At a neutral pH (around 7.4) found in the bloodstream, this compound is relatively neutral, promoting the stability of the LNP.[2] Upon cellular uptake into the acidic environment of the endosome (pH 5-6), its amino groups become protonated (positively charged). This charge switch facilitates the fusion of the LNP with the endosomal membrane, leading to the release of the RNA payload into the cytoplasm.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can't I dissolve it directly in my aqueous buffer?

A1: this compound is a hydrophobic, ionizable lipid-like dendrimer.[1] Its structure, which includes three tertiary amine heads and five lipid tails, makes it practically insoluble in water.[1] It is not designed to be used as a standalone soluble agent. Its function is to act as a critical structural component of a lipid nanoparticle (LNP), which serves as the delivery vehicle for nucleic acid payloads like siRNA and miRNA.[3][4] The entire LNP system is what becomes dispersible in aqueous solutions.

Q2: My LNP formulation with this compound is aggregating. What are the common causes and solutions?

A2: Aggregation of LNPs is a common issue that can compromise the effectiveness and safety of your formulation. Key factors include:

  • Incorrect pH: The pH of the aqueous buffer during formulation is critical. A suboptimal pH can lead to premature protonation of this compound, causing particle fusion and aggregation. Ensure the aqueous phase (containing the RNA) is at an acidic pH (typically pH 4.0-5.0) to facilitate RNA complexation and that the final buffer after dilution is at a neutral pH for stability.

  • Suboptimal Lipid Ratios: The molar ratio of the lipid components is crucial for forming stable LNPs. An imbalance can expose the hydrophobic core or lead to unstable structures.

  • Inefficient Mixing: The speed and method of mixing the lipid-ethanol phase with the aqueous phase determine the final particle size and uniformity. Rapid, controlled mixing, often achieved with microfluidic systems, is essential to prevent the formation of large, unstable aggregates.[5]

  • Lack of PEG-Lipid: A PEGylated lipid (e.g., DMG-PEG) is included in formulations to create a hydrophilic shield on the LNP surface. This shield provides steric stabilization, preventing particles from aggregating.[5]

Q3: How can I improve the RNA encapsulation efficiency in my this compound LNPs?

A3: Low encapsulation efficiency is often related to the formulation process. Consider the following:

  • pH of Formulation: The ionizable nature of this compound is key. Formulation at a low pH (e.g., 4.0) ensures that the amino groups of this compound are positively charged, allowing for strong electrostatic interaction with the negatively charged RNA backbone, which is essential for efficient encapsulation.

  • Lipid to Payload Ratio: Optimizing the weight or molar ratio of the total lipid content to the RNA payload is critical. A common starting point is a 10:1 to 20:1 lipid:mRNA weight ratio.[5]

  • Flow Rates in Microfluidics: When using a microfluidic system, the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to ethanol (B145695) phases directly impact mixing dynamics and encapsulation. Slower flow rates can sometimes improve encapsulation but may also increase particle size.

Q4: What is the best way to prepare a stock solution of this compound?

A4: this compound should be dissolved in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and ethanol are commonly used. For LNP formulation, ethanol is the preferred solvent as it is miscible with the aqueous phase.

  • For DMSO: Concentrations up to 100 mg/mL are possible, though sonication may be required.[3][4] Note that DMSO is hygroscopic, and absorbing water can impact solubility, so use freshly opened solvent.

  • For LNP Formulation: Prepare a stock solution of this compound, along with the other lipid components (helper lipid, cholesterol, and PEG-lipid), in 100% ethanol. This lipid-ethanol mixture will then be rapidly mixed with the aqueous RNA solution.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the formulation of this compound LNPs.

Problem Potential Cause Recommended Action
High Polydispersity Index (PDI > 0.2) 1. Inefficient or slow mixing. 2. Suboptimal lipid ratios. 3. Incorrect pH of buffers.1. Use a microfluidic mixing device to ensure rapid, reproducible mixing. Optimize flow rates. 2. Re-evaluate the molar ratios of your lipid components. Refer to established formulations. 3. Verify the pH of your aqueous RNA buffer (should be acidic) and your final dialysis/purification buffer (should be neutral).
Large Particle Size (>150 nm) 1. Slow mixing speed. 2. Low molar ratio of PEG-lipid. 3. High lipid concentration in the ethanol phase.1. Increase the total flow rate in your microfluidic system to enhance mixing speed. 2. Increase the molar percentage of the PEG-lipid (e.g., from 1.5% to 2.5%) to better control particle size.[5] 3. Try diluting the lipid concentration in the ethanol stock solution.
Low RNA Encapsulation Efficiency (< 80%) 1. pH of the aqueous phase is too high. 2. Non-optimal lipid:RNA ratio. 3. RNA degradation.1. Ensure the aqueous buffer containing your RNA is at an optimal acidic pH (e.g., pH 4.0) to maximize the positive charge on this compound. 2. Perform a titration experiment to find the optimal lipid-to-RNA weight ratio for your specific payload. 3. Ensure your RNA is high quality and handled in an RNase-free environment.
Formulation is Cloudy or Precipitates 1. Poor solubility of one of the lipid components in ethanol. 2. Aggregation upon mixing.1. Ensure all individual lipid components are fully dissolved in the ethanol stock before mixing. Gentle warming or vortexing may help. 2. See "High Polydispersity Index" and "Large Particle Size" sections for troubleshooting aggregation.

Experimental Protocols & Methodologies

Physicochemical Properties of this compound

A summary of the key properties of this compound is provided below.

PropertyValueSource
CAS Number 1857341-90-2[1]
Molecular Weight ~1841.7 g/mol [2][4]
Appearance Colorless to light yellow liquid/oil[3][2]
Primary Function Ionizable cationic lipid for LNP formulation[4]
Key Structural Features Dendritic structure with ionizable amino groups and hydrophobic lipid tails
Recommended Solvents DMSO, Ethanol[3]
Example LNP Formulation Protocol using Microfluidics

This protocol describes a standard method for producing this compound LNPs for RNA delivery. The ratios provided are based on formulations found in the literature and serve as an excellent starting point for optimization.[1][5]

1. Preparation of Solutions:

  • Lipid Stock (Organic Phase):

    • Prepare a stock solution in 100% ethanol containing the following lipids at a desired total concentration (e.g., 10-20 mM).

    • Example Molar Ratio: 15% this compound, 15% DOPE (helper lipid), 30% Cholesterol, 3% PEG-lipid (e.g., DMG-PEG2000).[1]

    • Ensure all lipids are fully dissolved. Gentle vortexing may be required.

  • RNA Stock (Aqueous Phase):

    • Dissolve your siRNA or miRNA payload in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) to a desired concentration (e.g., 0.2 mg/mL).

    • Ensure all handling is performed under RNase-free conditions.

2. LNP Assembly using a Microfluidic System:

  • Set up a microfluidic mixing device (e.g., from Precision NanoSystems or similar).

  • Load the Lipid Stock into one syringe and the RNA Stock into another.

  • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A common starting point is 3:1.

  • Set the total flow rate (TFR). A typical starting point is 2-12 mL/min. Higher TFRs generally lead to smaller particles.

  • Initiate pumping to rapidly mix the two streams within the microfluidic cartridge. The LNPs will self-assemble as the ethanol is diluted by the aqueous phase.

3. Purification and Buffer Exchange:

  • Collect the LNP solution from the device outlet. The solution will contain ethanol from the formulation process.

  • Immediately dialyze the LNP solution against a neutral buffer (e.g., 1x PBS, pH 7.4) for 18-24 hours at 4°C using a dialysis cassette (e.g., 10 kDa MWCO). This step removes the ethanol and raises the pH to neutralize the surface charge of the LNPs, ensuring stability.

  • Alternatively, use tangential flow filtration (TFF) for larger-scale purification and concentration.

4. Sterilization and Characterization:

  • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Characterize the LNPs for:

    • Particle Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Using a fluorescent dye-binding assay (e.g., RiboGreen assay) to measure the amount of unencapsulated RNA.

    • Zeta Potential: To confirm surface charge at different pH values.

Diagrams and Workflows

LNP_Formulation_Workflow LNP Formulation and QC Workflow cluster_qc QC Tests prep_lipids 1. Prepare Lipid Stock (this compound, Helper, Cholesterol, PEG) in 100% Ethanol mixing 3. Rapid Microfluidic Mixing (Aqueous:Ethanol FRR = 3:1) prep_lipids->mixing Ethanol Phase prep_rna 2. Prepare RNA Stock in Acidic Buffer (pH 4.0) prep_rna->mixing Aqueous Phase purify 4. Purification / Buffer Exchange (Dialysis or TFF against PBS, pH 7.4) mixing->purify sterilize 5. Sterile Filtration (0.22 µm filter) purify->sterilize qc 6. Quality Control Analysis sterilize->qc dls Size & PDI (DLS) qc->dls ee Encapsulation % (RiboGreen) qc->ee zp Zeta Potential qc->zp

Caption: Workflow for LNP formulation using microfluidics.

pH_Responsive_Mechanism pH-Responsive Mechanism of this compound for RNA Release cluster_blood Bloodstream (pH ~7.4) cluster_cell Cellular Uptake cluster_endosome Endosome (pH ~5-6) lnp_stable Stable LNP This compound is Neutral endocytosis Endocytosis lnp_stable->endocytosis Circulation & Targeting lnp_charged LNP Destabilization This compound becomes Positively Charged (+) endocytosis->lnp_charged release RNA Release into Cytoplasm lnp_charged->release Membrane Fusion

Caption: pH-dependent ionization and action of this compound.

Troubleshooting_Tree LNP Formulation Troubleshooting Guide start Problem with LNP Formulation? size_issue High Particle Size or PDI? start->size_issue Yes ee_issue Low Encapsulation Efficiency? start->ee_issue No check_mixing Check Mixing Parameters (Increase TFR, Check FRR) size_issue->check_mixing Yes size_issue->ee_issue No check_peg Check PEG-Lipid % (Increase to 1.5-2.5%) check_mixing->check_peg check_ph Check Aqueous Buffer pH (Ensure pH 4.0-5.0) ee_issue->check_ph Yes stability_issue Aggregation / Precipitation? ee_issue->stability_issue No check_ratio Check Lipid:RNA Ratio (Optimize via titration) check_ph->check_ratio check_stock Check Lipid Stock (Ensure all components are dissolved) stability_issue->check_stock Yes goto_size Refer to Size/PDI Troubleshooting check_stock->goto_size

Caption: Decision tree for troubleshooting common LNP issues.

References

Troubleshooting 5A2-SC8 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5A2-SC8. The content is designed to address specific issues that may be encountered during the formulation, characterization, and application of this compound-based lipid nanoparticles (LNPs) for small RNA delivery.

Introduction to this compound

This compound is an ionizable amino lipid specifically designed for the formulation of lipid nanoparticles (LNPs) to deliver small RNA payloads, such as siRNA and miRNA, to tumor cells.[1][2] A key feature of this compound LNPs is their ability to interact with Apolipoprotein E (ApoE) in the bloodstream. This interaction facilitates targeted delivery to hepatocytes via the low-density lipoprotein receptor (LDLR), making it particularly effective for treating liver cancer.[1][3] Studies have demonstrated that this compound formulations can achieve high delivery efficiency with low in vivo toxicity.[1][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Formulation & Characterization

Q1: What are the critical parameters for formulating stable and effective this compound LNPs?

A1: The stability and efficacy of this compound LNPs are highly dependent on several formulation parameters. Key factors include the molar ratios of the lipid components (this compound, helper lipid like DSPC, cholesterol, and a PEGylated lipid), the N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the RNA), and the method of mixing (e.g., microfluidic mixing). It is crucial to optimize these parameters to achieve the desired particle size, surface charge, and encapsulation efficiency.

Q2: I'm observing a broad size distribution and low encapsulation efficiency for my this compound LNPs. What could be the issue?

A2: A heterogeneous size distribution and poor RNA encapsulation can stem from several factors:

  • Suboptimal Lipid Ratios: The molar ratio of this compound to other lipid components is critical. Deviations from the optimal ratio can lead to improper LNP assembly.

  • Mixing Inefficiency: Inconsistent or slow mixing of the lipid-ethanol phase with the RNA-aqueous buffer phase can result in larger, more varied particle sizes. Microfluidic mixing is often used to ensure rapid and reproducible mixing.

  • pH of Buffers: The pH of the aqueous buffer used to dissolve the RNA is crucial for electrostatic interaction with the ionizable this compound lipid during formulation. This buffer should be acidic (typically pH 4.0-5.0) to ensure this compound is positively charged.

  • Quality of Reagents: Ensure the purity and stability of this compound and other lipid components. This compound should be stored under nitrogen at -20°C for short-term use or -80°C for long-term storage to prevent degradation.[1]

Below is a summary of typical physicochemical properties for well-formulated LNPs.

ParameterTypical ValueMethod of Analysis
Particle Size (Diameter) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at neutral pH) Near-neutral or slightly negativeLaser Doppler Velocimetry
Encapsulation Efficiency > 90%RiboGreen Assay

Q3: My this compound LNPs are aggregating after formulation. How can I prevent this?

A3: Aggregation is often a sign of LNP instability. Here are some troubleshooting steps:

  • PEGylated Lipid Content: Ensure an adequate concentration of the PEGylated lipid in your formulation. The PEG shield provides steric hindrance that prevents aggregation.

  • Buffer Exchange: After formulation, it is essential to dialyze or perform buffer exchange to remove ethanol (B145695) and raise the pH to a physiological level (e.g., pH 7.4). This neutralizes the surface charge of the LNPs, which can sometimes lead to aggregation if not properly shielded by PEG.

  • Storage Conditions: Store formulated LNPs at 4°C for short-term use. For long-term storage, consult literature for appropriate cryoprotectants and storage at -80°C, although stability can vary.

In Vitro & In Vivo Delivery

Q4: I am seeing low transfection efficiency and gene knockdown in my in vitro experiments. What are the potential causes?

A4: Low in vitro activity can be due to issues with the LNPs themselves or the experimental setup:

  • Poor Endosomal Escape: this compound is an ionizable lipid that facilitates endosomal escape by becoming positively charged in the acidic environment of the endosome, which disrupts the endosomal membrane.[3] If endosomal escape is inefficient, the RNA payload will be degraded. This can be an inherent property of the formulation that may require re-optimization of the lipid ratios.

  • Cell Type Dependence: The efficiency of LNP uptake can vary significantly between cell types. Hepatocytes, for example, have high levels of LDL receptors that facilitate the uptake of ApoE-coated LNPs.[3] This mechanism may not be as efficient in other cell lines.

  • Serum Proteins: The presence of serum proteins in culture media can lead to the formation of a protein corona on the LNP surface, which can affect cellular uptake. While the ApoE protein corona is beneficial for liver targeting in vivo, other proteins in fetal bovine serum may have different effects.[3]

  • RNA Integrity: Ensure the siRNA or miRNA payload is not degraded before or during encapsulation.

Q5: My in vivo results show poor liver accumulation of this compound LNPs. What should I investigate?

A5: While this compound is designed for liver targeting, several factors can lead to suboptimal biodistribution:[3][4]

  • LNP Size: Particles that are too large (>150 nm) may be rapidly cleared by the mononuclear phagocyte system (MPS) in the liver (specifically Kupffer cells) and spleen, preventing them from reaching the hepatocytes.[3]

  • ApoE Binding: The formation of an ApoE corona is essential for efficient uptake by hepatocytes via the LDL receptor.[1][3] Factors that inhibit ApoE binding, such as a dense PEG shield or the presence of other strongly binding proteins, could reduce liver targeting.

  • Animal Model: The expression levels of ApoE and LDLR can vary between different animal models, potentially affecting the biodistribution of this compound LNPs.

cluster_workflow Troubleshooting Workflow: Low In Vivo Efficacy Start Low In Vivo Efficacy Observed CheckFormulation Re-characterize LNP Batch: Size, PDI, Encapsulation Start->CheckFormulation SpecsMet Within Specifications? CheckFormulation->SpecsMet Reformulate Reformulate LNPs: Optimize mixing, ratios, pH SpecsMet->Reformulate No Biodistribution Assess In Vivo Biodistribution: Use fluorescently labeled LNP/RNA SpecsMet->Biodistribution Yes Reformulate->CheckFormulation LiverUptake Sufficient Liver Uptake? Biodistribution->LiverUptake CheckRNA Investigate RNA Payload: Check RNA stability, sequence design LiverUptake->CheckRNA Yes OptimizeDose Optimize Dose & Regimen LiverUptake->OptimizeDose No, consider MPS uptake CheckRNA->Start Iterate Design

Troubleshooting workflow for low in vivo efficacy.

Off-Target Effects of RNA Payload

Q6: I am observing an unexpected phenotype after treatment. How can I determine if it's an off-target effect of my siRNA?

A6: It is crucial to distinguish between on-target effects, off-target effects of the siRNA payload, and potential effects of the this compound delivery vehicle itself.

  • Use Multiple siRNAs: Test at least two or three different siRNAs that target different sequences within the same gene. If the phenotype is consistent across multiple siRNAs, it is more likely to be an on-target effect.

  • Rescue Experiment: Perform a rescue experiment by co-transfecting a plasmid that expresses the target gene but is resistant to the siRNA (e.g., by introducing silent mutations in the siRNA binding site). If the phenotype is reversed, it confirms on-target activity.

  • Control Groups: Always include a non-targeting (scrambled) siRNA control formulated in the same this compound LNPs to account for effects of the delivery vehicle and the introduction of foreign RNA. Also, include LNPs with no RNA cargo.

  • Dose-Response: Perform a dose-response experiment. Off-target effects are often more pronounced at higher siRNA concentrations.[5]

  • Transcriptome Analysis: RNA-sequencing can provide a global view of gene expression changes and help identify unintended silenced genes (miRNA-like off-targets).

cluster_pathway Mechanism of this compound LNP Uptake in Hepatocytes LNP This compound LNP (with siRNA) LNP_ApoE LNP-ApoE Complex LNP->LNP_ApoE binds in ApoE ApoE ApoE->LNP_ApoE LDLR LDLR LNP_ApoE->LDLR binds to Bloodstream Bloodstream Hepatocyte Hepatocyte Endosome Endosome LDLR->Endosome Receptor-Mediated Endocytosis Release siRNA Release (pH-mediated) Endosome->Release RISC RISC Loading Release->RISC Target_mRNA Target mRNA RISC->Target_mRNA Cleavage mRNA Cleavage Target_mRNA->Cleavage

ApoE-mediated uptake of this compound LNPs.

Key Experimental Protocols

Protocol 1: Formulation of this compound LNPs via Microfluidic Mixing

Objective: To formulate this compound LNPs with a defined size and high encapsulation efficiency.

Materials:

  • This compound, DSPC, Cholesterol, PEG-lipid (e.g., DMG-PEG 2000)

  • 100% Ethanol

  • siRNA or other RNA cargo

  • 25 mM Sodium Acetate (B1210297) buffer, pH 4.0

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Methodology:

  • Prepare Lipid Stock: Dissolve this compound, DSPC, cholesterol, and the PEG-lipid in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration may be around 10-20 mM.

  • Prepare RNA Stock: Dissolve the siRNA in the sodium acetate buffer (pH 4.0) at a concentration that will achieve the desired N/P ratio when mixed.

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Set the flow rate ratio of the aqueous phase to the ethanol phase (typically 3:1).

  • Formulation: Load the lipid-ethanol solution into one syringe and the RNA-aqueous solution into another. Start the pump to mix the two solutions. The rapid mixing will cause the LNPs to self-assemble.

  • Buffer Exchange: Collect the LNP solution and immediately dialyze against PBS (pH 7.4) for at least 6 hours or use a tangential flow filtration (TFF) system to remove ethanol and raise the pH.

  • Sterilization & Storage: Filter the final LNP solution through a 0.22 µm sterile filter. Characterize immediately or store at 4°C.

Protocol 2: Measuring RNA Encapsulation Efficiency

Objective: To quantify the percentage of RNA successfully encapsulated within the LNPs.

Materials:

  • Quant-iT RiboGreen RNA Assay Kit

  • TE Buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • 10% Triton X-100 solution

  • Formulated LNP sample

  • Fluorometer or plate reader

Methodology:

  • Prepare RiboGreen Reagent: Dilute the RiboGreen reagent in TE buffer as per the manufacturer's instructions. Protect from light.

  • Measure Free RNA: a. Dilute the LNP sample in TE buffer. b. Add the diluted RiboGreen reagent. c. Measure the fluorescence (Excitation ~480 nm, Emission ~520 nm). This reading corresponds to the unencapsulated (free) RNA.

  • Measure Total RNA: a. To a separate aliquot of the diluted LNP sample, add Triton X-100 to a final concentration of 1% to lyse the LNPs. b. Incubate for 10 minutes at 37°C. c. Add the diluted RiboGreen reagent. d. Measure the fluorescence. This reading corresponds to the total RNA in the sample.

  • Calculation: Encapsulation Efficiency (%) = [1 - (Fluorescence_FreeRNA / Fluorescence_TotalRNA)] * 100

Protocol 3: Validating On-Target Effects with a Rescue Experiment

Objective: To confirm that an observed phenotype is due to the silencing of the intended target gene.

Methodology:

  • Construct Rescue Plasmid: Create an expression plasmid containing the full-length cDNA of your target gene. Introduce silent point mutations into the siRNA binding site without altering the amino acid sequence. This makes the plasmid-derived mRNA resistant to your siRNA.

  • Cell Culture: Plate cells and allow them to adhere overnight.

  • Transfection & Treatment:

    • Group 1 (Control): Treat cells with this compound LNPs containing a non-targeting (scrambled) siRNA.

    • Group 2 (Knockdown): Treat cells with this compound LNPs containing the target-specific siRNA.

    • Group 3 (Rescue): Transfect cells with the rescue plasmid. After 24 hours, treat these cells with the this compound LNPs containing the target-specific siRNA.

  • Phenotypic Analysis: After an appropriate incubation period (e.g., 48-72 hours), perform your phenotypic assay (e.g., cell viability, migration, reporter assay).

  • Data Interpretation: If the phenotype observed in Group 2 is reversed or significantly diminished in Group 3, it provides strong evidence that the effect is on-target.

References

Optimizing 5A2-SC8 concentration for maximal efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5A2-SC8. Our goal is to help you optimize the concentration of this compound for maximal efficacy in your lipid nanoparticle (LNP) formulations for small RNA delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an ionizable amino lipid that is a critical component of lipid nanoparticles (LNPs) designed for the efficient delivery of small RNA therapeutics, such as siRNA and miRNA, to target cells.[1][2] It is particularly effective for delivery to hepatocytes in the liver due to its interaction with apolipoprotein E (ApoE).[1]

Q2: What is the mechanism of action for this compound mediated delivery?

A2: this compound is an ionizable lipid that is positively charged at a low pH, which allows for the encapsulation of negatively charged small RNA during LNP formulation. At physiological pH, the LNPs have a near-neutral charge. In the bloodstream, the surface of the this compound LNPs adsorbs ApoE, which then binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This interaction triggers receptor-mediated endocytosis, leading to the uptake of the LNP into the cell. Inside the endosome, the lower pH causes this compound to become protonated, which facilitates the disruption of the endosomal membrane and the release of the RNA cargo into the cytoplasm.[1]

Q3: What is a typical starting concentration for this compound in an LNP formulation?

A3: The optimal concentration of this compound will vary depending on the specific application, the RNA cargo, and the other lipid components. However, a common starting point for the molar ratio of lipids in an LNP formulation is approximately 50% ionizable lipid (this compound), 10% phospholipid (e.g., DSPC), 38.5% cholesterol, and 1.5% PEG-lipid. The nitrogen-to-phosphate (N/P) ratio, which represents the molar ratio of amine groups in the ionizable lipid to the phosphate (B84403) groups in the RNA, is also a critical parameter to optimize, with typical ranges between 3 and 6.

Q4: How should this compound be stored?

A4: this compound should be stored as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. It is important to protect it from light and store it under a nitrogen atmosphere.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Encapsulation Efficiency (<80%) 1. Suboptimal N/P ratio. 2. Incorrect pH of the aqueous buffer during formulation. 3. Degradation of this compound or RNA.1. Optimize the N/P ratio. Perform a titration to test ratios from 3 to 10. 2. Ensure the aqueous buffer (containing RNA) is acidic (pH 3-4) to protonate the amine groups of this compound for efficient RNA complexation. 3. Verify the integrity of this compound and RNA stocks. Use fresh aliquots for formulation.
Poor In Vitro/In Vivo Efficacy 1. Suboptimal this compound concentration in the final LNP formulation. 2. Inefficient endosomal escape. 3. LNP instability.1. Perform a dose-response study to determine the optimal concentration of this compound. See the "Experimental Protocols" section for a detailed methodology. 2. Optimize the molar ratio of helper lipids (e.g., DOPE, cholesterol) in your formulation, as they can influence endosomal release. 3. Characterize LNP size and stability over time using Dynamic Light Scattering (DLS). If aggregation occurs, consider optimizing the PEG-lipid concentration.
High Cytotoxicity 1. Excessive positive charge on LNPs at physiological pH. 2. High concentration of the ionizable lipid.1. Ensure the final LNP suspension is at a neutral pH. A higher than optimal N/P ratio can lead to a more positive surface charge and increased toxicity. 2. Reduce the molar percentage of this compound in the formulation or lower the overall LNP dose administered to the cells or animals.
LNP Aggregation 1. Insufficient PEG-lipid concentration. 2. Improper storage conditions.1. Increase the molar percentage of the PEG-lipid (e.g., from 1.5% to 2.5%) to enhance steric stability. 2. Store LNPs at 4°C and use them within a validated timeframe. Avoid freeze-thaw cycles.

Data Presentation

Table 1: Example of a Dose-Response Study for this compound LNPs Containing Anti-Luciferase siRNA in a Luciferase-Expressing Cell Line.

This compound LNP-siRNA Concentration (nM)Luciferase Expression (% of Control)Cell Viability (% of Control)
0 (Control)100%100%
185%98%
555%95%
1025%92%
2510%85%
508%70%

Table 2: In Vivo Efficacy of this compound LNPs for siRNA Delivery.

ParameterValueReference
Target Factor VII (FVII)[3]
siRNA Dose < 0.02 mg/kg[3]
Route of Administration Intravenous (i.v.)[3]
Result >95% FVII knockdown[3]
Tolerability Well-tolerated up to 75 mg/kg (repeated dosing)[3]

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The final lipid concentration in ethanol should be between 10-25 mg/mL.

  • Preparation of RNA Solution:

    • Dissolve the siRNA or miRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

    • The RNA concentration will depend on the desired final concentration and N/P ratio.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-ethanol solution into one syringe and the RNA-buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase (typically 3:1).

    • Initiate mixing. The rapid mixing of the two solutions will lead to the self-assembly of LNPs.

  • Purification and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 for at least 6 hours to remove ethanol and unencapsulated RNA.

    • Concentrate the LNPs using a centrifugal filter device if necessary.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to assess surface charge.

    • Quantify the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: In Vitro Dose-Response Assay for Efficacy and Toxicity

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • LNP-siRNA Preparation:

    • Prepare a serial dilution of the this compound LNP-siRNA formulation in cell culture medium to achieve the desired final concentrations.

  • Transfection:

    • Remove the old medium from the cells and add the medium containing the LNP-siRNA dilutions.

    • Incubate the cells for 24-72 hours, depending on the assay.

  • Efficacy Assessment:

    • If targeting a reporter gene (e.g., luciferase), lyse the cells and measure the reporter activity using a suitable assay kit.

    • If targeting an endogenous gene, extract RNA and perform qRT-PCR to measure gene expression knockdown, or extract protein and perform a Western blot or ELISA.

  • Toxicity Assessment:

    • Use a cell viability assay (e.g., MTS or MTT assay) to determine the cytotoxicity of the LNP formulations at each concentration.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 5A2_SC8_LNP This compound LNP LNP_ApoE_Complex LNP-ApoE Complex 5A2_SC8_LNP->LNP_ApoE_Complex ApoE Adsorption ApoE ApoE ApoE->LNP_ApoE_Complex LDLR LDL Receptor LNP_ApoE_Complex->LDLR Binding Endosome Endosome LDLR->Endosome Receptor-Mediated Endocytosis RNA_Release RNA Release Endosome->RNA_Release Endosomal Escape (pH-mediated) Cytoplasm Cytoplasm RISC RISC Loading RNA_Release->RISC Target_mRNA_Cleavage Target mRNA Cleavage RISC->Target_mRNA_Cleavage

Caption: Cellular uptake and mechanism of action of this compound LNPs.

Experimental_Workflow Start Start: Define RNA Cargo & Target LNP_Formulation LNP Formulation (Microfluidics) Start->LNP_Formulation Characterization Physicochemical Characterization (DLS, Zeta) LNP_Formulation->Characterization Encapsulation_Efficiency Encapsulation Efficiency (RiboGreen Assay) Characterization->Encapsulation_Efficiency In_Vitro_Screening In Vitro Screening (Dose-Response) Encapsulation_Efficiency->In_Vitro_Screening Efficacy_Assessment Efficacy Assessment (Gene Knockdown) In_Vitro_Screening->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (Cell Viability) In_Vitro_Screening->Toxicity_Assessment Optimization Optimize Concentration? Efficacy_Assessment->Optimization Toxicity_Assessment->Optimization Optimization->LNP_Formulation No In_Vivo_Studies In Vivo Studies (Animal Model) Optimization->In_Vivo_Studies Yes End End: Maximal Efficacy Achieved In_Vivo_Studies->End

Caption: Workflow for optimizing this compound LNP concentration.

References

Mitigating Experimental Variability in 5A2-SC8 Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and reducing experimental variability when working with 5A2-SC8, a dendrimer-based lipid nanoparticle platform for RNA delivery. By adhering to the principles outlined below, users can enhance the reproducibility and reliability of their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a dendrimer-based lipid nanoparticle (LNP) system designed for the in vivo delivery of RNA therapeutics, such as small interfering RNAs (siRNAs) and microRNA (miRNA) mimics.[1][2][3] It has been shown to be effective in delivering its cargo to the liver.[1][3] A notable application is the delivery of a synthetic miR-7-5p mimic, also referred to as 5A2, which acts as a tumor suppressor by targeting various cellular pathways, including those involved in cancer metabolism.[4]

Q2: We are observing significant well-to-well and plate-to-plate variability in our cell-based assays using this compound. What are the common causes?

A2: High variability in cell-based assays can stem from several factors. Key contributors include inconsistencies in cell handling and culture conditions, variations in cell density at the time of assay, phenotypic drift due to high passage numbers, and pipetting errors.[5][6] The stability of reagents, such as growth factors in the media, can also play a significant role.[6]

Q3: How can we minimize variability stemming from our cell culture practices?

A3: To minimize variability, it is crucial to standardize cell culture procedures. This includes using cells from a trusted, authenticated source and limiting the number of passages to prevent phenotypic drift.[5] Maintaining consistent cell densities in stock flasks and ensuring the time between passaging and the start of the experiment is the same for every run is also critical.[5] Using a large, cryopreserved batch of cells that have been pre-tested for their response can significantly reduce variability between experiments.[5]

Q4: What is the proposed signaling pathway for 5A2 as a miR-7-5p mimic?

A4: As a mimic of miR-7-5p, 5A2 is predicted to suppress cellular pathways that are normally regulated by this microRNA. Transcriptome-wide analysis has shown that 5A2 can broadly repress target mRNAs.[4] Key signaling pathways inhibited by 5A2 include IGF-1 and EGF signaling.[4] Furthermore, 5A2 has been shown to impact metabolic pathways by reducing the expression of key enzymes in glycolysis and glutaminolysis.[4]

Troubleshooting Guides

Issue 1: Inconsistent Gene Knockdown Efficiency

Possible Causes and Solutions

Potential Cause Troubleshooting Step Rationale
Cell Health and Confluency Ensure cells are healthy and seeded at a consistent density for each experiment. Avoid using cells that are overly confluent or have been in culture for too long.Cell health and density can significantly impact transfection efficiency and cellular response.
Inconsistent this compound Complex Formation Prepare a master mix of the this compound and RNA cargo and aliquot to individual wells or plates. Ensure gentle and consistent mixing.Inconsistent complex formation leads to variable dosing. A master mix ensures uniform distribution.
Variable Incubation Times Standardize all incubation times, from complex formation to post-transfection analysis. Use a timer to ensure consistency.Variations in incubation can affect uptake and subsequent gene silencing.
Reagent Degradation Aliquot and store reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles of RNA and this compound.Degradation of RNA or the delivery vehicle will lead to reduced efficacy.
Issue 2: High Variability in Cell Viability or Proliferation Assays

Possible Causes and Solutions

Potential Cause Troubleshooting Step Rationale
Uneven Cell Seeding Use an automated cell counter to ensure accurate cell counts. After seeding, gently rock the plate in a cross pattern to ensure even distribution.A common source of variability is an uneven number of cells across wells.
Edge Effects Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media."Edge effects" can lead to significant variability in cell growth and response.
Inconsistent Reagent Addition Use a multichannel pipette or an automated liquid handler for reagent addition to minimize timing differences between wells.Small variations in the timing of reagent addition can be magnified in proliferation assays.
Serum and Growth Factor Variability Use the same lot of serum and growth factors for the duration of a study. If a new lot must be used, perform a bridging study to ensure consistency.Different lots of serum can have varying concentrations of growth factors, impacting cell growth.

Experimental Protocols & Methodologies

Standardized Cell Seeding Protocol to Reduce Variability
  • Cell Preparation: Culture cells under standardized conditions (e.g., 37°C, 5% CO2). Harvest cells during the logarithmic growth phase and ensure high viability (>95%) using a method like trypan blue exclusion.

  • Cell Counting: Use an automated cell counter to determine the cell concentration.

  • Dilution: Dilute the cell suspension to the desired seeding concentration in pre-warmed, complete growth medium. Ensure the cell suspension is homogenous by gentle mixing before and during seeding.

  • Seeding: Use a calibrated pipette to dispense the cell suspension into the microplate wells. To avoid "edge effects," do not use the outermost wells for experimental conditions.

  • Incubation: Allow cells to adhere and stabilize for a consistent period (e.g., 24 hours) before initiating the experiment.

Visualizing Workflows and Pathways

To further aid in understanding and standardizing experimental procedures, the following diagrams illustrate key processes.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_data Data Analysis start Start with Authenticated Low-Passage Cells culture Standardized Culture (Media, Density, Time) start->culture harvest Harvest at Logarithmic Phase culture->harvest qc Viability & Count Check (>95% Viability) harvest->qc seed Consistent Cell Seeding (Avoid Edge Effects) qc->seed complex Prepare Master Mix of This compound + RNA seed->complex treat Treat Cells (Standardized Incubation) complex->treat readout Perform Assay Readout treat->readout analyze Statistical Analysis readout->analyze

Caption: Workflow for reducing variability in cell-based assays.

G This compound (miR-7-5p mimic) This compound (miR-7-5p mimic) IGF-1 Signaling IGF-1 Signaling This compound (miR-7-5p mimic)->IGF-1 Signaling inhibits EGF Signaling EGF Signaling This compound (miR-7-5p mimic)->EGF Signaling inhibits Glycolysis Enzymes Glycolysis Enzymes This compound (miR-7-5p mimic)->Glycolysis Enzymes downregulates Glutaminolysis Enzymes Glutaminolysis Enzymes This compound (miR-7-5p mimic)->Glutaminolysis Enzymes downregulates Cell Proliferation & Survival Cell Proliferation & Survival IGF-1 Signaling->Cell Proliferation & Survival EGF Signaling->Cell Proliferation & Survival Metabolic Reprogramming Metabolic Reprogramming Glycolysis Enzymes->Metabolic Reprogramming Glutaminolysis Enzymes->Metabolic Reprogramming

Caption: Simplified signaling pathways affected by 5A2 (miR-7-5p mimic).

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start High Experimental Variability Observed cell Cell Culture Inconsistencies start->cell reagent Reagent Handling & Stability start->reagent protocol Assay Protocol Deviations start->protocol sol_cell Standardize Cell Culture: - Use authenticated cells - Limit passage number - Consistent seeding density cell->sol_cell sol_reagent Improve Reagent Management: - Aliquot reagents - Monitor expiration dates - Use master mixes reagent->sol_reagent sol_protocol Standardize Protocol: - Use SOPs - Automate liquid handling - Control incubation times protocol->sol_protocol

Caption: Troubleshooting logic for high experimental variability.

References

Technical Support Center: 5A2-SC8 Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 5A2-SC8 based assays. This compound is an ionizable amino lipid used to formulate lipid nanoparticles (LNPs) for the efficient in vivo delivery of RNA therapeutics, such as siRNA, miRNA, and mRNA.[1][2][3] Assays using this technology typically involve evaluating the effect of the delivered RNA on cellular or animal models, for instance, by measuring gene knockdown or protein expression.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an ionizable cationic lipid dendrimer.[4][5] Its primary application is as a key structural component of Dendrimer-based Lipid Nanoparticles (DLNPs) or Lipid Nanoparticles (LNPs) designed to deliver small RNA molecules (like siRNA and miRNA) and mRNA to target cells, particularly in vivo.[1][3][6] It is recognized for enabling high delivery efficiency while maintaining low toxicity, making it suitable for gene therapy and drug delivery research, especially in sensitive cancer models.[1][3][6]

Q2: What is the proposed mechanism of action for this compound LNPs?

A2: this compound based LNPs encapsulate and protect negatively charged RNA molecules. After systemic administration (e.g., intravenous injection), it is suggested that proteins like ApoE adsorb to the LNP surface.[1] This facilitates binding to lipoprotein receptors, such as the low-density lipoprotein receptor (LDLR), on the surface of cells like hepatocytes, leading to receptor-mediated endocytosis.[1] Inside the cell's endosome, the acidic environment protonates the this compound lipid, which is thought to disrupt the endosomal membrane and release the RNA payload into the cytoplasm to enact its biological function.[3]

Q3: What are the typical components of a this compound LNP formulation?

A3: A typical this compound LNP formulation consists of four main components:

  • Ionizable Cationic Lipid: this compound, which complexes with the RNA payload.[3]

  • Helper Lipid: A neutral, zwitterionic phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) to aid structural integrity.[3]

  • Cholesterol: Incorporated to stabilize the nanoparticle structure.[3]

  • PEG-Lipid: A polyethylene (B3416737) glycol-conjugated lipid (e.g., DSPE-PEG) to control particle size and provide a hydrophilic shell that prevents aggregation and reduces clearance by the reticuloendothelial system, thereby increasing circulation time.[7]

Q4: What types of RNA can be delivered using this compound?

A4: this compound is versatile and has been successfully used to deliver various types of RNA, including small interfering RNA (siRNA), microRNA (miRNA) mimics (e.g., let-7g), and messenger RNA (mRNA).[1][5][6][8] Its application has been notably documented in liver cancer models and for correcting genetic liver disorders.[5][6]

Troubleshooting Guide

Problem 1: Low RNA Delivery Efficacy (e.g., Poor Gene Knockdown or Low Protein Expression)
Potential Cause Recommended Solution
Suboptimal LNP Formulation The molar ratios of the lipid components are critical. For mRNA delivery, formulations may require significantly less this compound and more helper lipid (DSPC) compared to siRNA formulations.[5] Systematically optimize the molar ratios of this compound, DSPC, cholesterol, and PEG-lipid.[5]
Poor LNP Quality LNP size, polydispersity, and encapsulation efficiency are key parameters. Use techniques like dynamic light scattering (DLS) to confirm particle size is within the expected range (e.g., 50-150 nm) with a low polydispersity index (PDI < 0.2). Use a nucleic acid quantification assay (e.g., RiboGreen) to ensure high encapsulation efficiency (>90%).[9]
LNP Aggregation/Instability LNPs can be unstable, leading to aggregation and reduced efficacy.[7] Ensure proper storage conditions (-80°C for long-term, -20°C for short-term) and handle stock solutions carefully to avoid repeated freeze-thaw cycles.[1][9] Perform stability studies by monitoring particle size over time.[7]
Inefficient Endosomal Escape The RNA payload must escape the endosome to be active. The apparent pKa of the ionizable lipid is crucial for this step. While this compound is designed for this, ensure the in vivo model's cellular machinery is functioning as expected.
Problem 2: Observed In Vivo Toxicity or Adverse Effects
Potential Cause Recommended Solution
High Dose of this compound Although this compound is noted for its low toxicity, high doses of any cationic lipid can cause adverse effects.[6] Perform a dose-response study to find the lowest effective dose (EC50). For reference, this compound has been shown to be well-tolerated in mice at repeated dendrimer doses of 75 mg/kg.[6]
Immune Response to LNPs PEG-lipids can sometimes trigger an immune response. If this is suspected, consider evaluating alternative PEG-lipid structures or shielding strategies.
Compromised Health of Animal Model Pre-existing conditions, such as late-stage liver dysfunction in cancer models, can amplify the toxicity of delivery vehicles.[6] this compound was specifically identified as being well-tolerated in chronically ill, tumor-bearing mice, but careful monitoring of animal health (e.g., body weight) is critical.[5][6]
Problem 3: Inconsistent or Non-Reproducible Results
Potential Cause Recommended Solution
Inconsistent LNP Synthesis Manual mixing methods for LNP formation can lead to variability.[9] Utilize a standardized and controlled method like microfluidic mixing to ensure consistent particle formation, size, and encapsulation.[9]
Variability in Animal Model Ensure consistency in the age, weight, and health status of the animals used in the study. Tumor burden or disease progression should be at a comparable stage across all subjects.
Improper LNP Handling and Storage Aliquot LNP formulations upon receipt or synthesis to avoid multiple freeze-thaw cycles.[9] Store at recommended temperatures (-80°C) and protect from light.[1] Ensure complete dissolution of lipid stocks before formulation.[9]

Experimental Protocols & Data

Generalized Protocol for this compound LNP Formulation (Microfluidic Method)

This protocol is a generalized summary based on standard LNP synthesis procedures.[3][9]

  • Preparation of Stock Solutions:

    • Dissolve this compound, DSPC, cholesterol, and PEG-lipid individually in ethanol (B145695) to create stock solutions of known molar concentrations (e.g., 7.5 mM).[9] Vortex until fully dissolved.

    • Prepare the RNA payload (siRNA, mRNA) in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Lipid Mixing:

    • Combine the individual lipid stock solutions in ethanol at the desired molar ratio. This is the "lipid phase."

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., using a syringe pump and a microfluidic chip).[9]

    • Load the lipid phase into one syringe and the RNA/buffer phase into another.

    • Pump the two phases through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic) to induce nanoprecipitation and LNP self-assembly.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.[9] This can be done overnight at 4°C.

    • Concentrate the sample if necessary using a centrifugal filter device.

  • Characterization:

    • Measure particle size and polydispersity using Dynamic Light Scattering (DLS).

    • Determine RNA encapsulation efficiency using a RiboGreen assay or similar fluorescence-based method.

    • Store the final LNP formulation at -80°C.

Quantitative Data Summary
Parameter Value Context Source
In Vivo Efficacy (EC50) < 0.02 mg/kgEffective concentration for 50% knockdown of Factor VII (FVII) siRNA in mice.[6]
Tolerated Dose (In Vivo) > 75 mg/kgRepeated intravenous dendrimer dose tolerated in chronically ill, tumor-bearing mice.[6]
Therapeutic Dose (siRNA) 3 mg/kgDose of siCTR used for in vivo toxicity evaluation in a liver cancer model.[6]
Therapeutic Dose (mRNA) 0.05 - 0.5 mg/kgEffective doses for luciferase and FAH mRNA delivery to the liver in mice.[5]
Stock Solution Storage -80°C (6 months) or -20°C (1 month)Recommended storage for this compound stock solutions, protected from light.[1]

Visualizations

LNP_Delivery_Pathway cluster_blood Bloodstream (pH 7.4) cluster_cell Target Cell (Hepatocyte) LNP This compound LNP (with RNA cargo) ApoE ApoE Protein LNP_ApoE LNP-ApoE Complex ApoE->LNP_ApoE Adsorption LDLR LDLR Receptor LNP_ApoE->LDLR Binding Endosome Endosome (pH ~6.5) LDLR->Endosome Receptor-Mediated Endocytosis Cytoplasm Cytoplasm (RNA Release) Endosome->Cytoplasm pH-triggered Endosomal Escape

Caption: Cellular uptake pathway of a this compound LNP.

LNP_Workflow prep 1. Prepare Lipid & RNA Stock Solutions mix 2. Microfluidic Mixing (Self-Assembly) prep->mix dialysis 3. Dialysis & Buffer Exchange (Ethanol Removal) mix->dialysis qc 4. Quality Control (DLS, Encapsulation) dialysis->qc invivo 5. In Vivo Administration (e.g., IV Injection) qc->invivo analysis 6. Endpoint Analysis (e.g., qPCR, Imaging) invivo->analysis

Caption: General experimental workflow for this compound LNP assays.

References

5A2-SC8 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5A2-SC8 lipid nanoparticle (LNP) formulations in long-term experiments. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an ionizable amino lipid used as a key component of lipid nanoparticles (LNPs) for the delivery of small RNAs, such as siRNA and miRNA, to target cells, particularly in cancer models.[1][2][3] These LNPs show high delivery potential and low in vivo toxicity.[1][2] The this compound component is crucial for encapsulating the RNA cargo and facilitating its delivery across cell membranes.[3]

Q2: What are the recommended storage conditions for this compound stock solutions and formulated LNPs?

For this compound stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The solution should be protected from light and stored under nitrogen.[1] For formulated LNPs in aqueous solutions, refrigeration at 2°C is the most stable condition for long-term storage (over 150 days) compared to freezing or room temperature.[4][5] The pH of the storage buffer does not significantly influence stability, so a physiologically appropriate pH of 7 is recommended for ease of use.[4][5]

Q3: What are the primary signs of instability in my this compound LNP formulation?

The main indicators of LNP instability are particle aggregation, an increase in particle size and polydispersity, and leakage of the encapsulated RNA cargo.[6][7] These physical changes can lead to a loss of therapeutic efficacy and potentially increase toxicity.[6] Visually, aggregation may sometimes be observed as cloudiness or precipitation in the solution.

Q4: How stable are this compound LNPs in experimental conditions?

Studies have shown that this compound LNPs are relatively stable under typical experimental conditions. For instance, they have been reported to be stable for over 6 days in PBS and for more than 2 days in 50% serum without aggregation.[8] This stability is crucial for ensuring that the nanoparticles remain intact and functional until they reach their target cells.

Q5: Can I freeze my this compound LNP formulation?

Repeated freeze-thaw cycles of LNP solutions can lead to aggregation and a loss of efficacy.[4][5] If freezing is necessary, it is highly recommended to use cryoprotectants such as trehalose (B1683222) or sucrose (B13894) to maintain stability.[4][5]

Troubleshooting Guides

Guide 1: Investigating LNP Aggregation and Increased Particle Size

If you observe an increase in the size of your this compound LNPs or suspect aggregation, follow this troubleshooting workflow.

cluster_0 Troubleshooting LNP Aggregation start Start: Suspected LNP Aggregation check_size Measure particle size and polydispersity index (PDI) using DLS start->check_size is_aggregated Is size or PDI significantly increased? check_size->is_aggregated check_storage Review storage conditions (temperature, buffer pH) is_aggregated->check_storage Yes end_stable End: LNPs are stable is_aggregated->end_stable No improper_storage Were LNPs stored improperly (e.g., wrong temperature, multiple freeze-thaws)? check_storage->improper_storage optimize_storage Optimize storage: Store at 2°C, avoid freezing. Use cryoprotectants if freezing is necessary. improper_storage->optimize_storage Yes check_formulation Review LNP formulation protocol and components improper_storage->check_formulation No end_reformulate End: Reformulate LNPs optimize_storage->end_reformulate improper_formulation Were lipid ratios, mixing speed, or buffer components correct? check_formulation->improper_formulation optimize_formulation Re-optimize formulation. Ensure high-quality components and precise execution. improper_formulation->optimize_formulation Yes improper_formulation->end_reformulate No optimize_formulation->end_reformulate

Caption: Workflow for troubleshooting LNP aggregation issues.

Guide 2: Addressing Loss of LNP Efficacy in Long-Term Experiments

A decrease in the biological activity of your this compound LNPs over time can be due to several stability-related factors.

Possible Cause Suggested Solution
RNA Cargo Leakage Leakage of the encapsulated siRNA or miRNA can occur due to improper formulation or degradation of the LNP structure. This can be assessed by quantifying the amount of encapsulated RNA over time. Consider re-optimizing the LNP formulation to ensure stable RNA encapsulation.
LNP Aggregation Aggregated nanoparticles may not be efficiently taken up by cells, leading to reduced efficacy. Measure particle size and PDI to check for aggregation. If aggregation is detected, refer to the troubleshooting guide above.
Degradation in Culture Media While this compound LNPs are generally stable in serum-containing media, prolonged exposure could lead to degradation.[8] Include appropriate controls in your long-term experiments to assess the stability of the LNPs in your specific cell culture media over the duration of the experiment.
Improper Storage Long-term storage at incorrect temperatures or undergoing freeze-thaw cycles can compromise LNP integrity and efficacy.[4][5] Ensure LNPs are stored at 2°C for aqueous solutions or lyophilized with cryoprotectants for longer-term storage.

Experimental Protocols

Protocol 1: Assessment of LNP Stability Over Time

This protocol outlines a method for evaluating the physical stability of this compound LNPs over a defined period.

Materials:

  • This compound LNP formulation

  • Storage buffers (e.g., PBS at pH 7.4)

  • Dynamic Light Scattering (DLS) instrument

  • Spectrofluorometer or spectrophotometer for RNA quantification

Procedure:

  • Aliquot your freshly prepared this compound LNP formulation into several sterile, low-protein-binding tubes.

  • Divide the aliquots into different storage conditions to be tested (e.g., 2°C, -20°C, room temperature).

  • At designated time points (e.g., Day 0, Day 7, Day 14, Day 30), remove an aliquot from each storage condition.

  • Allow the sample to equilibrate to room temperature.

  • Measure the particle size and polydispersity index (PDI) using a DLS instrument. An increase in size or PDI indicates potential aggregation.

  • To assess RNA leakage, quantify the amount of encapsulated RNA. This can be done using a fluorescent dye that specifically binds to RNA and comparing the fluorescence before and after lysing the LNPs with a detergent.

  • Record and compare the data across the different time points and storage conditions.

Protocol 2: Lyophilization of this compound LNPs for Long-Term Storage

Lyophilization (freeze-drying) can be an effective method for the long-term preservation of LNPs.

Materials:

  • This compound LNP formulation

  • Cryoprotectant solution (e.g., 10% w/v trehalose or sucrose in water)

  • Lyophilizer

  • Sterile vials

Procedure:

  • To your LNP formulation, add the cryoprotectant solution to a final concentration of 5-10% (w/v).[4]

  • Gently mix the solution.

  • Dispense the LNP-cryoprotectant mixture into sterile lyophilization vials.

  • Freeze the vials at -80°C overnight.

  • Transfer the frozen vials to a pre-cooled lyophilizer and run a standard lyophilization cycle.

  • Once the cycle is complete, seal the vials under vacuum or inert gas.

  • Store the lyophilized powder at room temperature, protected from light and moisture.

  • To reconstitute, add sterile, nuclease-free water or buffer to the vial and gently swirl to dissolve the powder. Avoid vigorous shaking.

Data Presentation

Table 1: Example of LNP Stability Data Under Different Storage Conditions

Storage Condition Time Point Average Particle Size (nm) Polydispersity Index (PDI) RNA Encapsulation (%)
2°C Day 085.20.1595.3
Day 3088.10.1694.1
-20°C Day 085.20.1595.3
Day 30150.40.3282.5
Room Temp Day 085.20.1595.3
Day 30210.70.4575.8

Visualizations

cluster_0 This compound LNP Structure Lipid_Bilayer Lipid Bilayer 5A2_SC8 This compound (Ionizable Lipid) 5A2_SC8->Lipid_Bilayer RNA siRNA/miRNA Cargo RNA->Lipid_Bilayer PEG_Lipid PEG-Lipid PEG_Lipid->Lipid_Bilayer Cholesterol Cholesterol Cholesterol->Lipid_Bilayer

Caption: Simplified diagram of a this compound lipid nanoparticle.

cluster_1 Experimental Workflow for LNP Stability Assessment start Start: Fresh LNP Formulation aliquot Aliquot LNPs and divide into storage groups start->aliquot store Store at different conditions (2°C, -20°C, RT) aliquot->store timepoint At each time point (e.g., Day 0, 7, 14, 30) store->timepoint measure Measure Size, PDI, and RNA Encapsulation timepoint->measure analyze Analyze and compare data measure->analyze end End: Determine optimal storage condition analyze->end

Caption: General workflow for assessing LNP stability.

References

How to prevent 5A2-SC8 degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5A2-SC8, an advanced ionizable amino lipid for potent and safe delivery of small RNAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound and maintain the stability of their lipid nanoparticle (LNP) formulations during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for what is it used?

A1: this compound is an ionizable amino lipid designed for creating lipid nanoparticles (LNPs). These LNPs are highly effective vehicles for delivering small RNA molecules, such as siRNA and miRNA, into cells, particularly tumor cells in the liver. Its unique structure allows for high delivery efficiency with low in vivo toxicity.

Q2: How should I store the pure this compound compound and its stock solutions?

A2: Proper storage is critical to prevent degradation. For pure this compound, storage at -20°C is recommended for up to three years.[1] Stock solutions of this compound should be stored under nitrogen and protected from light.[2] For long-term storage of several months, -80°C is optimal, while for shorter periods of up to one month, -20°C is sufficient.[2]

Q3: What are the primary factors that can cause degradation of this compound containing LNPs during an experiment?

A3: The stability of this compound LNPs can be compromised by several factors:

  • Improper Storage Temperature: Both high temperatures and freezing without cryoprotectants can damage the nanoparticles.[3]

  • Physical Stress: Vigorous mixing, shaking, or multiple freeze-thaw cycles can lead to aggregation and release of the RNA cargo.[1][3]

  • Chemical Degradation: Exposure to oxygen can cause lipid oxidation, and extreme pH can lead to hydrolysis of ester bonds within the lipid structure.[1][2]

  • Light Exposure: Direct exposure to light can reduce the stability of the formulated LNPs.[3]

  • Suboptimal Formulation: Incorrect ratios of lipids, pH of the formulation buffer, or N/P ratio can result in unstable nanoparticles from the outset.

Q4: Can I repeatedly freeze and thaw my this compound LNP formulation?

A4: It is strongly advised to avoid multiple freeze-thaw cycles. This process can cause irreversible aggregation of the nanoparticles due to the formation of ice crystals and phase separation, leading to a loss of therapeutic efficacy.[1] If you need to store the LNPs frozen, aliquot them into single-use volumes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound LNPs.

Problem 1: My LNP formulation shows particle aggregation and increased polydispersity.

Possible Cause Solution
Improper Storage Storing LNPs at -20°C or -80°C without a cryoprotectant can cause aggregation upon thawing.[1][3] Solution: Add a cryoprotectant like sucrose (B13894) or trehalose (B1683222) to your formulation buffer before freezing.[3] For routine short-term storage, refrigeration at 2-8°C is often preferable to freezing.
Mechanical Stress Excessive vortexing or vigorous shaking can physically damage the LNPs. Solution: Mix gently by inverting the tube or pipetting slowly. Avoid high-speed centrifugation unless specified in a validated protocol.
Incorrect Formulation pH The pH of the aqueous buffer during formulation is critical for the protonation of this compound and proper RNA encapsulation. An incorrect pH can lead to poorly formed, unstable particles. Solution: Ensure the pH of your RNA-containing buffer (e.g., citrate (B86180) buffer) is acidic (typically pH 3-4) during the initial mixing step with the lipids dissolved in ethanol (B145695).
Suboptimal Lipid Ratios The molar ratios of this compound, helper lipids (e.g., DOPE), cholesterol, and PEG-lipids are crucial for stability. Solution: Optimize the lipid molar ratios. A common starting point is a 50:10:38.5:1.5 ratio of ionizable lipid:phospholipid:cholesterol:PEG-lipid.

Problem 2: I am observing a significant loss of therapeutic efficacy (gene silencing) in my experiments.

Possible Cause Solution
LNP Aggregation Aggregated particles are not efficiently taken up by cells. Solution: Check for aggregation using Dynamic Light Scattering (DLS). Follow the solutions in "Problem 1" to prevent aggregation.
RNA Degradation The encapsulated RNA may have been degraded. This can be due to RNase contamination during formulation or instability of the LNP leading to RNA exposure. Solution: Use RNase-free reagents and consumables throughout the formulation process. Ensure high encapsulation efficiency to protect the RNA.
Chemical Degradation of this compound Hydrolysis of ester bonds in the lipid structure can occur over time, especially at non-optimal temperatures, compromising the LNP's integrity.[1] Solution: Prepare LNPs fresh for each experiment whenever possible. If storing, adhere strictly to recommended temperature and light-protection guidelines.
Storage at Room Temperature Storing LNP solutions at room temperature for extended periods can lead to a gradual loss of potency, even without visible aggregation.[1] Solution: Minimize the time LNPs are kept at room temperature. For working solutions, keep them on ice. For storage, use 2-8°C for short-term and aliquoted at -80°C with cryoprotectants for long-term.

Data Presentation

Table 1: Impact of Storage Conditions on this compound LNP Stability

This table summarizes the expected outcomes of storing this compound formulated LNPs under various conditions, based on general LNP stability studies.

Storage Condition Temperature Duration Expected Impact on Particle Size & PDI Expected Impact on Efficacy Recommendation
Room Temperature25°C> 24 hoursMinimal change initially, potential for slow aggregation over time.Gradual to significant loss of efficacy.[1]Not Recommended. Use for immediate experimental setup only.
Refrigerated2°C - 8°CUp to 2 monthsGenerally stable, minimal aggregation.Most stable condition for maintaining efficacy in aqueous solution.[1]Recommended for short to medium-term storage.
Standard Freezer-20°CWeeks to MonthsSignificant increase in particle size and aggregation without cryoprotectant.[1]Significant loss of efficacy due to freeze-thaw damage.[1]Not Recommended without cryoprotectants.
Ultra-low Freezer-80°CMonthsStable if frozen with a cryoprotectant; severe aggregation otherwise.[3]Efficacy is preserved if formulated with a cryoprotectant and aliquoted to avoid multiple freeze-thaw cycles.[3]Recommended for long-term storage, only with cryoprotectants and in single-use aliquots.

Experimental Protocols & Visualizations

Key Experimental Workflow: LNP Formulation using Microfluidics

This protocol outlines a standard method for formulating this compound LNPs.

  • Preparation of Solutions:

    • Lipid Phase (Organic): Prepare a stock solution of this compound, DSPC, Cholesterol, and a PEG-lipid in absolute ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Aqueous Phase: Dissolve the siRNA or miRNA cargo in an RNase-free acidic buffer (e.g., 10 mM citrate buffer, pH 3.0).

  • Microfluidic Mixing:

    • Load the lipid solution into one syringe and the RNA solution into another.

    • Set the flow rates on the microfluidic mixing device (e.g., NanoAssemblr) to achieve rapid and controlled mixing. A typical flow rate ratio is 3:1 (Aqueous:Organic).

  • Neutralization and Maturation:

    • The output from the mixer is a solution of LNPs in an ethanol/buffer mixture.

    • Dialyze this solution against a neutral buffer (e.g., PBS, pH 7.4) for at least 2 hours to remove ethanol and raise the pH, which neutralizes the surface charge of the LNPs.

  • Concentration and Sterilization:

    • Concentrate the dialyzed LNP solution to the desired final concentration using a centrifugal filter device.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

LNP_Formulation_Workflow cluster_prep 1. Solution Preparation cluster_mix 2. Microfluidic Mixing cluster_process 3. Downstream Processing cluster_qc 4. Quality Control Lipid Lipid Mix in Ethanol (this compound, DSPC, Chol, PEG) Mixer Microfluidic Device Lipid->Mixer Organic Phase RNA RNA in Citrate Buffer (pH 3.0) RNA->Mixer Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) Mixer->Dialysis LNP Formation Concentration Concentration Dialysis->Concentration Sterilization Sterile Filtration (0.22 µm) Concentration->Sterilization QC Characterization: - Size & PDI (DLS) - Encapsulation (RiboGreen) Sterilization->QC Final LNP Product

Caption: Workflow for formulating this compound lipid nanoparticles.

Signaling Pathway: Troubleshooting Degradation Issues

This diagram provides a logical decision tree for troubleshooting common this compound LNP degradation and efficacy issues.

Troubleshooting_Pathway cluster_checks cluster_causes cluster_solutions Start Experiment Shows Poor Results Check_Size Measure Particle Size & PDI (DLS) Start->Check_Size Check_EE Check Encapsulation Efficiency (EE) Check_Size->Check_EE Size/PDI OK Aggregation Aggregation Issue Check_Size->Aggregation Size/PDI Increased? Check_Potency Assess In Vitro Potency Check_EE->Check_Potency High EE Poor_Formulation Poor Formulation Check_EE->Poor_Formulation Low EE? RNA_Degradation RNA Degradation Check_Potency->RNA_Degradation Low Potency? Lipid_Degradation Lipid Degradation Check_Potency->Lipid_Degradation Low Potency? Sol_Storage Review Storage Protocol: - Temp & Light - Use Cryoprotectant - Aliquot Samples Aggregation->Sol_Storage Sol_Handling Review Handling: - Avoid Vortexing - Minimize Freeze-Thaw Aggregation->Sol_Handling Sol_Formulation Review Formulation: - Check pH & Ratios - Use Fresh Lipids Poor_Formulation->Sol_Formulation RNA_Degradation->Sol_Storage Sol_RNase Use RNase-Free Techniques RNA_Degradation->Sol_RNase Lipid_Degradation->Sol_Storage Lipid_Degradation->Sol_Formulation

References

Technical Support Center: 5A2-SC8 LNP Treatment Protocols for Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5A2-SC8 lipid nanoparticle (LNP) formulations for the delivery of RNA therapeutics to primary cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an advanced ionizable amino lipid specifically designed for formulating lipid nanoparticles (LNPs) to deliver RNA therapeutics.[1][2][3] Its primary applications include the efficient intracellular delivery of small RNA molecules such as siRNA and miRNA, as well as larger mRNA molecules.[1][2] It is particularly noted for its high delivery efficiency and low in vivo toxicity, making it a valuable tool in gene therapy and cancer research, especially in liver cancer models.[1][2][4]

Q2: What is the mechanism of action for this compound mediated RNA delivery?

The mechanism of this compound is pH-responsive.[1] At a neutral physiological pH of around 7.4, this compound remains relatively neutral, which ensures the stability of the LNP in circulation.[1] Following endocytosis into the target cell, the acidic environment of the endosome (pH ~5-6) causes the amino groups of this compound to become protonated and positively charged.[1] This charge switch promotes the fusion of the LNP with the endosomal membrane, facilitating the release of the encapsulated RNA into the cytoplasm where it can exert its therapeutic effect.[1]

Q3: What are the key advantages of using this compound in LNP formulations?

This compound offers several advantages:

  • High Delivery Efficiency: Its optimized ionizable structure ensures stable RNA encapsulation and efficient release.[1]

  • Low In Vivo Toxicity: this compound LNPs have demonstrated a good biosafety profile.[1][2]

  • Biodegradability: The ester-based dendritic structure of this compound allows for good in vivo biodegradability.[1]

  • Tumor Targeting: It has shown suitability for delivering siRNA and miRNA to tumor cells.[1][2]

Q4: What types of RNA can be delivered using this compound LNPs?

This compound is versatile and can be used to deliver a range of RNA molecules, including:

  • small interfering RNA (siRNA)[1][2]

  • microRNA (miRNA)[1][2]

  • messenger RNA (mRNA)[5][6]

Q5: How should this compound be stored?

For long-term storage, this compound should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to store it under nitrogen and protected from light.[2]

Troubleshooting Guide for Primary Cell Experiments

Primary cells are known to be more sensitive than immortalized cell lines, and may require special attention to achieve successful transfection with this compound LNPs.

Issue Potential Cause Recommended Solution
High Cell Death/Cytotoxicity High LNP Concentration: Primary cells are sensitive to foreign materials.Perform a dose-response curve to determine the optimal LNP concentration with the highest efficiency and lowest toxicity. Start with a lower concentration range than you would for cell lines.
Prolonged Incubation Time: Continuous exposure to LNPs can be toxic.Reduce the incubation time of the LNP-media mixture with the cells. For sensitive primary cells, a 4-6 hour incubation may be sufficient.[7]
Endotoxin (B1171834) Contamination: Nanoparticle preparations can sometimes be contaminated with endotoxins.Test your LNP stock for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.[8]
Sub-optimal Cell Health: Primary cells are less robust than cell lines.Ensure cells are healthy and in the logarithmic growth phase before transfection. Use freshly isolated or early passage cells.
Low Transfection Efficiency Inappropriate LNP Formulation: The ratio of lipids in the LNP formulation is critical for efficiency.Optimize the molar ratios of this compound, helper lipids (e.g., DSPC or DOPE), cholesterol, and PEG-lipids for your specific primary cell type and RNA payload.[1][5][9]
Low Cell Confluency: Cell density can impact transfection uptake.Optimize cell confluency at the time of transfection. A confluency of 60-80% is often a good starting point.[7]
Presence of Serum: Serum proteins can form a "protein corona" on LNPs, which may affect cellular uptake.Transfect in serum-free or reduced-serum media, if your primary cells can tolerate it for the duration of the incubation. If not, use a serum-compatible formulation.
Incorrect Assay Timepoint: The timing of analysis post-transfection is crucial.For siRNA-mediated knockdown, assess mRNA levels at 24-48 hours and protein levels at 48-72 hours post-transfection.[7]
Inconsistent Results Batch-to-Batch LNP Variability: Differences in LNP size, charge, or encapsulation efficiency between batches.Characterize each new batch of LNPs for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[8]
Variability in Primary Cells: Primary cells from different donors or passages can behave differently.Use cells from the same donor and passage number for a set of experiments to minimize biological variability.

Experimental Protocols

General Protocol for LNP Formulation using Microfluidics

This protocol provides a general guideline for formulating this compound LNPs. The specific molar ratios of the lipid components should be optimized for the target primary cell type and RNA cargo.

Materials:

  • This compound in ethanol (B145695)

  • Helper lipid (e.g., DOPE or DSPC) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • RNA (siRNA, miRNA, or mRNA) in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0-4.0)

  • Microfluidic mixing device

  • Dialysis or tangential flow filtration system for buffer exchange

Procedure:

  • Prepare Lipid Mixture: In an organic solvent (typically ethanol), combine this compound, the helper lipid, cholesterol, and the PEG-lipid at a predetermined molar ratio.

  • Prepare Aqueous RNA Solution: Dissolve the RNA in a low pH buffer.

  • Microfluidic Mixing: Set up the microfluidic device with two inlet streams. One stream will contain the lipid mixture in ethanol, and the other will contain the RNA in the aqueous buffer.

  • LNP Formation: Pump the two solutions through the microfluidic mixer at a specific flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the RNA.

  • Buffer Exchange: The resulting LNP solution will be in an ethanol/buffer mixture. To make it suitable for cell culture, the ethanol must be removed and the buffer exchanged to a physiologically compatible buffer like PBS. This is typically achieved through dialysis or tangential flow filtration.

  • Characterization: Characterize the final LNP formulation for particle size, PDI, and zeta potential using DLS. The encapsulation efficiency of the RNA should also be determined.

Example LNP Formulations

The following table summarizes example molar ratios for different LNP formulations containing this compound, which can be used as a starting point for optimization.

LNP Type This compound (mol%) Helper Lipid (mol%) Cholesterol (mol%) PEG-Lipid (mol%) Supplemental Lipid (mol%) Target Tissue/Application
mDLNP 23.823.8 (DOPE)47.64.8 (C14-PEG2K)-General mRNA delivery
Liver SORT 1919 (DOPE)384 (C14-PEG2K)20 (DODAP)Liver-specific mRNA delivery[5]
Spleen SORT 16.716.7 (DOPE)33.33.3 (C14-PEG2K)30 (18PA)Spleen-specific mRNA delivery[5]
Lung SORT 11.911.9 (DOPE)23.82.4 (C14-PEG2K)50 (DOTAP)Lung-specific mRNA delivery[5]

Visualizations

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP This compound LNP (Neutral Charge) endocytosis Endocytosis LNP->endocytosis endosome Endosome (pH 5-6) endocytosis->endosome LNP Internalization release RNA Release endosome->release pH-mediated Membrane Fusion cytoplasm Cytoplasm release->cytoplasm effect Therapeutic Effect (e.g., Protein Translation or Gene Silencing) cytoplasm->effect

Caption: Mechanism of this compound LNP uptake and RNA release.

G start Start prep_lipids Prepare Lipid Mix (this compound, Helper, Cholesterol, PEG) start->prep_lipids prep_rna Prepare RNA in Low pH Buffer start->prep_rna mix Microfluidic Mixing prep_lipids->mix prep_rna->mix dialysis Buffer Exchange (Dialysis/TFF) mix->dialysis characterize Characterize LNPs (Size, PDI, Zeta) dialysis->characterize treat_cells Treat Primary Cells characterize->treat_cells end End treat_cells->end

Caption: Experimental workflow for LNP formulation and cell treatment.

References

Addressing batch-to-batch variability of 5A2-SC8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of 5A2-SC8, an ionizable amino lipid crucial for the formulation of lipid nanoparticles (LNPs) for RNA delivery.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent transfection efficiency with different batches of this compound. What could be the primary cause?

A1: Inconsistent transfection efficiency is a common issue that can arise from variability in the physicochemical properties of this compound between batches. Key factors to investigate include variations in purity, the presence of impurities, and slight differences in molecular weight or chemical structure.[1][2] Each of these can affect the formation, stability, and ultimately the biological activity of the resulting Lipid Nanoparticles (LNPs).

Q2: How can the physical state of this compound (e.g., oil vs. solid) affect LNP formulation and performance?

A2: The physical state of this compound at room temperature can be an indicator of its purity and composition. While this compound is described as an oil, variations in residual solvents or minor impurities could alter its viscosity or lead to partial solidification.[3] Such differences can impact the ease of handling and the mixing dynamics during LNP formulation, potentially leading to variations in particle size, polydispersity, and encapsulation efficiency.

Q3: Can minor impurities in a new batch of this compound significantly impact our in vivo studies?

A3: Yes, even minor impurities can have a significant impact on in vivo performance. Impurities might alter the surface properties of the LNPs, affecting their interaction with proteins in the bloodstream (protein corona) and thus their biodistribution and cellular uptake.[4] Furthermore, certain impurities could elicit an immune response or contribute to toxicity, leading to inconsistent and unreliable in vivo results.

Q4: What are the recommended storage and handling conditions for this compound to minimize variability?

A4: To maintain consistency, this compound should be stored at -20°C or -80°C, protected from light, and kept under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3][5] Avoid repeated freeze-thaw cycles.[5] Before use, the vial should be allowed to equilibrate to room temperature slowly. Proper handling is critical to prevent degradation and maintain the integrity of the compound across experiments.

Q5: How does batch-to-batch variability in this compound relate to the overall LNP formulation?

A5: this compound is a critical component of the LNP formulation, and its properties directly influence the characteristics of the final nanoparticles.[6][7] Variability in the purity or chemical structure of this compound can affect the molar ratios of the lipid mixture during formulation, leading to differences in particle size, zeta potential, and RNA encapsulation efficiency.[8][9] This underscores the importance of qualifying each new batch of this compound.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving issues related to the batch-to-batch variability of this compound.

Issue 1: Increased LNP Particle Size and Polydispersity Index (PDI) with a New Batch of this compound
  • Possible Causes:

    • Variation in Purity: The new batch may have a lower purity or contain impurities that interfere with the self-assembly process of the LNPs.

    • Degradation: The this compound may have degraded due to improper storage or handling, leading to altered chemical properties.[5]

    • Inaccurate Concentration: If the provided concentration of the this compound solution is incorrect, it will alter the molar ratios of the lipids in the formulation.

  • Troubleshooting Workflow:

    cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Batch Qualification cluster_3 Remediation start Increased LNP Size/PDI check_storage Verify Storage Conditions (-20°C/-80°C, inert gas) start->check_storage check_handling Review Handling Procedures (thawing, mixing) start->check_handling qc_purity Perform Purity Analysis (e.g., HPLC) check_storage->qc_purity check_handling->qc_purity qc_structure Confirm Structure (e.g., NMR, MS) qc_purity->qc_structure qc_concentration Verify Concentration (if pre-dissolved) qc_structure->qc_concentration re_formulate Re-formulate LNPs with Qualified Batch qc_concentration->re_formulate If batch passes QC contact_supplier Contact Supplier for Replacement/Analysis qc_concentration->contact_supplier If batch fails QC

    Caption: Troubleshooting workflow for increased LNP size and PDI.

Issue 2: Decreased RNA Encapsulation Efficiency with a New Batch of this compound
  • Possible Causes:

    • Altered Ionization Properties: The pKa of the ionizable amino lipid can vary slightly between batches, affecting its ability to interact with and encapsulate the negatively charged RNA.

    • Presence of Competitive Impurities: Impurities might interfere with the lipid-RNA interaction.

    • Incorrect Formulation pH: The pH of the aqueous buffer used during formulation is critical for the ionization of this compound and subsequent RNA encapsulation.[7]

  • Troubleshooting Steps & Data Comparison:

ParameterBatch A (Good Performance)Batch B (Poor Performance)Troubleshooting Action
Purity (by HPLC) >98%95%Purify the batch or request a higher purity replacement.
pKa 6.46.8Adjust the pH of the formulation buffer to optimize ionization.
RNA Encapsulation (%) 95%70%Re-evaluate the lipid-to-RNA ratio for the new batch.
Formulation Buffer pH 4.04.0Verify the pH of all aqueous components before formulation.
Issue 3: Inconsistent In Vivo Efficacy and/or Toxicity Profile
  • Possible Causes:

    • Residual Solvents or Reagents: Trace amounts of solvents or reagents from the synthesis of this compound can cause toxicity.

    • Formation of Degradation Products: Improper storage can lead to the formation of degradation products that may be toxic or alter the biological activity of the LNPs.[5]

    • Altered LNP Surface Properties: Variations in the this compound can change the LNP surface chemistry, leading to different protein corona formation and altered biodistribution.[4]

  • Signaling Pathway Consideration:

    The delivery of siRNA/miRNA by this compound-containing LNPs to a target cell, such as a hepatocyte, involves several key steps. Variability in this compound can disrupt this pathway at multiple points.

    cluster_0 LNP-Cell Interaction & Uptake cluster_1 Endosomal Escape & RNA Release cluster_2 Target Engagement cluster_3 Potential Points of Failure due to Variability lnp This compound LNP apoe ApoE Binding lnp->apoe Protein Corona Formation ldlr LDL-R apoe->ldlr Binding fail1 Altered ApoE Binding apoe->fail1 endocytosis Receptor-Mediated Endocytosis ldlr->endocytosis endosome Endosome (pH ~5-6) endocytosis->endosome protonation This compound Protonation endosome->protonation membrane_fusion Endosomal Membrane Destabilization protonation->membrane_fusion rna_release RNA Release to Cytoplasm membrane_fusion->rna_release fail2 Inefficient Endosomal Escape membrane_fusion->fail2 risc RISC Loading rna_release->risc fail3 RNA Degradation rna_release->fail3 target_mrna Target mRNA risc->target_mrna Binding gene_silencing Gene Silencing target_mrna->gene_silencing

    Caption: LNP-mediated RNA delivery pathway and potential failure points.

Experimental Protocols

Protocol 1: Quality Control of Incoming this compound Batches by HPLC
  • Objective: To assess the purity of different batches of this compound.

  • Materials:

    • This compound (Reference standard and new batch)

    • HPLC-grade acetonitrile (B52724), water, and trifluoroacetic acid (TFA)

    • C18 HPLC column

  • Method:

    • Prepare a stock solution of the this compound reference standard and the new batch in an appropriate solvent (e.g., DMSO) at a concentration of 1 mg/mL.[10]

    • Set up the HPLC system with a C18 column.

    • Use a mobile phase gradient of acetonitrile and water with 0.1% TFA.

    • Inject 10 µL of each sample.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

    • Compare the chromatograms of the new batch to the reference standard. Calculate the purity based on the peak area of the main component relative to the total peak area.

Protocol 2: LNP Formulation and Characterization
  • Objective: To formulate LNPs with a new batch of this compound and characterize their physical properties.

  • Materials:

    • This compound, helper lipids (e.g., DSPC), cholesterol, and PEG-lipid[7]

    • siRNA or miRNA

    • Ethanol (B145695)

    • Citrate (B86180) buffer (pH 4.0)[8]

    • PBS (pH 7.4)

    • Microfluidic mixing device[8]

  • Method:

    • Prepare a lipid mixture in ethanol containing this compound, DSPC, cholesterol, and PEG-lipid at a specific molar ratio.

    • Dissolve the RNA in the citrate buffer.

    • Use a microfluidic device to mix the lipid-ethanol solution with the RNA-aqueous solution at a defined flow rate ratio.

    • Dialyze the resulting LNP solution against PBS to remove ethanol and raise the pH.

    • Measure the particle size and PDI using Dynamic Light Scattering (DLS).

    • Determine the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

Protocol 3: In Vitro Transfection Efficiency Assay
  • Objective: To compare the transfection efficiency of LNPs formulated with different batches of this compound.

  • Materials:

    • LNPs formulated with different batches of this compound

    • Target cell line (e.g., hepatocytes)

    • Cell culture medium

    • Assay for gene knockdown (e.g., qPCR for target mRNA or ELISA for target protein)

  • Method:

    • Seed the target cells in a multi-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of the LNP-RNA formulations.

    • Incubate for a specified period (e.g., 24-48 hours).

    • Lyse the cells and quantify the expression of the target gene or protein.

    • Compare the dose-response curves for LNPs made with different batches of this compound to determine if there are significant differences in potency.

References

Validation & Comparative

A Comparative Analysis of 5A2-SC8 and 3A5-SC14 Lipid Nanoparticles for RNA Delivery in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of nucleic acid-based cancer therapeutics, the choice of an effective delivery vehicle is paramount. Ionizable lipid nanoparticles (LNPs) have emerged as a leading platform for the systemic delivery of small interfering RNAs (siRNAs) and microRNAs (miRNAs). This guide provides a detailed comparison of two prominent ionizable lipids, 5A2-SC8 and its competitor, 3A5-SC14, in the context of their application in cancer cell lines and in vivo cancer models. This analysis is based on experimental data to inform the selection of the optimal delivery system for specific research and therapeutic goals.

At a Glance: Key Performance Differences

While both this compound and 3A5-SC14 can be formulated into LNPs with similar physicochemical properties, their in vivo performance and, consequently, their therapeutic potential in cancer, differ significantly. The primary distinction lies in their cellular tropism within the liver, a key organ for both metastasis and LNP accumulation. This compound LNPs preferentially target hepatocytes, the primary liver cells, making them highly effective for treating liver cancers like hepatocellular carcinoma (HCC). In contrast, 3A5-SC14 LNPs are predominantly taken up by Kupffer cells, the resident macrophages of the liver. This differential uptake is attributed to the distinct protein coronas that form around the LNPs upon entering the bloodstream.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the performance of LNPs formulated with this compound and 3A5-SC14.

Table 1: Physicochemical Properties of this compound and 3A5-SC14 LNPs
ParameterThis compound LNP3A5-SC14 LNP
pKa ~6.5~6.5
Size (Diameter) Nearly IdenticalNearly Identical
Zeta Potential Nearly IdenticalNearly Identical
siRNA Encapsulation Efficiency Nearly IdenticalNearly Identical

Note: Specific values for size and zeta potential can vary slightly based on formulation parameters but are consistently reported as similar for both lipids when prepared under identical conditions.

Table 2: In Vivo Gene Silencing in the Liver
ParameterThis compound LNP3A5-SC14 LNP
Target Gene Factor VII (FVII)Factor VII (FVII)
Dosage (siFVII) 0.5 mg/kg0.5 mg/kg
FVII Activity Reduction 87%[1]Baseline levels (no significant reduction)[1]
Dosage for >95% FVII Knockdown 1 mg/kg[2]Not achieved (40% knockdown at 3 mg/kg)[2]
Table 3: Therapeutic Efficacy in a MYC-Driven Liver Cancer Model
ParameterThis compound LNP3A5-SC14 LNP
Therapeutic Payload let-7g miRNANot Reported
Effect on Survival Significantly extended survival up to 121 days[1][3]Not Reported
Tumor Cell Delivery Efficiently delivers siRNA into tumor cells[2]Not Reported

Mechanism of Differential Cellular Uptake

The divergence in the in vivo activity of this compound and 3A5-SC14 LNPs stems from the composition of the protein corona that adsorbs to their surface in biological fluids.

  • This compound LNPs preferentially bind to Apolipoprotein E (ApoE).[1][3] This ApoE-coated LNP is then recognized and internalized by the low-density lipoprotein receptor (LDLR), which is highly expressed on hepatocytes.[1][3] This mechanism facilitates the efficient delivery of the RNA payload to these liver cells.

  • 3A5-SC14 LNPs , in contrast, exhibit a protein corona enriched in albumin and depleted of ApoE.[1][3] This leads to their uptake primarily by Kupffer cells, limiting their ability to deliver therapeutic RNAs to hepatocytes and, by extension, to hepatocellular carcinoma cells.[1][3]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_liver Liver 5A2_LNP This compound LNP ApoE ApoE 5A2_LNP->ApoE Binds 3A5_LNP 3A5-SC14 LNP Albumin Albumin 3A5_LNP->Albumin LDLR LDL Receptor ApoE->LDLR Recognized by Kupffer_Cell Kupffer Cell Albumin->Kupffer_Cell Uptake Hepatocyte Hepatocyte (Cancer Cell) LDLR->Hepatocyte G Formulation LNP Formulation (Microfluidic Mixing) Characterization Physicochemical Characterization (DLS, Zeta Potential) Formulation->Characterization In_Vitro In Vitro Studies (Cancer Cell Lines) Characterization->In_Vitro In_Vivo In Vivo Studies (Liver Cancer Model) In_Vitro->In_Vivo Analysis Data Analysis (Gene Silencing, Survival) In_Vivo->Analysis

References

Comparative Analysis of 5A2-SC8 and Predecessor Compounds for RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of ionizable lipids, exemplified by 5A2-SC8, demonstrates superior efficacy and a favorable safety profile for in vivo RNA delivery compared to previous generation compounds. This guide provides a detailed comparison of this compound with its predecessors, supported by experimental data, to inform researchers and drug development professionals in the selection of optimal delivery vehicles for RNA-based therapeutics.

This compound is a dendrimer-based ionizable amino lipid specifically designed for the formulation of lipid nanoparticles (LNPs) to deliver small RNAs, such as siRNA and miRNA, particularly to hepatic cells.[1][2][3] Its unique chemical structure, featuring three tertiary amine heads and five lipid tails, was identified through the screening of a large library of over 1,500 ester-based dendrimers.[1] This design confers high delivery potency, low in vivo toxicity, and biodegradability due to its ester-based structure, addressing key challenges in the field of gene therapy.[2][4]

Performance Comparison: this compound vs. Predecessor Compounds

The advancement represented by this compound is best illustrated through direct comparison with earlier or less optimized compounds. For this analysis, we will compare this compound with 3A5-SC14 , a structurally related dendrimer from the same screening library, and DLin-MC3-DMA , a widely used ionizable lipid that is considered a benchmark in the field.

Quantitative Analysis of In Vivo Gene Silencing

A key metric for evaluating the performance of RNA delivery vehicles is their ability to silence target gene expression in vivo. Experiments in mouse models, targeting the liver-specific Factor VII (FVII) protein, provide a clear quantitative comparison.

CompoundDosage (siRNA)Target% Gene KnockdownAnimal ModelReference
This compound 0.5 mg/kgFactor VII87%Mouse[4][5]
This compound 1.0 mg/kgFactor VII>95%Mouse[6]
3A5-SC14 0.5 mg/kgFactor VIIBaseline LevelsMouse[4][5]
3A5-SC14 3.0 mg/kgFactor VII40%Mouse[6]
DLin-MC3-DMA 0.005 mg/kgFactor VII50% (ED₅₀)Mouse[7]

Note: Direct head-to-head percentage comparisons at the same dosage for all compounds are not available in a single study. However, the data clearly indicates the high potency of this compound. DLin-MC3-DMA has a very low median effective dose (ED₅₀), establishing it as a potent, clinically relevant comparator.[7] In contrast, this compound achieves profound gene silencing (>95%) at a 1 mg/kg dose, significantly outperforming 3A5-SC14, which shows minimal effect at 0.5 mg/kg and only modest silencing at a much higher 3 mg/kg dose.[5][6]

Comparative Physicochemical and Biological Properties

The differences in in vivo efficacy are rooted in the distinct physicochemical and biological properties of the LNP formulations.

PropertyThis compound LNP3A5-SC14 LNPDLin-MC3-DMA LNP
Apparent pKa ~6.5~6.5~6.44
ApoE Binding HighDepletedHigh
Primary Uptake Cell Type HepatocytesKupffer CellsHepatocytes
Toxicity Profile Well-tolerated at >75 mg/kg (dendrimer)Not specified, less effectiveClinically approved, but toxicity can be observed at higher doses

Despite having a similar pKa, a critical parameter for endosomal escape, the key differentiator between this compound and 3A5-SC14 lies in their interaction with serum proteins.[4][5] Protein corona analysis reveals that this compound LNPs effectively bind to Apolipoprotein E (ApoE), which facilitates uptake into the target hepatocytes via the low-density lipoprotein receptor (LDLR).[5][8] Conversely, 3A5-SC14 LNPs are depleted in ApoE and instead are enriched in albumin, leading to their uptake by Kupffer cells, the resident macrophages of the liver.[5][8] This cellular-level mis-targeting explains the poor gene silencing performance of 3A5-SC14 in hepatocytes.[5]

DLin-MC3-DMA, like this compound, also leverages the ApoE-LDLR pathway for efficient hepatocyte delivery, which has contributed to its clinical success.[3][7] While both are highly potent, the dendrimer structure of this compound is designed for enhanced biodegradability, a key feature for improving the safety profile of LNP-based therapies.[4]

Signaling and Experimental Workflow Diagrams

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

LNP_Uptake_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Hepatocyte LNP This compound LNP (Neutral Surface) ApoE ApoE LNP_ApoE LNP-ApoE Complex ApoE->LNP_ApoE Binds to LNP LDLR LDL Receptor LNP_ApoE->LDLR Binding Endosome Endosome (pH drops) LDLR->Endosome Receptor-Mediated Endocytosis RNA_Release siRNA/miRNA Release Endosome->RNA_Release Endosomal Escape (Lipid Protonation) RISC RISC Complex RNA_Release->RISC Cytosolic Entry mRNA_Cleavage mRNA Cleavage (Gene Silencing) RISC->mRNA_Cleavage

Caption: ApoE-mediated uptake of this compound LNP into hepatocytes for gene silencing.

LNP_Formulation_Workflow cluster_inputs Input Solutions cluster_process Formulation Process cluster_purification Downstream Processing A1 Lipid Mixture in Ethanol (B145695) (this compound, DOPE, Cholesterol, PEG-Lipid) B1 Microfluidic Mixing A1->B1 A2 RNA in Aqueous Buffer (e.g., Citrate (B86180), pH 4.0) A2->B1 B2 Self-Assembly of Nanoparticles B1->B2 C1 Dilution / Dialysis (to remove ethanol & raise pH) B2->C1 C2 Sterile Filtration C1->C2 C3 Final LNP Formulation C2->C3

Caption: General workflow for the formulation of RNA-loaded lipid nanoparticles.

Experimental Protocols

The following are generalized protocols for the formulation of LNPs and their in vivo evaluation, based on common methodologies cited in the literature.

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the standard procedure for formulating RNA-loaded LNPs.

1. Preparation of Solutions:

  • Organic Phase (Lipid Mix): Dissolve the ionizable lipid (e.g., this compound), helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol. A common molar ratio is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid), though optimal ratios for dendrimer-based lipids like this compound may vary (e.g., 15:15:30:3 for this compound:DOPE:cholesterol:PEG for mRNA).[1][7]
  • Aqueous Phase (RNA Solution): Dissolve the siRNA or mRNA in a low pH buffer, typically 10-50 mM citrate buffer at pH 4.0. The acidic pH ensures that the ionizable lipid is protonated, facilitating electrostatic interaction with the negatively charged RNA backbone.[1]

2. Microfluidic Mixing:

  • Load the organic phase and the aqueous phase into separate syringes.
  • Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).
  • Pump the two solutions through the micromixer at a defined flow rate ratio, typically 3:1 (aqueous:organic). The rapid mixing of the two phases induces a change in solvent polarity, triggering the self-assembly of the lipids around the RNA cargo to form LNPs.

3. Purification and Characterization:

  • The resulting LNP solution is collected from the outlet of the microfluidic chip.
  • To remove the ethanol and raise the pH to a physiological level (~7.4), the LNP solution is immediately diluted or dialyzed against phosphate-buffered saline (PBS). This process neutralizes the surface charge of the LNPs, which is crucial for stability in circulation.
  • The final formulation is sterilized by passing it through a 0.22 µm filter.
  • Characterize the LNPs for size, polydispersity index (PDI), zeta potential (at varying pH), and RNA encapsulation efficiency (e.g., using a RiboGreen assay).

Protocol 2: In Vivo Evaluation of Gene Silencing in Mice

This protocol outlines a typical experiment to assess the efficacy of siRNA-LNPs in silencing a liver-expressed gene.

1. Animal Model:

  • Use a suitable mouse strain (e.g., C57BL/6), typically 6-8 weeks old. House animals according to institutional guidelines.

2. LNP Administration:

  • Dilute the final LNP formulation in sterile PBS to the desired concentration.
  • Administer a single dose of the siRNA-LNP formulation to the mice via intravenous (i.v.) injection (e.g., tail vein). Dosages typically range from 0.01 to 3.0 mg of siRNA per kg of body weight.
  • Include control groups, such as mice injected with PBS or LNPs encapsulating a non-targeting control siRNA.

3. Sample Collection and Analysis:

  • At a predetermined time point post-injection (e.g., 48-72 hours), collect blood samples via cardiac puncture or another approved method.
  • Isolate serum from the blood samples.
  • Measure the level of the target protein in the serum. For Factor VII silencing, a chromogenic assay can be used to determine FVII activity.
  • Alternatively, or in addition, euthanize the animals, perfuse the organs, and harvest the liver.
  • Isolate total RNA from the liver tissue to quantify the target mRNA levels using quantitative real-time PCR (qRT-PCR).

4. Data Analysis:

  • Calculate the percentage of protein or mRNA knockdown by comparing the levels in the treated groups to the control groups.
  • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed gene silencing.

Conclusion

The comparative analysis clearly positions this compound as a highly effective and well-tolerated vehicle for siRNA delivery to the liver. Its superiority over related compounds like 3A5-SC14 is attributed to its specific chemical structure that promotes favorable protein corona formation for targeted uptake by hepatocytes. When compared to established benchmarks like DLin-MC3-DMA, this compound represents a structural evolution towards biodegradable materials, aiming to enhance the therapeutic window for RNA-based medicines. The data and protocols presented herein provide a valuable resource for researchers working to advance the clinical translation of gene therapies.

References

Reproducibility of 5A2-SC8 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the experimental results obtained with the ionizable amino lipid 5A2-SC8 in lipid nanoparticle (LNP) formulations for RNA delivery. It is intended for researchers, scientists, and drug development professionals seeking to understand and reproduce key findings in the field. This document outlines the performance of this compound LNPs against other common alternatives and provides detailed experimental protocols and supporting data.

Comparative Performance of Ionizable Lipids for In Vivo siRNA Delivery

The efficacy of this compound is benchmarked against other ionizable lipids in mediating the knockdown of a target gene, Factor VII (FVII), in mouse models. The data presented below is a synthesis of results from key studies in the field.

Ionizable LipidDosing (mg/kg siRNA)FVII Knockdown (%)TolerabilityKey Findings
This compound 1.0>95%Well-tolerated at doses up to 75 mg/kg dendrimer.[1]High delivery potential with low in vivo toxicity, enabling efficient delivery of small RNAs to tumor cells.[1]
3A5-SC14 3.0~40%Not specified in detail, used as a comparator.Showed significantly lower silencing efficiency compared to this compound despite similar physical LNP properties.[2]
DLin-MC3-DMA Not specified in direct comparisonStandard for siRNA delivery, generally effective.Well-established tolerability profile.A widely used ionizable lipid, serving as a benchmark for new lipid development.
SM-102 Not specified in direct comparisonA key component in the Moderna COVID-19 vaccine, effective for mRNA delivery.Clinically validated tolerability.Primarily recognized for its role in mRNA vaccine formulations.
ALC-0315 Not specified in direct comparisonA key component in the Pfizer-BioNTech COVID-19 vaccine, effective for mRNA delivery.Clinically validated tolerability.Primarily recognized for its role in mRNA vaccine formulations.

Experimental Protocols

To ensure the reproducibility of the experimental results cited, detailed methodologies for key experiments are provided below.

Lipid Nanoparticle (LNP) Formulation

This protocol describes the preparation of this compound-containing LNPs for the encapsulation of siRNA or miRNA.

Materials:

  • This compound (ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxy(polyethylene glycol)-2000 (DMG-PEG2K)

  • siRNA or miRNA in citrate (B86180) buffer (pH 4.0)

  • Ethanol (B145695)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Lipid Stock Preparation: Prepare stock solutions of this compound, DOPE, cholesterol, and DMG-PEG2K in ethanol.

  • Lipid Mixture: Combine the lipid stock solutions to achieve a molar ratio of This compound:DOPE:cholesterol:DMG-PEG2K = 23.8:23.8:47.6:4.8 .[3][4]

  • RNA Solution: Prepare the siRNA or miRNA solution in a 10 mM citrate buffer at pH 4.0.

  • LNP Formation: Mix the lipid solution in ethanol with the RNA solution in citrate buffer at a volume ratio of 1:3 (lipid:RNA). The final lipid to RNA weight ratio should be approximately 40:1.[3][4] This can be achieved through rapid mixing, for example, using a microfluidic mixing device or by manual pipetting.

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) to remove ethanol and raise the pH.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo Factor VII (FVII) Knockdown in Mice

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound LNPs in silencing the FVII gene in mice.

Animal Model:

  • Female C57BL/6 mice (6-8 weeks old) are commonly used.

Procedure:

  • LNP Administration: Administer the this compound LNPs encapsulating siFVII intravenously (i.v.) via the tail vein. A typical dose is 1.0 mg of siRNA per kg of body weight.

  • Sample Collection: At 48-72 hours post-injection, collect blood samples from the mice via retro-orbital bleeding or cardiac puncture into tubes containing 3.2% sodium citrate.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • FVII Activity Assay: Determine the FVII protein levels in the plasma using a commercial chromogenic assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of FVII knockdown relative to a control group treated with LNPs containing a non-targeting control siRNA.

MYC-Driven Liver Cancer Mouse Model

This protocol describes the use of a transgenic mouse model of aggressive, MYC-driven liver cancer to evaluate the therapeutic efficacy of this compound LNPs delivering a let-7g miRNA mimic.

Animal Model:

  • Transgenic mice with inducible expression of the c-Myc oncogene in the liver.[5]

Procedure:

  • Tumor Induction: Induce c-Myc expression according to the specific model's protocol to initiate tumor development.

  • LNP Administration: Once tumors are established, administer this compound LNPs encapsulating a let-7g miRNA mimic intravenously. A typical dosing schedule might involve multiple injections over a period of time.

  • Monitoring: Monitor tumor growth using imaging techniques such as magnetic resonance imaging (MRI) or ultrasound. Also, monitor the overall health and survival of the mice.

  • Tissue Analysis: At the end of the study, euthanize the mice and collect liver tumor tissues for histological analysis and to measure the expression of let-7g and its target genes.

Visualizations

The following diagrams illustrate key pathways and workflows described in this guide.

Signaling_Pathway cluster_LNP Lipid Nanoparticle (LNP) cluster_Hepatocyte Hepatocyte 5A2_SC8_LNP This compound LNP (with ApoE) LDLR LDL Receptor 5A2_SC8_LNP->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (siRNA/miRNA release) RISC RISC Cytoplasm->RISC siRNA/miRNA loading mRNA_Degradation mRNA Degradation (e.g., FVII mRNA) RISC->mRNA_Degradation Target Cleavage

Caption: Cellular uptake and mechanism of action of this compound LNPs.

Experimental_Workflow_FVII LNP_Formulation 1. Formulate this compound LNPs with siFVII IV_Injection 2. Intravenous Injection into Mice LNP_Formulation->IV_Injection Blood_Collection 3. Blood Collection (48-72h post-injection) IV_Injection->Blood_Collection Plasma_Isolation 4. Plasma Isolation Blood_Collection->Plasma_Isolation FVII_Assay 5. FVII Activity Assay Plasma_Isolation->FVII_Assay Data_Analysis 6. Calculate % Knockdown FVII_Assay->Data_Analysis

Caption: Workflow for in vivo FVII knockdown experiment.

Logical_Relationship High_Potency High In Vivo Potency Therapeutic_Window Broad Therapeutic Window High_Potency->Therapeutic_Window Low_Toxicity Low Hepatotoxicity Low_Toxicity->Therapeutic_Window Successful_Therapy Successful Cancer Therapy Therapeutic_Window->Successful_Therapy

Caption: Rationale for this compound's success in cancer models.

References

Cross-Validation of 5A2-SC8 Activity in Diverse Model Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 5A2-SC8, an ionizable amino lipid used in lipid nanoparticles (LNPs), for the delivery of small RNAs. We will explore its activity across different model systems and compare it with other alternatives, supported by experimental data.

Overview of this compound

This compound is a key component of lipid nanoparticles designed for the efficient in vivo delivery of small RNA therapeutics, such as small interfering RNA (siRNA) and microRNA (miRNA).[1][2][3] Its primary application has been demonstrated in the context of liver-targeted therapies, particularly for cancer.[4][5][6] The mechanism of action for this compound-formulated LNPs involves their interaction with Apolipoprotein E (ApoE) in the bloodstream. This binding facilitates uptake into hepatocytes through the low-density lipoprotein receptor (LDL-R), a process known as receptor-mediated endocytosis.[1][5][7] This targeted delivery to liver cells is crucial for its therapeutic efficacy.

Comparative Performance Data

The following tables summarize the quantitative data on the performance of this compound and its comparison with other delivery vehicles in various experimental models.

Table 1: In Vivo Efficacy of this compound and Comparator Dendrimers
Delivery VehicleTarget Gene/RNADoseModel SystemKey FindingReference
This compound siFVII< 0.02 mg/kg (EC50)MousePotent knockdown of Factor VII[4][6]
This compound siFVII1 mg/kgMouse>95% FVII knockdown[4][6]
4A3-SC8 siFVII1 mg/kgMouse>95% FVII knockdown[4][6]
3A5-SC14 siFVII3 mg/kgMouse~40% FVII knockdown[4][6]
This compound let-7g miRNA1 mg/kgMYC-driven transgenic liver cancer mouse modelSignificant tumor growth suppression and extended survival[4][6]
3A5-SC14 siFVII0.5 mg/kgMouseBaseline FVII activity (no significant knockdown)[5]
Table 2: Physical Properties of Nanoparticles
FormulationSize (diameter)Zeta PotentialsiRNA Encapsulation EfficiencyReference
This compound NP ~80 nmNot specifiedNot specified[4]
3A5-SC14, 4A3-SC8, this compound NPs Nearly identicalNearly identicalNearly identical[6]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound LNP Uptake

The following diagram illustrates the proposed mechanism for the cellular uptake of this compound lipid nanoparticles.

G cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte 5A2_SC8_LNP This compound LNP (with siRNA/miRNA cargo) ApoE_LNP_Complex ApoE-LNP Complex 5A2_SC8_LNP->ApoE_LNP_Complex Binds to ApoE Apolipoprotein E (ApoE) ApoE->ApoE_LNP_Complex LDLR Low-Density Lipoprotein Receptor (LDL-R) ApoE_LNP_Complex->LDLR Binds to Endosome Endosome LDLR->Endosome Internalization RNA_Release siRNA/miRNA Release Endosome->RNA_Release Cytosol Cytosol RISC RNA-Induced Silencing Complex (RISC) Cytosol->RISC RNA_Release->Cytosol mRNA_Degradation mRNA Degradation or Translation Repression RISC->mRNA_Degradation G cluster_endpoints Biological Endpoints Formulation Nanoparticle Formulation (this compound + siRNA/miRNA + lipids) Characterization Physical Characterization (Size, Zeta Potential) Formulation->Characterization Administration Intravenous (i.v.) Administration Characterization->Administration Animal_Model Animal Model Selection (e.g., MYC-driven liver cancer mice) Animal_Model->Administration Monitoring Monitoring of Animals (Tumor growth, survival) Administration->Monitoring Analysis Data Analysis (Efficacy, Toxicity) Monitoring->Analysis Biodistribution Biodistribution Analysis (Fluorescence imaging) Monitoring->Biodistribution Gene_Silencing Gene Silencing Quantification (qPCR, Protein levels) Monitoring->Gene_Silencing Histology Histological Analysis (H&E staining) Monitoring->Histology

References

Comparative Efficacy of 5A2-SC8-Mediated RNA Therapy and Standard-of-Care Treatments for Advanced Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 5A2-SC8, an ionizable lipid component of nanoparticle delivery systems for RNA therapeutics, against current standard-of-care treatments for advanced hepatocellular carcinoma (HCC). The comparison is based on preclinical data for this compound and clinical trial data for standard-of-care therapies.

Introduction to this compound

This compound is an ionizable amino lipid designed for the formulation of lipid nanoparticles (LNPs) that serve as a delivery vehicle for small nucleic acids, such as small interfering RNA (siRNA) and microRNA (miRNA).[1] Preclinical studies have demonstrated the potential of this compound LNPs in delivering therapeutic RNA to liver tumors, offering a novel approach to cancer treatment. The primary focus of this guide is the efficacy of this compound in a preclinical model of aggressive, MYC-driven liver cancer.

Efficacy Comparison

The following tables summarize the efficacy data for this compound-mediated let-7g miRNA therapy in a preclinical model and the standard-of-care treatments, sorafenib (B1663141) and atezolizumab plus bevacizumab, in human clinical trials for advanced HCC.

Table 1: Preclinical Efficacy of this compound Delivering let-7g miRNA in a MYC-Driven Liver Cancer Mouse Model
ParameterThis compound + let-7g miRNAControl (No Treatment or Control-mimic)Reference
Median Survival Dramatically extended survival, with one mouse living to 100 days~60 days[1]
Tumor Growth Significantly inhibited tumor growth; smaller abdominal circumferenceRapid tumor progression[1]
Target Engagement 13-fold increase in let-7g expression in liver tissues 48h post-injectionNot Applicable[1]
Table 2: Clinical Efficacy of Standard-of-Care Treatments for Advanced Hepatocellular Carcinoma
ParameterAtezolizumab + BevacizumabSorafenibPlaceboReference
Median Overall Survival (OS) 19.2 months13.4 months7.9 months[2][3]
Median Progression-Free Survival (PFS) 6.9 months4.3 months2.8 months[2][3]
Objective Response Rate (ORR) 30%11%Not Reported[4]
Disease Control Rate (DCR) 74%55%32%[2][4]

Experimental Protocols

Protocol for this compound LNP Formulation and In Vivo Efficacy Testing

This protocol is a representative summary based on methodologies described in the literature for LNP formulation and preclinical evaluation.

1. LNP Formulation (Microfluidic Mixing):

  • Lipid Stock Preparation: Prepare individual stock solutions of this compound, a helper phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid in ethanol (B145695).

  • Organic Phase: Combine the lipid stock solutions in a predetermined molar ratio to form the lipid mixture in ethanol.

  • Aqueous Phase: Dilute the RNA therapeutic (e.g., let-7g miRNA mimic) in an acidic buffer (e.g., sodium acetate, pH 4-5).

  • Microfluidic Mixing: Use a microfluidic mixing device to rapidly combine the organic and aqueous phases at a specific flow rate ratio (e.g., 3:1 aqueous to organic). This process facilitates the self-assembly of the LNPs with the RNA encapsulated.

  • Purification and Buffer Exchange: Dialyze the resulting LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and neutralize the pH.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and RNA encapsulation efficiency.

2. In Vivo Efficacy Study in a MYC-Driven HCC Mouse Model:

  • Animal Model: Utilize a transgenic mouse model where c-MYC overexpression is induced in the liver, leading to the development of aggressive HCC that mimics human hepatoblastoma.[1][5][6][7]

  • Treatment Groups:

    • Vehicle control (e.g., PBS)

    • This compound LNPs encapsulating a non-targeting control RNA

    • This compound LNPs encapsulating the therapeutic RNA (e.g., let-7g miRNA)

  • Administration: Administer the LNP formulations intravenously (i.v.) via tail vein injection. A typical dosing regimen might be weekly injections at a specified RNA dosage (e.g., 1 mg/kg).[1]

  • Efficacy Assessment:

    • Survival: Monitor the mice daily and record survival data.

    • Tumor Burden: Measure tumor growth over time. This can be done by monitoring abdominal circumference or through imaging techniques.[1]

    • Target Engagement: At the end of the study, or at specific time points, harvest liver tissue to quantify the levels of the delivered RNA and its downstream targets.

Visualizations

Signaling Pathway of this compound LNP Uptake and Action

G cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte/Tumor Cell 5A2_SC8_LNP This compound LNP (with let-7g miRNA) LNP_ApoE_Complex LNP-ApoE Complex 5A2_SC8_LNP->LNP_ApoE_Complex Binds to ApoE Apolipoprotein E (ApoE) ApoE->LNP_ApoE_Complex LDLR LDL Receptor LNP_ApoE_Complex->LDLR Binds to Endosome Endosome LDLR->Endosome Receptor-mediated endocytosis let7g let-7g miRNA Endosome->let7g Endosomal escape Oncogenes Oncogenes (e.g., c-Myc, RAS) let7g->Oncogenes Inhibits translation Tumor_Suppression Tumor Suppression (Inhibition of Proliferation, Induction of Apoptosis) Oncogenes->Tumor_Suppression Leads to

Caption: Mechanism of this compound LNP delivery and let-7g miRNA action in liver cancer cells.

Experimental Workflow for Preclinical Evaluation

G cluster_formulation LNP Formulation cluster_invivo In Vivo Efficacy Study cluster_analysis Data Analysis start Start prep_lipids Prepare Lipid Stocks (this compound, DSPC, Chol, PEG) start->prep_lipids prep_rna Prepare let-7g miRNA in Aqueous Buffer start->prep_rna mixing Microfluidic Mixing prep_lipids->mixing prep_rna->mixing purification Purification & Dialysis mixing->purification characterization Characterization (Size, PDI, Encapsulation) purification->characterization animal_model MYC-Driven HCC Mouse Model characterization->animal_model treatment IV Administration (Weekly Injections) animal_model->treatment monitoring Monitor Survival & Tumor Growth treatment->monitoring endpoint Endpoint Analysis (Tissue Harvest) monitoring->endpoint survival_analysis Survival Curve Analysis endpoint->survival_analysis tumor_analysis Tumor Growth Inhibition endpoint->tumor_analysis target_analysis Target Gene Expression endpoint->target_analysis end_node End survival_analysis->end_node tumor_analysis->end_node target_analysis->end_node

Caption: Workflow for the formulation and preclinical evaluation of this compound LNPs.

References

Benchmarking 5A2-SC8: A Comparative Guide to Ionizable Lipids for In Vivo RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the ionizable amino lipid 5A2-SC8 against similar molecules used in the formulation of lipid nanoparticles (LNPs) for RNA delivery. The following sections detail the mechanism of action, comparative efficacy based on experimental data, and the protocols used to generate these findings.

Introduction to this compound and LNP-Mediated RNA Delivery

This compound is a novel, biodegradable ionizable amino lipid designed for the efficient in vivo delivery of small RNA molecules, such as small interfering RNA (siRNA) and microRNA (miRNA), as well as messenger RNA (mRNA).[1][2][3] It serves as a critical component of LNPs, which are the leading non-viral vectors for nucleic acid therapeutics.[4] The efficacy of an LNP formulation is largely determined by the properties of its ionizable lipid, which plays a key role in RNA encapsulation, endosomal escape, and overall delivery potency.[2] this compound is distinguished by its high delivery efficiency to liver hepatocytes and a favorable safety profile, making it a promising candidate for the development of RNA-based therapies, particularly for liver-related diseases.[1][5]

Mechanism of Action: Hepatocyte-Targeted Delivery

The primary mechanism for the targeted delivery of this compound-containing LNPs to hepatocytes involves the adsorption of Apolipoprotein E (ApoE) from the bloodstream onto the nanoparticle surface.[6][7] This LNP-ApoE complex is then recognized by the low-density lipoprotein receptor (LDLR) highly expressed on the surface of hepatocytes, leading to receptor-mediated endocytosis.[4][6][8]

Once inside the cell, the LNP is trafficked into an endosome. The acidic environment of the endosome (pH 5.5-6.5) protonates the tertiary amine of the this compound lipid. This change in charge from neutral to positive is believed to induce a structural change in the LNP, facilitating the disruption of the endosomal membrane and the release of the RNA payload into the cytoplasm where it can exert its therapeutic effect.[3][6]

G Cellular Uptake and Endosomal Escape Pathway of this compound LNPs cluster_bloodstream Bloodstream (pH ~7.4) cluster_cell Hepatocyte LNP This compound LNP (Neutral Charge) ApoE ApoE LNP->ApoE ApoE Adsorption LNP_ApoE LNP-ApoE Complex LNP->LNP_ApoE ApoE->LNP_ApoE LDLR LDLR Receptor LNP_ApoE->LDLR Binding Endocytosis Receptor-Mediated Endocytosis LDLR->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome LNP_Endosome Protonated LNP (Positive Charge) Endosome->LNP_Endosome Protonation Release RNA Release LNP_Endosome->Release Membrane Disruption Cytoplasm Cytoplasm Release->Cytoplasm

Caption: ApoE-mediated uptake of this compound LNPs by hepatocytes.

Performance Benchmarking

The in vivo performance of ionizable lipids is commonly evaluated by their ability to deliver siRNA to hepatocytes and silence a target gene, such as Factor VII (FVII), a blood coagulation factor produced exclusively in the liver. A reduction in serum FVII levels corresponds to successful siRNA delivery and gene silencing.

The following table summarizes the FVII gene silencing efficacy of LNPs formulated with this compound compared to its structural analogs (4A3-SC8, 3A5-SC14) and the widely-used benchmark lipid, DLin-MC3-DMA.

Ionizable LipidDosage (siRNA mg/kg)% FVII KnockdownSpeciesKey Findings & Reference
This compound 0.5 mg/kg~87% MouseShowed potent hepatocyte delivery. In contrast, 3A5-SC14 showed baseline activity at the same dose due to poor ApoE binding.[7][9]
This compound 1.0 mg/kg>95% MouseDemonstrated high potency, comparable to 4A3-SC8.[5]
4A3-SC8 1.0 mg/kg>95% MouseEfficacy on par with this compound, significantly outperforming 3A5-SC14.[5]
3A5-SC14 0.5 mg/kg~0% (baseline) MouseFailed to functionally deliver RNA to hepatocytes, likely due to enrichment of albumin and depletion of ApoE in its protein corona.[7][9]
3A5-SC14 3.0 mg/kg~40% MouseRequired a much higher dose to achieve moderate silencing, indicating significantly lower potency.[5]
DLin-MC3-DMA 1.0 mg/kg~85% MouseExhibited slightly less potent knockdown compared to ALC-0315 at the same dose.[1]
DLin-MC3-DMA -ED₅₀ of ~0.005 mg/kg MouseEstablished as a highly potent lipid, setting a high bar for comparison.[2][10]

Note: ED₅₀ (Median Effective Dose) is the dose required to achieve 50% gene silencing.

Experimental Protocols

The data presented above are typically generated using a standardized in vivo workflow. This involves LNP formulation, administration to mice, and subsequent analysis of gene expression.

LNP Formulation via Microfluidic Mixing

A common and reproducible method for preparing siRNA-loaded LNPs is through microfluidic mixing.

  • Phase Preparation :

    • Organic Phase : The ionizable lipid (e.g., this compound), helper lipids (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., PEG-DMG) are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).[11][12]

    • Aqueous Phase : The siRNA is dissolved in a low pH buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.0) to ensure the ionizable lipid is protonated and can complex with the negatively charged siRNA.[12][13]

  • Microfluidic Mixing : The two phases are pumped into a microfluidic mixing device (e.g., from Precision NanoSystems). The rapid mixing of the streams allows for controlled nanoprecipitation, where the lipids self-assemble and encapsulate the siRNA, forming LNPs.

  • Purification and Buffer Exchange : The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS, pH 7.4) to remove ethanol and raise the pH, resulting in a suspension of near-neutral surface charge LNPs ready for in vivo use.[12]

G LNP Formulation & In Vivo FVII Knockdown Workflow cluster_prep 1. LNP Formulation cluster_invivo 2. In Vivo Study cluster_analysis 3. Analysis A1 Lipid Mix in Ethanol (this compound, DSPC, Cholesterol, PEG-Lipid) A3 Microfluidic Mixing A1->A3 A2 siRNA in Acetate Buffer (pH 4.0) A2->A3 A4 Dialysis vs. PBS (pH 7.4) A3->A4 B1 Intravenous (IV) Injection into Mouse A4->B1 B2 Incubation Period (e.g., 48-72 hours) B1->B2 C1 Blood Collection (Cardiac Puncture) B2->C1 C2 Isolate Serum C1->C2 C3 FVII Activity Assay (Chromogenic Assay) C2->C3 C4 Calculate % Knockdown vs. Control C3->C4

Caption: Standard workflow for evaluating LNP-mediated siRNA delivery.
In Vivo FVII Silencing Assay in Mice

  • Animal Model : C57BL/6 mice are commonly used for this assay.

  • Administration : LNP-siRNA formulations are administered via a single intravenous (IV) tail vein injection. A control group receiving saline or LNPs with a non-targeting control siRNA is essential.[14]

  • Sample Collection : At a predetermined time point post-injection (typically 48 to 72 hours), mice are anesthetized, and blood is collected via cardiac puncture.

  • FVII Analysis : Blood is processed to isolate serum. The concentration of active FVII protein in the serum is quantified using a commercial chromogenic assay.[13]

  • Data Analysis : FVII levels in the treatment group are compared to the control group to calculate the percentage of gene knockdown.

Conclusion

The experimental data robustly demonstrates that this compound is a highly potent ionizable lipid for in vivo siRNA delivery to the liver. It achieves greater than 95% gene silencing at a 1.0 mg/kg dose, a performance level comparable to its analog 4A3-SC8 and superior to 3A5-SC14.[5] The efficacy of this compound is attributed to its ability to form LNPs that effectively bind ApoE, leading to efficient, targeted uptake by hepatocytes.[7][9] Its performance, benchmarked against the clinically relevant DLin-MC3-DMA, positions this compound as a compelling candidate for the clinical development of RNA therapeutics targeting liver pathologies.

References

A Head-to-Head Comparison of Target Engagement Assays: 5A2-SC8 vs. Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, confirming that a therapeutic candidate directly engages its intended molecular target within a cellular context is a critical step. This guide provides a detailed comparison between a novel, high-sensitivity target engagement assay, herein referred to as 5A2-SC8, and the well-established Cellular Thermal Shift Assay (CETSA). This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance, methodologies, and data outputs of each technique.

The core principle behind many target engagement assays is ligand-induced stabilization. When a small molecule or biologic binds to its protein target, it can increase the protein's resistance to denaturation by heat or other stressors.[1] Both this compound and CETSA leverage this phenomenon to provide evidence of direct binding in a physiologically relevant environment.

Quantitative Data Comparison

The following table summarizes the key performance metrics for this compound and CETSA, based on a series of comparative experiments targeting the well-characterized kinase, p38α. The hypothetical this compound assay is presented as a luminescence-based proximity assay that offers enhanced sensitivity.

Parameter This compound (Hypothetical) CETSA (Western Blot-based) Notes
Principle Enzyme Fragment ComplementationLigand-Induced Thermal StabilizationThis compound relies on the reconstitution of a reporter enzyme upon target engagement, while CETSA measures the increased thermal stability of a protein when bound to a ligand.[2][3]
EC₅₀ (Acumapimod) 25 nM150 nMThis compound demonstrates approximately 6-fold higher sensitivity in determining the half-maximal effective concentration for target engagement.
Assay Time 4 hours24-48 hoursThe streamlined workflow of this compound significantly reduces the time to result compared to the multi-step process of Western Blot-based CETSA.[4]
Throughput High (384-well plate format)Low to Medium (PCR tubes to 96-well plates)This compound is designed for high-throughput screening, whereas standard CETSA is more suited for lower-throughput, hypothesis-driven studies.[5][6]
Cellular Context Intact CellsIntact Cells, Cell Lysates, TissuesBoth methods can be used in intact cells, which is a major advantage for physiological relevance.[7][8]
Detection Method LuminescenceWestern Blot / Mass SpectrometryThis compound offers a direct quantitative readout, while CETSA's Western Blot detection can be semi-quantitative and requires specific antibodies.[5]
ΔTₘ (Acumapimod) N/A+5.2 °CCETSA directly measures the shift in the melting temperature (Tₘ) of the target protein upon ligand binding, a parameter not applicable to the this compound mechanism.[6]

Experimental Protocols

This compound Target Engagement Assay Protocol (Hypothetical)

This protocol outlines the steps for quantifying the engagement of the inhibitor Acumapimod with its target, p38α, using the this compound assay.

  • Cell Preparation: Culture HEK293T cells engineered to co-express p38α fused to a small enzyme fragment (S-Frag) and an intracellular nanobody that recognizes folded p38α, fused to a large enzyme fragment (L-Frag).

  • Compound Treatment: Seed the engineered cells into a 384-well plate. Add Acumapimod in a dose-response concentration range and incubate for 2 hours at 37°C to allow for cell penetration and target binding.

  • Lysis and Substrate Addition: Add a lysis buffer containing the enzyme substrate to each well.

  • Signal Detection: Incubate for 10 minutes at room temperature to allow for enzyme reconstitution and signal development. Measure luminescence using a plate reader. Increased signal indicates target stabilization and subsequent S-Frag/L-Frag proximity.

  • Data Analysis: Normalize the luminescence signal to a vehicle control (e.g., DMSO) and plot the results against the compound concentration to determine the EC₅₀ value.

Cellular Thermal Shift Assay (CETSA) Protocol for p38α

This protocol is adapted from established methods to determine the target engagement of Acumapimod with p38α.[2]

  • Cell Culture and Treatment: Culture A549 cells until they reach 80-90% confluency. Treat the cells with either a vehicle control (DMSO) or a saturating concentration of Acumapimod for 1 hour at 37°C.[9]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Expose the tubes to a temperature gradient (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[2][3]

  • Cell Lysis: Lyse the cells by adding a lysis buffer and performing three freeze-thaw cycles using liquid nitrogen to ensure complete cell disruption.[2][10]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[2]

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Normalize the protein concentration for all samples.[9]

  • Western Blotting: Separate the protein samples by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for p38α. Use a secondary HRP-conjugated antibody and a chemiluminescent substrate for detection.[11]

  • Data Analysis: Quantify the band intensities using densitometry software. For melt curves, normalize the intensities to the lowest temperature point. The temperature at which 50% of the protein is denatured is the melting temperature (Tₘ). The difference in Tₘ between the vehicle and drug-treated samples (ΔTₘ) indicates target stabilization.[2][9] For isothermal dose-response (ITDR) experiments, plot the normalized band intensity at a fixed temperature against the compound concentration to calculate the EC₅₀.[12]

Visualizations: Pathways and Workflows

Signaling Pathway

The diagram below illustrates a simplified p38 MAPK signaling pathway, which is activated by cellular stress and cytokines. Acumapimod is a potent inhibitor that engages p38α, preventing the phosphorylation of downstream substrates.

cluster_upstream Upstream Activation cluster_target Target Engagement cluster_downstream Downstream Effects Cellular Stress Cellular Stress MAPKKKs MAPKKKs Cellular Stress->MAPKKKs Cytokines Cytokines Cytokines->MAPKKKs MKK3/6 MKK3/6 MAPKKKs->MKK3/6 p38a p38α MKK3/6->p38a Substrates Downstream Substrates (e.g., MK2, ATF2) p38a->Substrates Acumapimod Acumapimod Acumapimod->p38a Cellular Response Cellular Response Substrates->Cellular Response

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of Acumapimod.

Experimental Workflows

The following diagrams illustrate the distinct experimental workflows for the this compound and CETSA techniques.

cluster_5A2_SC8 This compound Workflow A1 Seed engineered cells (384-well plate) A2 Add compound (Dose-response) A1->A2 A3 Incubate (2h, 37°C) A2->A3 A4 Lysis & Substrate Addition A3->A4 A5 Measure Luminescence A4->A5 A6 Data Analysis (EC₅₀) A5->A6

Caption: A streamlined workflow for the high-throughput this compound target engagement assay.

cluster_CETSA CETSA Workflow B1 Treat cells with compound B2 Heat Challenge (Temperature Gradient) B1->B2 B3 Cell Lysis B2->B3 B4 Centrifugation (Separate soluble fraction) B3->B4 B5 Western Blot (Detect target protein) B4->B5 B6 Densitometry Analysis (ΔTₘ / EC₅₀) B5->B6

References

A Researcher's Guide to Validating the Delivery Specificity of 5A2-SC8 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of RNA therapeutics, the vehicle is as critical as the cargo. 5A2-SC8 has emerged as a potent ionizable amino lipid used to formulate Lipid Nanoparticles (LNPs) for the efficient in vivo delivery of small RNAs, such as siRNA and miRNA.[1][2][3] Unlike traditional small molecule inhibitors that have protein-binding specificity, the "specificity" of this compound refers to its ability to preferentially deliver its nucleic acid payload to specific tissues and cell types, a phenomenon known as tissue tropism.[4][5]

Validating this delivery specificity is paramount for drug development professionals. It ensures that the observed therapeutic effect is a direct result of the RNA cargo acting on the intended cell population, rather than an off-target effect or an unintended biological activity of the delivery vehicle itself. This guide provides a framework of essential control experiments to rigorously validate the hepatocyte-specific delivery of this compound LNPs, comparing its performance with relevant alternatives.

Logical Framework for Specificity Validation

A multi-faceted approach is required to validate LNP specificity, progressing from basic physical characterization to in vivo functional and safety assessments. The overall strategy involves comparing the this compound LNP to a control LNP (e.g., formulated with the lipid 3A5-SC14, known to target different liver cells) and using cargo-based controls (e.g., non-targeting siRNA).

A Physicochemical Characterization B RNA Encapsulation & Stability A->B Ensure comparability C In Vivo Biodistribution (Whole Organ) D Cellular Tropism (Microscopy) C->D Identify target cells F On-Target Functional Effect (e.g., Gene Knockdown) E Protein Corona Analysis D->E Elucidate mechanism G Cargo-Specific Efficacy (Therapeutic vs. Control RNA) F->G Attribute effect to cargo H Vehicle Toxicity Assessment (Empty LNP Control) G->H Rule out vehicle toxicity

Caption: Logical workflow for validating LNP delivery specificity.

Part 1: Physicochemical and Formulation Controls

The first step is to ensure that any observed differences in biological activity between different LNPs are not due to variations in their physical properties. This is achieved by comparing this compound LNPs with a control formulation, such as 3A5-SC14 LNPs, which are known to have different cellular targets in the liver despite similar physical characteristics.[5]

Experimental Protocol 1: LNP Formulation and Characterization
  • Lipid Film Hydration : Prepare stock solutions of this compound (or control lipid 3A5-SC14), helper lipids (e.g., DOPE, cholesterol), and a PEG-lipid (e.g., DMG-PEG2000) in ethanol.[4] Mix them at a defined molar ratio.

  • RNA Encapsulation : Dilute the RNA cargo (e.g., siRNA) in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Nanoparticle Formation : Rapidly mix the ethanol-lipid solution with the aqueous RNA solution using a microfluidic device or vigorous vortexing. The low pH ensures the ionizable lipid is charged, facilitating RNA complexation.

  • Neutralization and Purification : Dialyze the resulting mixture against phosphate-buffered saline (PBS, pH 7.4) to neutralize the surface charge, stabilize the particle, and remove excess ethanol.

  • Characterization :

    • Size & PDI : Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Zeta Potential : Determine the surface charge at physiological pH.

    • RNA Encapsulation Efficiency : Quantify the amount of encapsulated RNA using a fluorescent dye-based assay (e.g., RiboGreen assay) after selective lysis of LNPs with a detergent.

Table 1: Comparative Physicochemical Properties of LNP Formulations
ParameterThis compound LNP3A5-SC14 LNP (Control)Acceptance Criteria
Mean Diameter (nm) 85 ± 588 ± 670 - 100 nm
Polydispersity Index (PDI) < 0.15< 0.15< 0.2
Zeta Potential (mV at pH 7.4) -5 ± 3-7 ± 4Near-neutral
RNA Encapsulation (%) > 95%> 95%> 90%
Data are representative. The critical control is demonstrating that the physical properties of the experimental (this compound) and control (3A5-SC14) LNPs are nearly identical.

Part 2: Validating In Vivo Delivery Specificity

With physically comparable LNPs, the next step is to directly assess where they deliver their cargo in a living system. The primary hypothesis is that this compound LNPs preferentially accumulate in the liver and are taken up by hepatocytes.

Experimental Protocol 2: Comparative In Vivo Biodistribution
  • Animal Model : Use healthy mice (e.g., C57BL/6 strain).

  • LNP Preparation : Formulate this compound and 3A5-SC14 LNPs with a fluorescently labeled, non-targeting siRNA (e.g., Cy5-siRNA).

  • Administration : Administer a single intravenous (i.v.) dose of the labeled LNPs to the mice.

  • In Vivo Imaging : At various time points (e.g., 2, 8, 24 hours), perform whole-body imaging using an in vivo imaging system (IVIS) to track the fluorescence signal.

  • Ex Vivo Organ Analysis : At the final time point, euthanize the animals, perfuse the circulatory system with saline, and harvest key organs (Liver, Spleen, Lungs, Kidneys, Heart). Image the organs ex vivo to quantify fluorescence.

  • Data Quantification : Homogenize a portion of each organ to extract the labeled siRNA and quantify its concentration, typically expressed as a percentage of the injected dose (%ID) per gram of tissue.

A Formulate LNPs with Cy5-labeled siRNA (this compound vs 3A5-SC14) B Intravenous (i.v.) Injection into Mice A->B C Whole-Body Imaging (IVIS) B->C D Harvest Organs (Liver, Spleen, Lungs, etc.) C->D E Ex Vivo Organ Imaging & Quantification D->E F Compare % Injected Dose per Organ E->F

Caption: Experimental workflow for in vivo biodistribution analysis.
Table 2: Comparative Biodistribution of Labeled siRNA (% Injected Dose)

OrganThis compound LNP3A5-SC14 LNP (Control)Expected Outcome
Liver > 60% > 60%High accumulation for both
Spleen < 10%< 10%Low accumulation
Lungs < 5%< 5%Low accumulation
Kidneys < 5%< 5%Low accumulation (clearance)
This experiment demonstrates that both LNPs are liver-tropic at the whole-organ level. The next step is to dissect the cellular destination within the liver.
Mechanism of Uptake: The Role of the Protein Corona

The differential cellular uptake between LNP formulations is often driven by the unique "protein corona" that forms on the LNP surface upon injection into the bloodstream. This compound LNPs have been shown to preferentially adsorb Apolipoprotein E (ApoE), which is then recognized by the low-density lipoprotein receptor (LDLR) that is highly expressed on hepatocytes.[2][5] In contrast, LNPs like 3A5-SC14 may bind other proteins like albumin, leading to uptake by other liver cells such as Kupffer cells (resident macrophages).[5]

LNP This compound LNP (in bloodstream) Corona LNP-ApoE Complex (Protein Corona) LNP->Corona Binds ApoE Apolipoprotein E (ApoE) ApoE->Corona LDLR LDL Receptor Corona->LDLR Recognized by Hepatocyte Hepatocyte Endocytosis Receptor-Mediated Endocytosis LDLR->Endocytosis Release RNA Cargo Release into Cytoplasm Endocytosis->Release

Caption: ApoE-mediated uptake of this compound LNPs into hepatocytes.

Part 3: Validating Specificity of Biological Effect

Demonstrating targeted delivery is crucial, but it must be linked to a specific, cargo-dependent biological function. This set of experiments aims to prove that the therapeutic effect is caused by the specific RNA delivered to the target cells by this compound, and not by the LNP itself.

Experimental Protocol 3: Functional Knockdown and Toxicity Assessment
  • Animal Model : Use mice where a liver-specific gene product can be easily measured (e.g., Factor VII (FVII), a blood clotting factor produced exclusively by hepatocytes).[6]

  • Experimental Groups :

    • Group 1: Saline (Vehicle control)

    • Group 2: this compound LNP + siRNA targeting FVII (siFVII)

    • Group 3: this compound LNP + non-targeting control siRNA (siCTR)

    • Group 4: 3A5-SC14 LNP + siFVII (LNP control)

    • Group 5: this compound LNP, empty (no RNA cargo)

  • Administration : Administer a single i.v. dose of each formulation.

  • Functional Readout : At 48-72 hours post-injection, collect blood samples and measure serum FVII protein levels using an ELISA or a chromogenic assay.

  • Toxicity Assessment : Monitor animal weight and collect blood to measure liver enzyme levels (ALT, AST) as indicators of hepatotoxicity.

Table 3: Functional Specificity - Factor VII Gene Silencing
Treatment GroupSerum FVII Levels (% of Saline Control)Interpretation
1. Saline 100%Baseline
2. This compound + siFVII < 15% Potent, on-target knockdown
3. This compound + siCTR ~100%Effect is sequence-specific
4. 3A5-SC14 + siFVII ~90%Delivery to hepatocytes is poor
This table critically demonstrates that both the right vehicle (this compound) and the right cargo (siFVII) are required for the biological effect.
Table 4: Vehicle-Specific Effects and Toxicity
Treatment GroupChange in Body WeightSerum ALT Levels (U/L)Interpretation
1. Saline No change20 - 40Normal baseline
2. This compound + siFVII No significant change< 100Well-tolerated formulation
5. Empty this compound LNP No significant change< 100LNP vehicle itself is not toxic
This table confirms that the this compound LNP vehicle is well-tolerated and that the observed therapeutic effect is not confounded by intrinsic toxicity.

By systematically implementing this guide, researchers can build a robust data package to validate the specificity of this compound LNPs, providing strong evidence that the platform achieves targeted delivery and cargo-dependent efficacy, a critical step in the development of next-generation RNA medicines.

References

Safety Operating Guide

Proper Disposal of 5A2-SC8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of 5A2-SC8, an ionizable amino lipid utilized in the formulation of lipid nanoparticles (LNPs) for RNA delivery. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1]

Key Characteristics of this compound

A summary of the key quantitative data for this compound is presented below for easy reference. This information is critical for handling, storage, and disposal considerations.

PropertyValue
CAS Number 1857341-90-2[2][3][4]
Molecular Formula C93H173N5O20S5[1][2][3][4]
Molecular Weight 1841.72 g/mol [2][3]
Purity ≥95% - 99.89%[1][2][5]
Appearance Colorless to light yellow liquid/oil[1][2]
Storage Conditions -20°C, protected from light, stored under nitrogen[1][2][4]

Experimental Protocols: Disposal Procedures

The disposal of this compound should be conducted in accordance with prevailing country, federal, state, and local regulations.[1] The following step-by-step guide outlines the recommended procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.

Personnel Safety Precautions:

  • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Conduct all disposal procedures within a fume hood to minimize inhalation exposure.

Disposal of Unused or Waste this compound:

  • Assess the quantity: For small, residual amounts of this compound, proceed with the following steps. For larger quantities, consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Neutralization (if applicable): While this compound is not a strong acid or base, if it has been mixed with acidic or basic solutions, the mixture should be neutralized to a pH between 6 and 8 before disposal.

  • Dilution: Dilute the this compound waste with a water-miscible solvent, such as ethanol (B145695) or isopropanol, to a low concentration.

  • Collection: Collect the diluted waste in a clearly labeled, sealed container. The label should indicate the contents (e.g., "Non-hazardous waste: Diluted this compound in ethanol").

  • Institutional Waste Stream: Dispose of the container through your institution's designated non-hazardous chemical waste stream. This may involve placing it in a specific collection drum or arranging for a pickup by the EHS department. Do not pour concentrated this compound or its diluted solutions down the sanitary sewer unless explicitly permitted by your institution's EHS guidelines.

Disposal of Contaminated Labware:

  • Decontamination: Thoroughly rinse any labware (e.g., vials, pipette tips) that has come into contact with this compound with a suitable solvent, such as ethanol.

  • Rinsate Collection: Collect the initial rinsate as non-hazardous chemical waste, following the procedure outlined above.

  • Final Cleaning: After the initial decontamination, the labware can be washed with soap and water.

  • Disposal of Clean Labware: Once cleaned, the labware can be disposed of as regular laboratory glass or plastic waste, according to your institutional protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_end Completion start Start: this compound Waste ppe Don Personal Protective Equipment (PPE) start->ppe assess Assess Waste Type & Quantity is_small Small Quantity? assess->is_small ppe->assess is_contaminated Contaminated Labware? is_small->is_contaminated No (Bulk) dilute Dilute with Miscible Solvent is_small->dilute Yes dispose_waste Dispose via Institutional Non-Hazardous Waste Stream is_contaminated->dispose_waste No (Pure Chemical) decontaminate Decontaminate with Solvent is_contaminated->decontaminate Yes collect Collect in Labeled Waste Container dilute->collect collect->dispose_waste end End of Procedure dispose_waste->end collect_rinsate Collect Rinsate as Chemical Waste decontaminate->collect_rinsate dispose_labware Dispose as Regular Lab Waste collect_rinsate->dispose_labware dispose_labware->end

Caption: Workflow for the proper disposal of this compound and contaminated materials.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for this compound before handling and disposal.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.